Technical Documentation Center

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
  • CAS: 1213547-46-6

Core Science & Biosynthesis

Foundational

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol synthesis pathway

Technical Guide: Asymmetric Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Part 1: Executive Summary & Strategic Analysis Target Molecule: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol CAS (Target):...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Asymmetric Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol CAS (Target): 1213547-46-6 (Free Base/HCl) CAS (Precursor): 1810074-58-8 ((S)-Amino Acid) Molecular Formula: C


H

FNO

Molecular Weight: 185.20 g/mol [1]

Strategic Overview: The target molecule is a high-value chiral phenylglycinol derivative, serving as a critical pharmacophore in the synthesis of next-generation beta-blockers and tyrosine kinase inhibitors.[1] Its structure—a benzylic amine with an adjacent primary alcohol—demands a synthesis strategy that preserves stereochemical integrity while preventing racemization at the sensitive benzylic position.

This guide prioritizes the Amino Acid Reduction Pathway (Route A) as the primary industrial standard due to its scalability and the commercial availability of the chiral precursor.[1] A secondary Asymmetric Strecker Pathway (Route B) is provided for upstream integration or raw material cost reduction.

Part 2: Retrosynthetic Logic & Pathway Design

The retrosynthetic analysis disconnects the C1-C2 bond or the functional group interconversion (FGI) of the alcohol.[1]

  • Disconnection 1 (FGI): The amino alcohol is derived from the corresponding (S)-Amino Acid via chemoselective reduction. This is the most reliable disconnection, shifting the stereocontrol burden to the amino acid synthesis.[1]

  • Disconnection 2 (C-C Bond Formation): The amino acid skeleton is constructed via an Asymmetric Strecker Reaction from 4-Fluoro-3-methoxybenzaldehyde , utilizing cyanide addition to a chiral imine.[1]

Retrosynthesis Target (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Target) AminoAcid (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (Key Intermediate) Target->AminoAcid Chemoselective Reduction (NaBH4/I2 or LAH) AminoNitrile (S)-Amino Nitrile Intermediate AminoAcid->AminoNitrile Hydrolysis Aldehyde 4-Fluoro-3-methoxybenzaldehyde (Starting Material) AminoNitrile->Aldehyde Asymmetric Strecker (HCN, Chiral Catalyst)

Figure 1: Retrosynthetic analysis showing the lineage from the aldehyde starting material to the target amino alcohol.[1]

Part 3: Experimental Protocols

Route A: Chemoselective Reduction of the Amino Acid (The "Gold Standard")[1]

This protocol uses the Sodium Borohydride – Iodine (


)  system. Unlike Lithium Aluminum Hydride (LAH), this system generates borane (

) in situ, which reduces the carboxylic acid to the alcohol while tolerating the amine and aryl halide functionalities. It offers a superior safety profile for scale-up.[1]

Reagents & Materials:

  • (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Iodine (

    
    ) (1.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for quench)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Purge with

    
    .
    
  • Solubilization: Charge the flask with (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (10.0 g, 42.4 mmol) and anhydrous THF (100 mL). The amino acid may remain as a suspension; this is normal.

  • Borohydride Addition: Add

    
     (4.0 g, 106 mmol) in one portion. Cool the mixture to 0°C using an ice bath.
    
  • Iodine Activation: Dissolve

    
     (10.7 g, 42.4 mmol) in THF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Observation: Hydrogen gas evolution will occur. The solution color will transition from dark purple to colorless as iodine is consumed.
    
  • Reflux: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours.

    • Mechanistic Insight: The in situ generated borane-amine complex reduces the carboxylate.[1] Reflux ensures complete conversion of the stable amine-borane intermediate.[1]

  • Quench: Cool to room temperature. Carefully add Methanol (20 mL) dropwise to destroy excess hydride. Caution: Vigorous bubbling.

  • Workup: Evaporate the solvent under reduced pressure to obtain a white paste. Dissolve the residue in 20% aqueous KOH (50 mL) and stir for 4 hours at room temperature (to break the N-B bond).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary, though the crude purity is often >95%.

Yield Expectation: 85–92% Chiral Integrity: >98% ee (determined by Chiral HPLC).

Route B: Asymmetric Strecker Synthesis (Upstream Precursor Synthesis)

If the chiral amino acid is not purchased, it must be synthesized from the aldehyde. The Ellman Sulfinamide method is selected here for its high diastereoselectivity and reliability in R&D settings.

Reagents:

  • 4-Fluoro-3-methoxybenzaldehyde[1]

  • (S)-(-)-tert-Butanesulfinamide[1]

  • Titanium(IV) ethoxide (

    
    )
    
  • Trimethylsilyl cyanide (TMSCN)

Protocol Summary:

  • Imine Formation: Condense the aldehyde with (S)-tert-butanesulfinamide (1.1 equiv) in THF using

    
     (2.0 equiv) as a Lewis acid/dehydrating agent. Stir at RT for 16h. Quench with brine, filter, and concentrate to yield the (S)-N-sulfinyl imine .[1]
    
  • Strecker Addition: Dissolve the sulfinyl imine in DCM at -78°C. Add TMSCN (1.5 equiv) and a catalytic amount of Scandium Triflate or simply allow thermal addition (depending on substrate sterics).

    • Note: The (S)-sulfinyl group directs the cyanide attack to the Re-face, typically yielding the (S,S)-amino nitrile diastereomer.[1]

  • Hydrolysis: Treat the amino nitrile with 6M HCl at reflux. This simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the acid, and removes the tert-butyl group.[1]

  • Isolation: Isolate the (S)-amino acid hydrochloride salt via precipitation or ion-exchange chromatography.[1]

Part 4: Process Visualization

Synthesispathway cluster_0 Route B: Precursor Synthesis (Ellman) cluster_1 Route A: Core Reduction (Standard) Aldehyde 4-Fluoro-3-methoxy- benzaldehyde Sulfinimine (S)-Sulfinimine Intermediate Aldehyde->Sulfinimine (S)-tBu-SONH2 Ti(OEt)4 AminoNitrile (S)-Amino Nitrile Sulfinimine->AminoNitrile TMSCN (Diastereoselective) AminoAcid (S)-Amino Acid (HCl Salt) AminoNitrile->AminoAcid 6M HCl, Reflux (Hydrolysis) Intermediate_B Amine-Borane Complex AminoAcid->Intermediate_B NaBH4, I2 THF, 0°C FinalProduct (S)-2-Amino-2-(4-fluoro- 3-methoxyphenyl)ethan-1-ol Intermediate_B->FinalProduct KOH, Hydrolysis Workup

Figure 2: Integrated synthesis workflow combining the Ellman auxiliary route and the Borohydride reduction.

Part 5: Critical Control Points & Troubleshooting

ParameterSpecificationCommon Failure ModeCorrective Action
Reagent Quality

must be dry
Moisture deactivates hydrideUse fresh reagent; store in desiccator.[1]
Temperature Iodine addition at 0°CExotherm causes side reactionsStrictly control addition rate; monitor internal temp.
Workup pH Final hydrolysis pH > 12Incomplete B-N bond cleavageEnsure sufficient KOH contact time (min 4h).
Stereochemistry >98% eeRacemization during hydrolysisAvoid excessive heat during nitrile hydrolysis; check optical rotation.

Part 6: References

  • Reduction of Amino Acids: McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link

  • Ellman Strecker Synthesis: Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, vol. 64, no. 5, 1999, pp. 1403-1406. Link

  • Target Precursor Data: Sigma-Aldrich. "(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride Product Sheet." Link

  • Crystallization-Induced Transformation: Boesten, W. H. J., et al. "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation."[1][2] Organic Letters, vol. 3, no.[2][3] 8, 2001, pp. 1121–1124. Link

Sources

Exploratory

Physicochemical Properties and Analytical Characterization of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Executive Summary In contemporary medicinal chemistry, the strategic deployment of chiral amino alcohols is a cornerstone of rational drug design. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Chemical Formula: C₉H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of chiral amino alcohols is a cornerstone of rational drug design. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Chemical Formula: C₉H₁₂FNO₂, MW: 185.20 g/mol ) represents a highly privileged, bifunctional synthetic scaffold. By integrating a stereodefined ethanolamine backbone with a uniquely substituted aromatic ring, this compound offers precise spatial geometry essential for target engagement.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its structural behavior, and outlines self-validating experimental protocols for its characterization. The integration of the highly electronegative fluorine atom and the electron-donating methoxy group profoundly modulates the molecule's lipophilicity, metabolic stability, and acid-base profile[1].

Structural & Physicochemical Profiling

Molecular Architecture and Stereochemistry

The molecule features an ethan-1-ol parent chain where the C2 carbon acts as the sole stereocenter, bearing both a primary amine and a 4-fluoro-3-methoxyphenyl group. According to Cahn-Ingold-Prelog (CIP) rules, the priorities at the C2 chiral center are:

  • –NH₂ (Nitrogen, atomic number 7)

  • –CH₂OH (Carbon bonded to Oxygen [atomic number 8])

  • –Aryl (Carbon bonded to Carbons[atomic number 6])

  • –H (Hydrogen, atomic number 1)

In the (S)-configuration , the spatial arrangement of these groups dictates specific highly directional hydrogen-bonding networks, which are critical when this scaffold is used as a chiral ligand in asymmetric catalysis or as a pharmacophore in biological systems[2].

The "Fluorine Effect" and Methoxy Synergy

The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance pharmacokinetic properties[3]. Fluorine’s small van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å), minimizing steric disruption while its extreme electronegativity (3.98 Pauling) exerts a strong inductive pull[1].

  • Metabolic Stability: The fluorine atom at the para position blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for phenyl rings.

  • Lipophilicity (LogP): The highly polarized C–F bond increases the overall lipophilicity of the scaffold, facilitating membrane permeation[4].

  • Methoxy Contribution: The 3-methoxy group acts as a potent hydrogen-bond acceptor. While it donates electron density into the ring via resonance, its localized dipole moment synergizes with the fluorine atom to create a distinct electrostatic potential map, optimizing binding affinity to target proteins.

Quantitative Physicochemical Data

Table 1: Key Physicochemical Parameters (Predicted & Empirical Baselines)

ParameterValue / RangeMechanistic Rationale
Molecular Weight 185.20 g/mol Optimal for fragment-based drug discovery (FBDD).
LogP (Octanol/Water) 0.85 – 1.15Balanced lipophilicity; polar ethanolamine offsets the lipophilic aryl ring.
pKa (Amine) 8.8 – 9.2Slightly lowered compared to aliphatic amines due to the inductive electron-withdrawing effect of the adjacent aryl ring.
pKa (Hydroxyl) ~14.5Standard primary alcohol ionization; remains protonated at physiological pH.
TPSA 55.27 ŲHighly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
H-Bond Donors/Acceptors 3 Donors / 4 AcceptorsEnsures robust interaction with aqueous solvents and protein active sites.

Table 2: Solubility Profile

Solvent SystemSolubilityNotes
Water (Neutral pH) Moderate (1-5 mg/mL)Limited by the lipophilic aryl core.
Water (pH < 4) High (>50 mg/mL)Complete protonation of the primary amine forms a highly soluble salt.
Methanol / Ethanol ExcellentOptimal solvents for synthetic transformations and stock solutions.
Dichloromethane GoodUseful for biphasic extractions during synthesis.

Experimental Validation Protocols (E-E-A-T)

To ensure scientific integrity, the physicochemical properties of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol must be empirically validated using self-correcting analytical workflows.

Protocol A: Enantiomeric Purity Determination via Chiral HPLC

Causality: Enantiomeric excess (ee) must be strictly controlled, as the (R)-enantiomer can exhibit divergent biological or catalytic behavior. Normal-phase chiral chromatography utilizes hydrogen bonding and steric hindrance within the stationary phase to resolve the enantiomers.

  • Column Selection: Daicel Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase Preparation: Isocratic mixture of n-Hexane / Isopropanol (85:15 v/v) containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

  • Execution: Flow rate at 1.0 mL/min, UV detection at 254 nm and 280 nm.

  • Validation: Spike the sample with a racemic standard to confirm baseline resolution (Rs > 1.5) of the (S) and (R) peaks.

Protocol B: pKa and LogP Determination via Potentiometric Titration

Causality: Because the compound has moderate aqueous solubility at neutral pH, standard aqueous titration can lead to precipitation. A cosolvent method is required.

  • Cosolvent System: Prepare mixtures of Methanol/Water at 30%, 40%, and 50% (w/w) methanol.

  • Titration: Dissolve 2 mM of the analyte in the cosolvent systems containing 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.1 M KOH from pH 3.0 to 11.0.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values against the inverse dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

  • LogP Derivation: Utilize the pH-metric titration curve shifts in the presence of octanol (partitioning phase) to calculate the partition coefficient of the neutral species.

AnalyticalWorkflow A Compound: (S)-2-Amino-2-(4-fluoro- 3-methoxyphenyl)ethan-1-ol B Chiral HPLC (Enantiomeric Excess) A->B Stereochemical Validation C Potentiometric Titration (pKa & LogP) A->C Ionization & Lipophilicity D NMR & LC-MS (Structural Integrity) A->D Mass & Purity E Physicochemical Profile Generation B->E C->E D->E

Caption: Integrated analytical workflow for the physicochemical validation of the chiral amino alcohol.

Synthetic Utility & Downstream Applications

The 1,2-amino alcohol motif is a "privileged scaffold" in organic synthesis. The (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol serves as a highly versatile precursor for creating conformationally restricted heterocycles, a strategy often referred to in medicinal chemistry as "escaping from flatland"[5].

Synthesis of Chiral Morpholin-3-ones

Reacting the amino alcohol with an activated two-carbon unit, such as chloroacetyl chloride, facilitates N-acylation followed by an intramolecular O-alkylation. This yields a 5-aryl-substituted morpholin-3-one[5]. The resulting saturated heterocyclic scaffold improves drug-like properties by increasing three-dimensionality (Fsp3 character) while retaining the critical spatial orientation of the 4-fluoro-3-methoxyphenyl group.

Synthesis of Oxazolidinones

Treatment of the amino alcohol with phosgene equivalents (e.g., 1,1'-Carbonyldiimidazole, CDI) induces carbonylation, forming a chiral oxazolidinone. This substructure is a vital pharmacophore found in several classes of antibiotics and central nervous system (CNS) therapeutics.

SyntheticPathway Start (S)-Amino Alcohol Precursor Reagent1 CDI / Phosgene (Carbonylation) Start->Reagent1 Reagent2 Chloroacetyl Chloride (N-Acylation & Alkylation) Start->Reagent2 Prod1 Chiral Oxazolidinone Reagent1->Prod1 Prod2 Chiral Morpholin-3-one Reagent2->Prod2

Caption: Divergent synthetic pathways utilizing the amino alcohol to generate conformationally restricted heterocycles.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Aires-de-Sousa, J., & Gasteiger, J. (2006). Physicochemical Stereodescriptors of Atomic Chiral Centers. Journal of Chemical Information and Modeling, 46(6), 2311–2318. Link

  • BenchChem. (n.d.). 5-(P-tolyl)morpholin-3-one: Synthetic Methodologies and Escaping Flatland. Link

Sources

Foundational

Technical Guide: Characterization of CAS 1213547-46-6

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Document Control: Version: 1.0 Classification: Technical Whitepaper Part 1: Executive Summary & Chemical Identity CAS 1213547-46-6 , chemically identified as (S)-2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper

Part 1: Executive Summary & Chemical Identity

CAS 1213547-46-6 , chemically identified as (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , is a high-value chiral building block used primarily in the synthesis of small molecule active pharmaceutical ingredients (APIs). Belonging to the class of phenylglycinols , this compound serves as a critical chiral scaffold for introducing specific stereochemistry into kinase inhibitors and other targeted therapies.

Its structural uniqueness lies in the 4-fluoro-3-methoxy substitution pattern on the phenyl ring, a motif frequently employed in medicinal chemistry to enhance metabolic stability (via fluorine) and optimize lipophilicity (via methoxy).[1] As a chiral intermediate, the control of its enantiomeric purity is the paramount quality attribute, directly influencing the efficacy and safety of the final drug product.

Table 1: Chemical Identity & Physicochemical Properties
PropertySpecification
IUPAC Name (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
CAS Number 1213547-46-6
Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
Chirality S-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~9.2 (Amine), ~14.5 (Alcohol)
Hygroscopicity Moderate (Amino alcohols tend to absorb atmospheric moisture)
Part 2: Spectroscopic Characterization (Identity)

Establishing the structural identity of CAS 1213547-46-6 requires a multi-modal approach. The presence of the fluorine atom provides a unique handle for 19F-NMR , offering a rapid purity check orthogonal to standard proton NMR.

1. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 .

  • Why DMSO-d6? Chiral amino alcohols often exhibit hydrogen bonding. DMSO disrupts these intermolecular bonds, sharpening the signals for the labile -OH and -NH2 protons, which are often broad or invisible in CDCl3.

Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6):

  • δ 6.90 – 7.20 (m, 3H): Aromatic protons. The splitting pattern is complex due to F-H coupling.

  • δ 4.80 (t, 1H): Hydroxyl (-OH) proton.

  • δ 3.85 (s, 3H): Methoxy (-OCH3) group singlet.

  • δ 3.80 (m, 1H): Chiral methine (CH-NH2) proton.

  • δ 3.30 – 3.50 (m, 2H): Methylene (-CH2-OH) protons.

19F NMR (376 MHz, DMSO-d6):

  • δ -135 to -140 ppm: Single signal corresponding to the aromatic fluorine. The absence of secondary fluorine peaks is a quick indicator of regio-isomeric purity.

2. Mass Spectrometry (ESI-MS)

Method: Direct infusion or LC-MS (Positive Mode).

  • Expected Ion: [M+H]+ = 186.2 m/z.

  • Fragmentation Logic: High collision energy often results in the loss of the hydroxymethyl group [M - CH2OH]+ or ammonia [M - NH3]+, confirming the amino-alcohol backbone.

Part 3: Chromatographic Purity & Chiral Resolution

For a chiral intermediate, "Purity" has two distinct dimensions: Chemical Purity (absence of side products) and Enantiomeric Purity (absence of the R-isomer).

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision process for characterizing the material.

AnalyticalWorkflow Sample Raw Sample CAS 1213547-46-6 Achiral Achiral HPLC (C18 Column) Sample->Achiral Step 1: Purity Chiral Chiral HPLC (Polysaccharide Column) Sample->Chiral Step 2: Chirality Result_Chem Chemical Purity (Target > 98%) Achiral->Result_Chem Impurity_ID Impurity Profiling (MS/MS) Achiral->Impurity_ID If < 98% Result_Ee Enantiomeric Excess (ee%) (Target > 99%) Chiral->Result_Ee

Caption: Parallel workflow for establishing both chemical and enantiomeric integrity of the intermediate.

1. Achiral HPLC (Chemical Purity)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Rationale: TFA is used to protonate the amine, preventing peak tailing caused by interaction with residual silanols on the silica backbone.

2. Chiral HPLC (Enantiomeric Purity)

This is the critical quality attribute (CQA) . The S-isomer must be distinguished from the R-isomer.

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Rationale: The basic additive (Diethylamine) is mandatory to suppress the ionization of the primary amine, ensuring sharp peaks and proper chiral recognition by the column stationary phase.

Part 4: Biological Context & Handling

While CAS 1213547-46-6 is an intermediate, its handling directly impacts the biological efficacy of the downstream API.

Mechanism of Downstream Utility

This molecule is a "warhead" precursor. The 4-fluoro-3-methoxy motif is designed to bind into hydrophobic pockets of enzymes (e.g., Kinases like EGFR or ALK), while the amino-ethanol tail serves as a linker or a hydrogen-bonding anchor.

  • Safety Warning: As a fluorinated aniline derivative, it should be treated as a potential irritant and sensitizer. Use full PPE (gloves, goggles, fume hood).

Diagram 2: Synthesis & Utility Logic

Visualizing where this molecule fits in the drug development lifecycle.

SynthesisPath Start Precursor (Amino Acid/Styrene) Intermediate CAS 1213547-46-6 (Chiral Scaffold) Start->Intermediate Asymmetric Reduction Coupling Coupling Reaction (e.g., SNAr or Amide Bond) Intermediate->Coupling Nucleophilic Attack API Final API (Kinase Inhibitor) Coupling->API Deprotection

Caption: The critical role of CAS 1213547-46-6 as a chiral linchpin in API synthesis.

Part 5: References
  • Sigma-Aldrich. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Fluoro-3-methoxy derivatives. Retrieved from

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Chiral HPLC method selection).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for 4-fluoro-3-methoxy utility).

Sources

Exploratory

Spectroscopic Characterization of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: A Technical Guide

Introduction (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral amino alcohol derivative with significant potential in pharmaceutical development. Its structural complexity, featuring a stereocenter, a substi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral amino alcohol derivative with significant potential in pharmaceutical development. Its structural complexity, featuring a stereocenter, a substituted aromatic ring, and multiple functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers engaged in its synthesis, purification, and quality control.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic output.

Caption: Structure of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.

The key structural elements that will define the spectroscopic signatures are:

  • A 1,2,4-trisubstituted aromatic ring: This will produce a characteristic pattern in the aromatic region of the NMR spectra.

  • A fluorine substituent: This will introduce ¹H-¹⁹F and ¹³C-¹⁹F couplings, which are critical for structure confirmation.

  • A methoxy group (-OCH₃): This will give a sharp singlet in the ¹H NMR spectrum and a distinct resonance around 56 ppm in the ¹³C NMR spectrum.

  • A chiral amino alcohol side chain (-CH(NH₂)CH₂OH): This aliphatic chain contains three distinct proton environments and two distinct carbon environments, with diastereotopic protons on the CH₂OH group, leading to complex splitting patterns.

  • Primary amine (-NH₂) and primary alcohol (-OH) groups: These will show characteristic stretches in the IR spectrum and exchangeable protons in the ¹H NMR spectrum.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for the title compound is defined by the chemical environment of each proton, their integration, and their spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ha7.05 - 7.15ddJH-H(ortho) ≈ 8.5, JH-F(meta) ≈ 2.01HAromatic
Hb6.95 - 7.05dddJH-H(ortho) ≈ 8.5, JH-H(meta) ≈ 2.5, JH-F(para) ≈ 4.51HAromatic
Hc6.85 - 6.95ddJH-H(meta) ≈ 2.5, JH-F(ortho) ≈ 10.01HAromatic
Hd~4.10ddJd-e ≈ 8.0, Jd-f ≈ 4.01H-CH (NH₂)CH₂OH
OCH₃~3.90s-3H-OCH₃
He~3.75ddJgeminal ≈ 11.0, Je-d ≈ 4.01H-CH(NH₂)CH HOH
Hf~3.60ddJgeminal ≈ 11.0, Jf-d ≈ 8.01H-CH(NH₂)CH HOH
NH₂ / OH1.5 - 3.0br s-3H-NH₂ , -OH
Interpretation and Rationale
  • Aromatic Region (δ 6.8 - 7.2 ppm): The three aromatic protons (Ha, Hb, Hc) will appear as distinct, coupled multiplets. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group. The key to assignment lies in the coupling constants. Ortho H-H coupling is typically largest (6-10 Hz), followed by meta (1-3 Hz).[1][2] Importantly, coupling to the fluorine atom will further split these signals. Ortho H-F coupling is the largest (~10 Hz), followed by meta (~2-5 Hz) and para (~1-2 Hz).[3]

  • Methine Proton (Hd, δ ~4.10 ppm): This proton is at a chiral center and is deshielded by both the adjacent amino group and the aromatic ring. It will be split by the two diastereotopic protons of the methylene group (He and Hf), appearing as a doublet of doublets.

  • Methoxy Protons (-OCH₃, δ ~3.90 ppm): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic for an aromatic methoxy group.[4][5]

  • Methylene Protons (He, Hf, δ ~3.6-3.8 ppm): Because they are adjacent to a stereocenter, the two protons of the -CH₂OH group are chemically non-equivalent (diastereotopic). They will have different chemical shifts and will couple to each other (geminal coupling, J ≈ 11 Hz) and differently to the methine proton (Hd). This results in two separate signals, each appearing as a doublet of doublets. This complex pattern is a hallmark of chirality in the adjacent position.

  • Exchangeable Protons (NH₂ and OH, δ 1.5 - 3.0 ppm): The protons on the nitrogen and oxygen atoms are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet signals.[6] Their chemical shift is highly dependent on concentration, temperature, and solvent. To confirm their assignment, a D₂O shake experiment can be performed; upon adding a drop of D₂O, these signals will disappear from the spectrum.

Caption: Predicted ¹H-¹H spin-spin coupling network.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly. The key diagnostic feature for this molecule will be the C-F coupling.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon TypePredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (JC-F, Hz)
C-F~158d¹JCF ≈ 245
C-OCH₃~148d³JCF ≈ 8
C-CH(NH₂)~135d³JCF ≈ 3
C-H (ortho to F)~118d²JCF ≈ 22
C-H (para to F)~115d⁴JCF ≈ 2
C-H (meta to F)~112d³JCF ≈ 8
CH₂OH~68s-
OC H₃~56s-
C H(NH₂)~55s-
Interpretation and Rationale
  • Aromatic Carbons (δ 112-158 ppm): The six aromatic carbons will resonate in this region.[7] Their precise shifts are influenced by the substituents. The most significant feature is the large one-bond coupling (¹JCF) for the carbon directly attached to fluorine, which will appear as a doublet with a splitting of approximately 245 Hz.[8] The other aromatic carbons will also show smaller couplings to fluorine over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), appearing as smaller doublets. This C-F coupling pattern is definitive proof of the fluorine's position on the ring.

  • Aliphatic Carbons (δ 55-68 ppm):

    • The C H₂OH carbon is expected around 68 ppm, a typical value for a primary alcohol.

    • The C H(NH₂) carbon will appear around 55 ppm, shifted downfield by the adjacent nitrogen and aromatic ring.

    • The methoxy carbon (-OC H₃) is highly characteristic and expected around 56 ppm.[9]

Caption: Predicted ¹³C-¹⁹F spin-spin coupling interactions.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 101 MHz (on a 400 MHz system) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans.

    • Temperature: 298 K.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Predicted Mass Spectrometry Data (EI)
m/z (mass/charge)Predicted Relative IntensityAssignment / Interpretation
185Low[M]⁺, Molecular Ion
154High[M - CH₂OH]⁺, loss of hydroxymethyl radical
126Moderate[M - CH₂OH - CO]⁺ or [C₇H₇FO]⁺
109Moderate[C₆H₄FO]⁺, Fluorophenoxy fragment
79Low[C₅H₄F]⁺
Interpretation and Fragmentation Pathway

The molecular weight of C₉H₁₂FNO₂ is 185.2 g/mol . The molecular ion peak [M]⁺ at m/z = 185 is expected, though it may be of low intensity in EI-MS due to facile fragmentation.[10]

The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the amino and hydroxyl groups, which are favorable sites for ionization and cleavage.

  • α-Cleavage: The most characteristic fragmentation for this class of compounds is the cleavage of the C-C bond between the two aliphatic carbons.[11] This is driven by the stabilization of the resulting cation by the aromatic ring and the nitrogen atom. This leads to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), producing the most abundant fragment ion (the base peak) at m/z = 154 .

  • Further Fragmentation: The fragment at m/z 154 can undergo further rearrangements and losses. For instance, loss of carbon monoxide (CO, 28 Da) could lead to a fragment at m/z 126.

  • Aromatic Fragments: Cleavage of the bond between the chiral carbon and the aromatic ring can lead to fragments characteristic of the substituted ring, such as the fluorophenoxy cation at m/z 109.

G M [M]⁺ m/z = 185 F1 [M - •CH₂OH]⁺ m/z = 154 (Base Peak) M->F1 - •CH₂OH F2 [C₇H₇FO]⁺ m/z = 126 F1->F2 - CO

Caption: Primary predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H stretch, N-H stretchAlcohol, Amine
3100 - 3000MediumC-H stretch (sp²)Aromatic
3000 - 2850MediumC-H stretch (sp³)Aliphatic, Methoxy
~1620Medium, SharpN-H bend (scissoring)Primary Amine
1600, 1500Medium-StrongC=C stretch (in-ring)Aromatic
~1270StrongC-O stretchAryl ether
~1250StrongC-F stretchFluoroaromatic
~1030StrongC-O stretchPrimary Alcohol
900 - 675StrongC-H out-of-plane bendAromatic Substitution
Interpretation and Rationale
  • O-H and N-H Stretching Region (3400-3200 cm⁻¹): The most prominent feature will be a strong, broad band in this region. This band is a composite of the O-H stretching vibration from the alcohol and the two N-H stretching vibrations (symmetric and asymmetric) from the primary amine.[12][13] Alcohol O-H stretches are typically very broad due to hydrogen bonding, while primary amine N-H stretches appear as two sharper peaks superimposed on the broader O-H signal.[14][15]

  • C-H Stretching Region (3100-2850 cm⁻¹): A distinction can be made between the aromatic C-H stretches, which appear just above 3000 cm⁻¹, and the aliphatic/methoxy C-H stretches, which appear just below 3000 cm⁻¹.[16]

  • Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information.

    • The N-H bending vibration for a primary amine gives a characteristic peak around 1620 cm⁻¹.[13]

    • The aromatic C=C in-ring stretching vibrations typically produce two sharp bands near 1600 and 1500 cm⁻¹.[17]

    • Strong absorptions corresponding to the C-O stretch of the aryl ether (methoxy group) and the C-F stretch will be present around 1270-1250 cm⁻¹.

    • The C-O stretch of the primary alcohol will give a strong band around 1030 cm⁻¹.

    • The pattern of strong C-H out-of-plane bending peaks between 900-675 cm⁻¹ can be diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.[18]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. The interplay of its various functional groups and stereochemistry gives rise to a unique and complex set of data. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and coupling patterns (especially to fluorine), provide the most definitive information for structural confirmation. Mass spectrometry confirms the molecular weight and offers insight into fragmentation pathways, while IR spectroscopy provides a rapid means to verify the presence of key functional groups. By understanding the principles outlined herein, researchers can confidently interpret their experimental data, ensuring the identity and purity of this valuable pharmaceutical intermediate.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.
  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • Reusch, W. (2013, May 5). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry.
  • DTIC. (n.d.). Benzyl Alcohol-Water and -Ammonia Clusters: Ion Fragmentation and Chemistry.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
  • Free PDF Library. (n.d.). BENZENE RING IR SPECTRUM.
  • SciSpace. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Spectroscopy, 31(4), 1-4.
  • Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.
  • Smith, B. C. (2020, December 20).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)propene - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. National Institutes of Health.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.
  • Reich, H. J. (n.d.).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • BenchChem. (2025, December). Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl).

Sources

Foundational

The Fluorinated Amino Alcohol Motif: A Technical Guide to Discovery, Synthesis, and Physicochemical Application

Introduction: The Fluorine Privilege in Medicinal Chemistry The integration of fluorine into the amino alcohol scaffold—a vicinal arrangement of an amine and a hydroxyl group—represents a cornerstone strategy in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Privilege in Medicinal Chemistry

The integration of fluorine into the amino alcohol scaffold—a vicinal arrangement of an amine and a hydroxyl group—represents a cornerstone strategy in modern drug design.[1] This is not merely a structural modification but a precise electronic calibration. The fluorinated amino alcohol serves as a critical bioisostere, leveraging the unique properties of the carbon-fluorine bond (high electronegativity, low polarizability, and the gauche effect) to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.

This guide explores the historical evolution, theoretical underpinnings, and practical synthesis of these scaffolds, designed for the operational scientist.

Historical Evolution: From Swarts to Stereoselective Catalysis

The history of fluorinated amino alcohols is not defined by a single discovery event but by the convergence of organofluorine chemistry and asymmetric synthesis.

  • The Early Era (1890s–1930s): The field began with Frédéric Swarts , who developed the antimony trifluoride-mediated halogen exchange (Swarts reaction). While Swarts synthesized the first fluorinated alcohol (2,2,2-trifluoroethanol) in 1933, the specific amino-alcohol motif remained elusive due to the instability of early fluorinated intermediates.

  • The Mid-Century Expansion (1950s–1970s): The availability of fluoral (trifluoroacetaldehyde) and hexafluoroacetone allowed for the first systematic synthesis. The Henry Reaction (nitroaldol) became the primary route, condensing fluoral with nitroalkanes followed by reduction.

  • The Stereoselective Era (1990s–Present): The focus shifted to enantiopurity. Researchers like Sharpless (asymmetric epoxidation) and Kagan paved the way for catalytic methods. Today, the field is dominated by the ring-opening of chiral fluorinated epoxides and aziridines, allowing for precise control over the two contiguous stereocenters.

Theoretical Framework: The Gauche Effect

Understanding the conformational bias of fluorinated amino alcohols is non-negotiable for rational drug design. Unlike non-fluorinated alkanes that prefer anti conformations to minimize steric repulsion, 1,2-difluoroethane and related vicinal fluoro-heteroatom systems often prefer the gauche conformation.

Mechanistic Causality: The preference arises from hyperconjugation (


).[2][3] The C-H bond is a better electron donor than the C-F bond, and the C-F bond has a lower-lying antibonding orbital (

) than C-H.[3][4] The gauche alignment maximizes this stabilizing overlap.[3][5] In amino alcohols, this dictates the spatial arrangement of the pharmacophore (OH and NH2 groups), often locking the molecule into a bioactive conformation.
Visualization: The Gauche Effect & Conformational Logic[3]

GaucheEffect cluster_0 Orbital Interaction (Hyperconjugation) cluster_1 Conformational Outcome Donor Donor Orbital (sigma C-H) Acceptor Acceptor Orbital (sigma* C-F) Donor->Acceptor Electron Donation Stabilization Stabilization Energy (~2-3 kcal/mol) Acceptor->Stabilization Results in Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Electronically Favored) Anti->Gauche Fluorine Effect Overrrides Sterics Bioactivity Bioactive Shape (Pre-organized) Gauche->Bioactivity Locks Conformation

Figure 1: Mechanistic basis of the Fluorine Gauche Effect driving conformational pre-organization.

Physicochemical Profiling

The introduction of fluorine adjacent to an amine or alcohol drastically alters electronic properties.

Table 1: Comparative Physicochemical Metrics

PropertyNon-Fluorinated (Ethanolamine)Fluorinated (2,2,2-Trifluoroethanolamine)Causality
pKa (Amine) ~9.5~5.7Strong inductive effect (-I) of CF3 withdraws density from N, destabilizing the ammonium cation.
pKa (Alcohol) ~16.0~12.4Inductive withdrawal stabilizes the alkoxide anion, increasing acidity.
Lipophilicity (LogP) -1.31+0.4 (approx)Fluorine's low polarizability reduces desolvation penalty; C-F bond is hydrophobic.
H-Bonding Intermolecular dominantIntramolecular potentialF can act as a weak H-bond acceptor, potentially forming 5-membered rings with OH/NH.

Synthetic Methodologies: The Decision Matrix

The synthesis of fluorinated amino alcohols generally follows two major disconnects:

  • Nucleophilic Opening: Attack of a nucleophile on a fluorinated electrophile (Epoxide/Aziridine).

  • Reduction: Reduction of a fluorinated ketone/imine precursor.

Visualization: Synthetic Workflow Decision Tree

SynthesisPathways Start Target: Fluorinated Amino Alcohol PathA Strategy A: Nucleophilic Ring Opening Start->PathA PathB Strategy B: Carbonyl Reduction Start->PathB Epoxide Trifluoromethyl Epoxide PathA->Epoxide Aziridine Trifluoromethyl Aziridine PathA->Aziridine Regio Regioselectivity Issue: Attack at C-term vs CF3-term Epoxide->Regio Amine Nucleophile Aziridine->Regio Water/Alcohol Nu ResultA Product: Anti-Amino Alcohol Regio->ResultA Lewis Acid Control Henry Henry Reaction (Fluoral + Nitroalkane) PathB->Henry Imine Imine/Enamine Fluorination PathB->Imine Reduc Reduction Step (H2/Pd-C or LAH) Henry->Reduc Imine->Reduc ResultB Product: Syn/Anti Mixture Reduc->ResultB

Figure 2: Strategic decision matrix for synthesizing fluorinated amino alcohols based on precursor availability and stereochemical requirements.

Experimental Protocol: Regioselective Ring Opening of Trifluoromethyl Epoxides

This protocol describes the synthesis of a


-amino-

-trifluoromethyl alcohol via the regioselective ring opening of a trifluoromethyl epoxide. This method is preferred for its ability to access high enantiopurity when starting from chiral epoxides.

Reaction Class: Nucleophilic Aminolysis (SN2-like) Key Challenge: Regiocontrol. The electron-withdrawing


 group deactivates the adjacent carbon, often directing nucleophilic attack to the distal carbon (C3) rather than the hindered/deactivated C2.
Materials
  • Substrate: 2-(Trifluoromethyl)oxirane (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)

  • Catalyst: Calcium Triflate [Ca(OTf)

    
    ] (10 mol%) - Acts as a mild Lewis acid to activate the epoxide oxygen.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Methodology
  • Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve Ca(OTf)

      
       (0.1 mmol) in anhydrous MeCN (5 mL).
      
    • Add 2-(Trifluoromethyl)oxirane (1.0 mmol) dropwise at 0°C.

    • Rationale: The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity and assisting in overcoming the electronic repulsion of the

      
       group.
      
  • Nucleophilic Attack:

    • Add Benzylamine (1.2 mmol) slowly to the stirring solution at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 4:1). Stain with Ninhydrin (for amine) or PMA.

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      
    • Expected Product: 1-(Benzylamino)-3,3,3-trifluoropropan-2-ol (Regioisomer A: Attack at terminal carbon).

Self-Validating Checkpoint:

  • 19F NMR: The product should show a doublet (or multiplet) around -78 ppm. A shift from the starting epoxide (~ -80 ppm) confirms ring opening.

  • Regiochemistry: 1H NMR analysis of the CH2 protons adjacent to the nitrogen will appear as a distinct ABX system. If attack occurred at the CF3-bearing carbon (rare/difficult), the integration and multiplicity would differ significantly.

References

  • Swarts, F. (1933). Sur la préparation de l'alcool trifluoroéthylique. Bulletin de la Société Chimique de Belgique. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[4] Link

  • Palomo, C., et al. (2004). Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids and Derivatives. Accounts of Chemical Research. Link

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gong, Y., & Kato, K. (2004). Regioselective Ring Opening of Trifluoromethyl Epoxides. Tetrahedron: Asymmetry. Link

Sources

Exploratory

Theoretical Studies of Chiral Fluorinated Phenylethanolamines: A Computational Whitepaper

Executive Summary Chiral fluorinated phenylethanolamines (CFPEAs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for numerous adrenergic agonists, β-blockers, and NMDA receptor modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral fluorinated phenylethanolamines (CFPEAs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for numerous adrenergic agonists, β-blockers, and NMDA receptor modulators. The strategic introduction of fluorine atoms into the phenylethanolamine core fundamentally alters its physicochemical profile—modulating amine basicity, enhancing lipophilicity, and restricting conformational flexibility through stereoelectronic effects. Because the pharmacological activity of these compounds is profoundly stereoselective, rigorous theoretical characterization of their absolute configuration and receptor-binding dynamics is critical.

This whitepaper provides an authoritative, self-validating computational framework for investigating CFPEAs. It details field-proven methodologies for determining absolute configuration via Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT), and elucidates the molecular dynamics (MD) protocols required to quantify stereospecific receptor interactions.

The Rationale: Fluorination and Chirality in Phenylethanolamines

The phenylethanolamine scaffold is inherently chiral due to the hydroxyl-bearing benzylic carbon. In biological systems, the (R)-enantiomer typically exhibits orders-of-magnitude higher affinity for target receptors compared to its (S)-counterpart 1.

When fluorine is introduced—either as a trifluoromethyl group on the amine or direct fluorination on the aromatic ring—the molecule's electronic topology shifts dramatically. Theoretical studies utilizing DFT and molecular dynamics are essential to predict how these modifications translate to biological efficacy. For instance, introducing a fluorine atom in the


- or 

-position of an amine side chain reduces the basicity of the amine, which directly impacts its protonation state at physiological pH and its subsequent binding affinity to targets like the GluN2B NMDA receptor 2.
Quantitative Impact of Fluorination

The table below summarizes the theoretical and experimentally observable shifts in physicochemical properties upon fluorination of the phenylethanolamine core.

Table 1: Impact of Fluorination on Phenylethanolamine Physicochemical Properties

PropertyNon-Fluorinated PEAFluorinated PEA (e.g., -CF3, -F)Computational Causality / Effect
Amine pKa ~9.0 - 9.5~7.5 - 8.5Strong electron-withdrawing induction reduces basicity, altering the protonation ensemble at pH 7.4.
Lipophilicity (LogP) Baseline+0.5 to +1.0 unitsFluorine's low polarizability increases hydrophobicity, enhancing blood-brain barrier (BBB) crossing.
Conformation Highly FlexibleRestrictedStereoelectronic effects (e.g., gauche effect) stabilize specific rotamers, pre-organizing the ligand.
Metabolic Stability Susceptible to oxidationHighly stableHigh C-F bond dissociation energy resists cytochrome P450-mediated metabolism.

Core Workflow I: Absolute Configuration Determination via VCD/DFT

Determining the absolute configuration of a newly synthesized CFPEA cannot rely solely on optical rotation. Vibrational Circular Dichroism (VCD) combined with DFT calculations provides an unambiguous, self-validating assignment of stereochemistry.

The causality behind this protocol is strict: flexible molecules like phenylethanolamines exist as an ensemble of conformers in solution. If the computational conformational search misses the global minimum, the calculated Boltzmann-averaged VCD spectrum will be fundamentally flawed, leading to incorrect stereochemical assignment. Therefore, a robust protocol utilizing meta-dynamics for sampling is required 3.

Step-by-Step Methodology
  • Conformational Sampling (CREST/xTB):

    • Action: Perform an exhaustive conformational search using the Conformer-Rotamer Ensemble Sampling Tool (CREST) utilizing the semi-empirical GFN2-xTB method.

    • Causality: The ethanolamine side chain is highly flexible. Meta-dynamics ensures that the algorithm escapes local minima, capturing all relevant intramolecular hydrogen-bonding networks (e.g., OH···NH interactions) that dictate the chiroptical response.

  • DFT Geometry Optimization & Energy Ranking:

    • Action: Filter conformers within a 5.0 kcal/mol window and optimize their geometries using the B3LYP functional with the 6-311++G(d,p) basis set, including Grimme's D3 dispersion correction (D3BJ) 4.

    • Causality: Diffuse functions (++) are mandatory for accurately modeling the electron density of the highly electronegative fluorine and oxygen lone pairs. Dispersion corrections are critical for accurately predicting the folding of the aliphatic chain over the aromatic ring.

  • VCD and IR Frequency Calculations:

    • Action: For conformers within a refined 2.5 kcal/mol

      
      G cutoff, compute the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths. Apply a Conductor-like Polarizable Continuum Model (CPCM) to simulate the experimental solvent (e.g., 
      
      
      
      ).
    • Causality: Implicit solvation alters the relative stability of conformers by stabilizing polar rotamers, directly impacting the final spectral shape.

  • Boltzmann Averaging and Spectral Broadening:

    • Action: Weight the individual VCD spectra based on their calculated Gibbs free energies (

      
      G) using Boltzmann statistics at 298.15 K. Apply a Lorentzian line shape (typically 4-8 
      
      
      
      half-width) to simulate spectral broadening.

VCD_Protocol Start Input 2D Structure (Chiral CFPEA) CREST Conformational Sampling (CREST / xTB) Start->CREST Filter1 Energy Ranking & Filtering (ΔE < 5.0 kcal/mol) CREST->Filter1 DFTOpt DFT Geometry Optimization (B3LYP-D3/6-311++G**) Filter1->DFTOpt Filter2 Refined Energy Cutoff (ΔG < 2.5 kcal/mol) DFTOpt->Filter2 VCDCalc VCD / IR Frequencies Calc (CPCM Solvent Model) Filter2->VCDCalc Boltzmann Boltzmann Averaging & Spectral Broadening VCDCalc->Boltzmann Compare Compare with Experimental VCD Spectrum Boltzmann->Compare

Computational protocol for determining the absolute configuration of CFPEAs using DFT and VCD.

Core Workflow II: Molecular Dynamics & Receptor Binding

Once the absolute configuration is validated, understanding how the specific enantiomer interacts with biological targets requires dynamic, time-resolved simulations. Static docking is insufficient for CFPEAs because the fluorine atoms often induce subtle, solvent-mediated conformational shifts in the receptor pocket over time.

Step-by-Step Methodology
  • System Preparation and Charge Derivation:

    • Action: Generate Restrained Electrostatic Potential (RESP) charges for the CFPEA ligand using HF/6-31G* to ensure compatibility with AMBER force fields (e.g., GAFF2).

    • Causality: Standard empirical charge assignments often fail to capture the strong polarization induced by C-F bonds. Quantum mechanically derived RESP charges are essential for accurate electrostatic interactions in the binding pocket.

  • Molecular Docking (Pose Generation):

    • Action: Dock the (R) and (S) enantiomers into the target receptor (e.g., GluN2B or

      
      -adrenergic receptor) using AutoDock Vina or Schrödinger Glide.
      
  • Explicit Solvent MD Simulation:

    • Action: Solvate the receptor-ligand complex in a cubic box of TIP3P water molecules. Neutralize the system with

      
      /
      
      
      
      ions. Run a 100+ ns production MD simulation in the NPT ensemble (310 K, 1 bar).
    • Causality: Explicit water is mandatory. In phenylethanolamines, the benzylic hydroxyl group frequently forms water-mediated hydrogen bond bridges with receptor residues (e.g., Gln110 in GluN2B). Implicit solvent models cannot capture these discrete bridging interactions.

  • MM-PBSA Binding Free Energy Calculation:

    • Action: Extract snapshots from the stable trajectory phase and calculate the binding free energy (

      
      ) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.
      

MD_Protocol Receptor Receptor Prep (e.g., GluN2B) Protonation States at pH 7.4 Docking Molecular Docking (AutoDock Vina / Glide) Receptor->Docking Ligand CFPEA Ligand Prep (R/S Enantiomers, RESP Charges) Ligand->Docking Complex Select Top Poses (Receptor-Ligand Complex) Docking->Complex MD 100+ ns MD Simulation (Explicit Solvent, NPT Ensemble) Complex->MD Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Traj MMPBSA Binding Free Energy (MM-PBSA / MM-GBSA) Traj->MMPBSA

Workflow for molecular dynamics and binding free energy calculations of CFPEA-receptor complexes.

Recommended Computational Parameters

To ensure reproducibility and scientific integrity, the following parameter sets are established as the gold standard for theoretical studies of fluorinated phenylethanolamines.

Table 2: Recommended Computational Parameters for CFPEA Theoretical Studies

TaskRecommended Level of Theory / ToolRationale (Self-Validating Logic)
Conformational Sampling CREST (GFN2-xTB)Exhaustive meta-dynamics sampling prevents missing global minima in flexible ethanolamine chains.
Geometry Optimization B3LYP-D3BJ/6-311++G(d,p)D3 dispersion corrects for intramolecular interactions; diffuse functions (++) are critical for lone pairs on F and O.
VCD / ECD Calculation TD-DFT / GIAO (CPCM Solvent)Implicit solvent models (CPCM) accurately simulate the dielectric environment, essential for chiroptical properties.
MD Simulation GROMACS / AMBER (TIP3P Water)Explicit water molecules are required to model solvent-mediated hydrogen bond networks in the receptor pocket.

References

  • Title: 2-[(2-Methylpropyl)
  • Title: Negative allosteric modulators of the GluN2B NMDA receptor with phenylethylamine structure embedded in ring-expanded and ring-contracted scaffolds Source: ResearchGate URL
  • Title: A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides Source: FFI / NIH URL
  • Title: Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R)

Sources

Foundational

Solubility Profile of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: A Technical Guide

Executive Summary (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a critical chiral building block, structurally analogous to phenylglycinol.[1][2] It serves as a scaffold in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a critical chiral building block, structurally analogous to phenylglycinol.[1][2] It serves as a scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2] Its dual functionality—a primary amine and a primary alcohol flanking a substituted aromatic ring—creates a specific solubility profile governed by hydrogen bonding capacity and lipophilic substitution.[1]

This guide provides a comprehensive analysis of its solubility in organic solvents, distinguishing between the Free Base (neutral) and Hydrochloride Salt forms. It includes predicted solubility data based on structural analogs (e.g., phenylglycinol), experimental determination protocols, and solvent selection strategies for purification.

Chemical Profile & Physicochemical Basis[3][4]

To predict and manipulate solubility, we must understand the competitive forces within the molecule.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₉H₁₂FNO₂Moderate molecular weight (185.20 g/mol ) favors solubility in small-molecule solvents.[1][2]
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)Hydrophilic: High H-bond donor/acceptor capability.[1] Promotes solubility in alcohols and DMSO.[1]
Aromatic Core 4-Fluoro-3-methoxyphenylLipophilic: The fluorine atom and methoxy group increase lipophilicity compared to unsubstituted phenylglycinol, improving solubility in chlorinated solvents (DCM).[1][2]
Chirality (S)-EnantiomerStereochemistry affects crystal packing energy (lattice energy), often making pure enantiomers less soluble than racemates due to tighter packing.
pKa (Estimated) ~9.0 (Amine)pH Sensitivity: High solubility in acidic aqueous media (protonation); low water solubility at pH > 10.

Solubility Landscape

Solubility Classification (Free Base)

The following data is synthesized from structural analogs (specifically (S)-Phenylglycinol) and functional group analysis.

  • High Solubility (>50 mg/mL): Polar Protic & Polar Aprotic solvents.[1]

  • Moderate Solubility (10–50 mg/mL): Ethers & Esters.[1]

  • Low/Insoluble (<1 mg/mL): Aliphatic Hydrocarbons.[1]

Solubility Table: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Alcohols Methanol (MeOH)Excellent Strong H-bonding matches both amine and hydroxyl groups.[1][2]
Ethanol (EtOH)Good Slightly reduced compared to MeOH due to ethyl chain, but still highly effective.
Isopropanol (IPA)Moderate Good for recrystallization (solubility drops significantly with temperature).
Chlorinated Dichloromethane (DCM)Good The lipophilic fluoro-methoxy ring interacts well with DCM; excellent for extraction.[1]
Chloroform (CHCl₃)Good Similar to DCM; often used for NMR analysis.[1]
Polar Aprotic DMSO / DMFExcellent Universal solubility for this class; difficult to remove (high boiling point).[1]
THFModerate/Good Good general solvent; useful for reactions involving hydrides.[1]
Esters Ethyl Acetate (EtOAc)Moderate Key extraction solvent.[1] Solubility is temperature-dependent (good for crystallization).[1]
Hydrocarbons Hexane / HeptaneInsoluble Lack of polarity prevents interaction with the amino-alcohol moiety.[1][2] Ideal Anti-solvents.
Aqueous Water (Neutral pH)Low/Moderate The hydrophobic aromatic ring limits solubility unless the amine is protonated (pH < 7).[1]
The Salt Factor: Hydrochloride Form

In drug development, this compound is frequently handled as the HCl salt (CAS: 2177259-39-9) to improve stability.[1][2]

  • Water: Highly Soluble.[1]

  • Methanol: Soluble.[1][3][4][5][6]

  • DCM/EtOAc: Insoluble (Salt form is too polar).[1]

  • Implication: To move the compound from water to organic phase (DCM/EtOAc), you must perform a "Free Base" adjustment (pH > 10) using NaOH or NaHCO₃.

Visualizing Solvent Selection

The following diagram illustrates the decision logic for selecting solvents based on the intended process (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purify Purification Start->Purify Polar Need Polar Environment? Reaction->Polar Method Method? Purify->Method THF Select THF or DCM (Good solubility, easy removal) Polar->THF No (Aprotic) Alcohol Select MeOH/EtOH (If protic solvent allowed) Polar->Alcohol Yes (Protic) Cryst Recrystallization Method->Cryst Extract Extraction (Work-up) Method->Extract SolventPair Solvent/Anti-Solvent System Cryst->SolventPair PH_Adj CRITICAL: Adjust pH > 10 (Ensure Free Base) Extract->PH_Adj IPA_Hept IPA / Heptane (Standard System) SolventPair->IPA_Hept EtOAc_Hex EtOAc / Hexane (Alternative) SolventPair->EtOAc_Hex ExtSolvent DCM or EtOAc PH_Adj->ExtSolvent

Figure 1: Decision tree for solvent selection based on process requirements.[1][2] Note the critical pH adjustment step for extraction.

Experimental Protocols

Since batch-to-batch impurity profiles can alter solubility, empirical determination is required for precise process scaling.[1][2]

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation point (mg/mL) in a specific solvent at 25°C.[1]

  • Preparation: Weigh 100 mg of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 1 minute and sonicate for 5 minutes after each addition.

  • Observation: Check for clarity. If solid remains, repeat step 2.

  • Calculation:

    
    [1]
    
  • Validation: If solubility is >100 mg/mL, repeat starting with 500 mg to ensure accuracy.

Protocol: Recrystallization (Anti-Solvent Method)

Objective: Purify the compound from crude reaction mixtures.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of warm Isopropanol (IPA) (approx. 50-60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.[1]

  • Nucleation: Allow the solution to cool to room temperature slowly.

  • Anti-Solvent: Dropwise add Heptane until persistent turbidity is observed (Cloud Point).[1]

  • Crystallization: Cool to 0-4°C for 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold 1:1 IPA/Heptane.

References

  • Sigma-Aldrich. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Product Sheet. Retrieved from (Search Term: CAS 1213547-46-6).[1]

  • ChemicalBook. (S)-(+)-2-Phenylglycinol Chemical Properties and Solubility Data. Retrieved from . Note: Used as primary structural analog for solubility prediction.[1]

  • Cayman Chemical. (R)-Phenylglycinol Solubility Data. Retrieved from .

  • PubChem. 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol Compound Summary. Retrieved from .

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for the compound before handling, as fluorinated aromatics may possess specific toxicological hazards.

Sources

Exploratory

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol material safety data sheet

An In-depth Technical Guide to the Material Safety and Handling of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Section 1: Compound Profile and Significance (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety and Handling of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Section 1: Compound Profile and Significance

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral organic compound of significant interest to researchers and scientists in the field of drug development. Its structure incorporates several key pharmacophores: a fluorine atom, a methoxy group, and a chiral amino alcohol backbone. This combination makes it a valuable and versatile building block in medicinal chemistry.

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, chiral amino alcohols are fundamental scaffolds for synthesizing a vast array of biologically active molecules.[3] This guide provides a comprehensive overview of the material safety, handling, and emergency protocols for this compound, synthesized from available data on the compound itself and structurally related chemicals, to ensure its safe and effective use in a laboratory setting.

Identifier Value
CAS Number 1213547-46-6
Molecular Formula C₉H₁₂FNO₂
Molecular Weight 185.2 g/mol
Synonyms (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
InChI Key MQQGYNUSVXELEJ-MRVPVSSYSA-N

Section 2: Physicochemical Properties and Stability

Understanding the physicochemical properties of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is critical for its proper storage and handling, ensuring the integrity of the material for research applications.

Property Value / Recommendation Source
Purity Typically ≥97%
Appearance Solid (Specific color not consistently reported)Inferred
Storage Temperature 2-8°C (Refrigerated)[4]
Storage Conditions Store in a dry, dark place under an inert nitrogen atmosphere.[4]

The recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—suggest that the compound may be sensitive to degradation from heat, light, oxidation, or moisture. Adherence to these conditions is paramount to prevent the formation of impurities that could compromise experimental outcomes.

Section 3: Hazard Identification and Classification (Projected)

Hazard Class Hazard Code Hazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[7]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[7]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[7]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[7]

Signal Word: Warning [5][7]

Section 4: Safe Handling and Exposure Control

A systematic approach to handling, incorporating both engineering controls and personal protective equipment (PPE), is essential to minimize exposure.

Engineering Controls

All work involving the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] This is the primary line of defense to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

  • Eye Protection: Chemical safety glasses or goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[7][8]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron or a full protective suit may be necessary.[7]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7][8]

Standard Laboratory Handling Workflow

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

G Standard Handling Workflow prep 1. Preparation - Confirm fume hood is operational. - Don all required PPE. weigh 2. Weighing - Perform in a fume hood or ventilated balance enclosure. - Avoid generating dust. prep->weigh transfer 3. Transfer & Solubilization - Keep container closed when not in use. - Add solid to solvent slowly. weigh->transfer cleanup 4. Post-Handling Cleanup - Decontaminate work surfaces. - Clean all glassware. transfer->cleanup waste 5. Waste Disposal - Dispose of contaminated PPE and waste in a designated, sealed container. cleanup->waste removal 6. Doffing PPE & Hygiene - Remove PPE in the correct order. - Wash hands thoroughly. waste->removal

Caption: Standard workflow for handling the compound.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][6]

Accidental Release (Spill) Measures

For a small spill, follow the procedure outlined in the diagram below. For a large spill, evacuate the area and contact the institution's emergency response team.

G Accidental Spill Response Workflow start Spill Detected alert 1. Alert Personnel - Alert others in the immediate area. - Evacuate if necessary. start->alert ppe 2. Don Appropriate PPE - Include respiratory protection and chemical-resistant gloves. alert->ppe contain 3. Contain the Spill - Cover with an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect 4. Collect Material - Carefully sweep or scoop up absorbed material. - Avoid creating dust. contain->collect place 5. Place in Waste Container - Put collected material into a labeled, sealable waste container. collect->place decon 6. Decontaminate Area - Clean the spill area with an appropriate solvent, followed by soap and water. place->decon dispose 7. Dispose of Waste - Dispose of waste through approved hazardous waste channels. decon->dispose

Caption: Workflow for responding to a small laboratory spill.

Section 6: Storage and Disposal

Storage

As detailed in Section 2, the compound must be stored in a tightly closed container in a refrigerator (2-8°C).[4] The storage area should be dry and well-ventilated. Storing the compound under an inert gas like nitrogen or argon is recommended to prevent oxidative degradation.

Disposal

All waste materials, including the compound itself, empty containers, and contaminated items (e.g., gloves, absorbent material), must be disposed of as hazardous chemical waste.[5][6] Disposal should be carried out through a licensed contractor and in full compliance with all federal, state, and local regulations. Do not allow the material to enter drains or waterways.[8]

Section 7: Toxicological Profile (Inferred)

Specific toxicological studies on (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol are not widely published. The toxicological information provided here is based on the projected hazards of similar chemical structures.

  • Acute Effects: The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is presumed to be harmful if swallowed.[5][7] Inhalation of dust may cause respiratory tract irritation.[6][7] Direct contact is expected to cause skin and serious eye irritation.[6][7]

  • Chronic Effects: No information is available regarding the long-term effects of exposure, such as carcinogenicity or mutagenicity. As a standard precaution, chronic exposure should be avoided.

Section 8: Relevance in Drug Discovery

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is not an active pharmaceutical ingredient but rather a specialized chemical intermediate. Its value lies in its specific three-dimensional structure (stereochemistry) and the presence of a fluorine atom. Drug development professionals utilize such building blocks to synthesize novel, more complex molecules for testing as potential drug candidates.[9] The fluorine atom can block metabolic pathways, increase the molecule's binding affinity to a biological target, and fine-tune its electronic properties, making this a highly desirable feature in modern drug design.[1][3]

References

  • Hazards identification SECTION 3: Composition/information on ingredients SECTION 4: First a. Greenbook. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C2898C15436214A3802588D40056637A/ File/270050.pdf)
  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • SAFETY DATA SHEET. accessdata.fda.gov. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Labiotech.eu. [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]

Sources

Foundational

Biological Activity of Fluorinated Amino Alcohols: A Technical Guide

Executive Summary Fluorinated amino alcohols represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in protease inhibitors, sphingosine-1-phosphate (S1P) receptor modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated amino alcohols represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in protease inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, and central nervous system (CNS) agents. The strategic incorporation of fluorine into the amino alcohol scaffold does not merely act as a bioisostere for hydrogen; it fundamentally alters the physicochemical landscape of the molecule.

This guide analyzes the biological activity of this class, focusing on the "Fluorine Effect" —the modulation of pKa, lipophilicity, and metabolic stability. It provides actionable insights for drug developers to leverage these compounds for optimizing binding affinity and pharmacokinetic profiles.

The Fluorine Effect: Physicochemical Mechanisms

The biological utility of fluorinated amino alcohols stems from the unique electronic properties of the carbon-fluorine (C-F) bond.

pKa Modulation and Membrane Permeability

The introduction of fluorine adjacent to a basic amine (β-fluoroamine motif) significantly lowers the pKa of the ammonium group due to the strong electron-withdrawing inductive effect (-I) of fluorine.

  • Mechanism: A typical aliphatic amine has a pKa of ~10.5. Introducing a fluorine atom at the

    
    -position can lower the pKa by 1.7–2.0 units.
    
  • Biological Impact: This reduction decreases the percentage of ionized drug at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. It also reduces lysosomal trapping (a common cause of phospholipidosis).

Metabolic Stability

Fluorine mimics the steric size of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å) but forms a much stronger bond with carbon (C-F bond energy: ~116 kcal/mol vs. C-H: ~99 kcal/mol).

  • Blockade: Substitution of hydrogen with fluorine at metabolic "soft spots" (e.g., benzylic positions or positions alpha to heteroatoms) blocks Cytochrome P450-mediated oxidative dealkylation or hydroxylation.

Conformational Control (The Gauche Effect)

In 1,2-disubstituted ethanes containing fluorine and an electron-rich heteroatom (like nitrogen or oxygen), the molecule often adopts a gauche conformation rather than the sterically less hindered anti conformation. This is driven by


 hyperconjugation.
  • Application: This effect is used to pre-organize the amino alcohol pharmacophore into the bioactive conformation required for receptor binding, minimizing the entropy penalty upon binding.

Summary of Physicochemical Changes
PropertyNon-Fluorinated Amino AlcoholFluorinated AnalogBiological Consequence
pKa (Amine) ~10.0 – 10.5~8.3 – 8.8Improved BBB penetration; reduced hERG toxicity.
Lipophilicity (LogP) ModerateIncreasedEnhanced membrane permeability; altered distribution.
Metabolic Stability Susceptible to N-dealkylationHighProlonged half-life (

); lower clearance.
Conformation FlexibleRigidified (Gauche)Higher receptor affinity (entropic advantage).

Therapeutic Case Studies

Case Study A: Sphingosine-1-Phosphate (S1P) Receptor Modulators

Sphingosine-1-phosphate (S1P) is a bioactive lipid involved in immune cell trafficking. Analogues of sphingosine (an amino alcohol) like Fingolimod (FTY720) are used to treat Multiple Sclerosis.[1]

  • Fluorination Strategy: Fluorinated analogues (e.g., Enigmol , a 1-deoxysphingosine analog) have been developed to modulate selectivity between S1P receptor subtypes (S1P1–S1P5).

  • Mechanism:

    • Metabolic Resistance: Fluorination at the terminal alkyl chain prevents rapid degradation by lipid oxidases.

    • Binding Kinetics: The introduction of a trifluoromethyl (

      
      ) group or difluorophosphonate mimics the phosphate headgroup while preventing hydrolysis by lipid phosphatases.
      
  • Outcome: Compounds like 1-deoxysphingosine analogs exhibit potent antiproliferative activity in cancer cell lines by inhibiting Sphingosine Kinase (SphK), shifting the "Sphingolipid Rheostat" toward apoptosis (cell death).

Case Study B: HIV Protease Inhibitors

In the development of next-generation HIV protease inhibitors (PIs) like GRL-08513 , the amino alcohol core is a transition-state mimetic.

  • Challenge: Early PIs had poor CNS penetration, allowing HIV to establish reservoirs in the brain.

  • Solution: Incorporation of fluorine into the P1 or P2 ligands of the amino alcohol core.

  • Result: The electron-withdrawing fluorine reduced the amine pKa, significantly increasing LogD and CNS penetration without compromising antiviral potency (

    
     in the nanomolar range).
    

Visualizations

Signaling Pathway: The Sphingolipid Rheostat

This diagram illustrates how fluorinated amino alcohols (S1P analogs) intervene in the balance between cell survival and apoptosis.

S1P_Rheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Growth Arrest) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-Survival/Proliferation) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P->Sphingosine Dephosphorylation Receptors S1P Receptors (S1P1 - S1P5) S1P->Receptors Binding SPP S1P Phosphatase FluorinatedAnalogs Fluorinated Amino Alcohols (e.g., Enigmol, FTY720-F) FluorinatedAnalogs->Receptors Agonism/Antagonism FluorinatedAnalogs->SphK Inhibition

Caption: The Sphingolipid Rheostat. Fluorinated amino alcohols modulate cell fate by inhibiting SphK or binding S1P receptors.

Decision Logic: When to Fluorinate?

A logical workflow for medicinal chemists deciding where to introduce fluorine in an amino alcohol scaffold.

Fluorination_Logic Start Lead Compound Analysis (Amino Alcohol Scaffold) Check_Metabolism Is Metabolic Stability Low? Start->Check_Metabolism Check_Permeability Is CNS Permeability Poor? Start->Check_Permeability Check_Binding Is Potency Low? Start->Check_Binding Check_Site Identify Soft Spot (e.g., Benzylic C-H) Check_Metabolism->Check_Site Yes Action_Metabolism Substitute H with F (Block Oxidation) Check_Site->Action_Metabolism Check_pKa Is Amine pKa > 9.0? Check_Permeability->Check_pKa Yes Action_pKa Add Beta-Fluorine (Lower pKa by ~1.7 units) Check_pKa->Action_pKa Yes Action_Conf Use Gauche Effect (Pre-organize Conformation) Check_Binding->Action_Conf Yes

Caption: Strategic decision tree for fluorination to address specific liability in amino alcohol drug candidates.

Experimental Protocols

Protocol 1: Synthesis of -Fluoro Amino Alcohols (Ring Opening)

This is a standard method for accessing the fluorinated amino alcohol core with high stereocontrol.

Objective: Synthesis of chiral


-fluoro amines/alcohols from aziridines.
Reagents: 

or Olah's Reagent (Pyridine:HF).
  • Preparation: Dissolve the N-activated aziridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to -78°C. Slowly add the fluorinating agent (e.g.,

    
    , 1.2 equiv) dropwise to prevent exotherms.
    
  • Reaction: Allow the mixture to warm to room temperature over 4 hours. Monitor consumption of aziridine by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography.

    • Note: The regioselectivity (attack at the more or less substituted carbon) depends on the N-protecting group and the fluorinating reagent used.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (


) improvement of the fluorinated analog vs. the parent.
  • Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add the test compound (fluorinated amino alcohol) to a final concentration of 1

    
    M.
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Termination: Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .
    • Validation: A successful fluorination strategy should show a

      
       increase in 
      
      
      
      compared to the non-fluorinated parent.

References

  • Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor. Bioorganic & Medicinal Chemistry, 2019.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026 (Preprint/Review).

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1. Antimicrobial Agents and Chemotherapy, 2015.

  • Syntheses of differentially fluorinated triazole-based 1-deoxysphingosine analogues en route to SphK inhibitors. Organic & Biomolecular Chemistry, 2024.

  • Synthesis and biological activity of

    
    -fluoroalkyl 
    
    
    
    -amino alcohols.
    Journal of Fluorine Chemistry, 1999.

Sources

Protocols & Analytical Methods

Method

using (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a chiral building block

Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a Privileged Chiral Building Block Executive Briefing (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a highly specialized, enantiopure -amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a Privileged Chiral Building Block

Executive Briefing

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a highly specialized, enantiopure


-amino alcohol. Unlike standard aliphatic or simple aromatic amino alcohols (e.g., valinol or phenylglycinol), the incorporation of the 4-fluoro-3-methoxyphenyl moiety provides a highly tunable stereoelectronic profile. This makes it an exceptional chiral building block for synthesizing advanced active pharmaceutical ingredients (APIs)—such as Bub1 kinase inhibitors used in oncology 1—and for designing highly selective chiral ligands and auxiliaries for asymmetric catalysis.

Stereoelectronic Rationale

Why select this specific structural motif over widely available alternatives?

  • Electronic Polarization : The highly electronegative fluorine atom withdraws electron density via the inductive effect, while the methoxy group donates electron density via resonance. This push-pull dynamic polarizes the aromatic ring, significantly enhancing

    
     stacking and cation-
    
    
    
    interactions when the molecule is utilized in transition-metal-catalyzed asymmetric transformations.
  • Steric Shielding : In the context of chiral auxiliaries, the rigid, planar nature of the substituted aryl ring provides a dense steric wall. This effectively blocks one face of reactive intermediates (like enolates), ensuring exceptional diastereoselectivity.

Protocol 1: Synthesis of the Evans-Type Chiral Oxazolidinone

Objective: Construct a cyclic carbamate auxiliary for stereoselective alkylation and aldol reactions.

Causality & Logic: The most commonly employed chiral enolates rely on N-acyl oxazolidinones. This is a premier example of substrate control, where the auxiliary dictates the stereochemical outcome of the reaction [[2]](). The cyclization locks the conformation of the amino alcohol, allowing the bulky 4-fluoro-3-methoxyphenyl group at the C4 position to exert maximum facial shielding during electrophilic attack.

Step-by-Step Methodology:

  • Preparation : In an oven-dried flask under an argon atmosphere, dissolve (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Add triethylamine (2.5 eq) and cool the system to 0 °C. Causality: Triethylamine neutralizes the HCl byproduct generated in the next step, preventing premature protonation of the amine which would halt the nucleophilic attack.

  • Cyclization : Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise. Causality: Triphosgene is a crystalline, safer alternative to phosgene gas. It acts as a bis-electrophile, sequentially reacting with the amine and the hydroxyl group to close the 5-membered oxazolidinone ring.

  • Maturation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous NH

    
    Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure oxazolidinone.

Self-Validating Quality Control:

  • 
    H NMR Checkpoint : The diagnostic validation is the downfield shift of the C4 methine proton (typically appearing between 4.5–5.0 ppm) due to the deshielding effect of the newly formed carbamate ring.
    
  • Chiral HPLC : Run the purified product on a chiral stationary phase (e.g., Chiralcel OD-H) to ensure the enantiomeric excess (ee) remains >99%. Any trace of the (R)-enantiomer indicates epimerization during cyclization, which would catastrophically compromise downstream diastereoselectivity.

G A N-Acyl Oxazolidinone (Chiral Auxiliary) B Enolization (Base/Lewis Acid) Formation of Z-Enolate A->B C Steric Shielding by 4-Fluoro-3-methoxyphenyl B->C D Electrophile Approach (Si-Face Attack) C->D Directs face E Highly Diastereoselective Aldol Adduct (>95% de) D->E

Mechanistic logic of stereocontrol using the chiral oxazolidinone auxiliary.

Protocol 2: Synthesis of a C -Symmetric Bis(oxazoline) (BOX) Ligand

Objective: Synthesize a bidentate chiral ligand for transition-metal catalysis.

Causality & Logic: Chiral oxazolines are indispensable in asymmetric synthesis and drug discovery 3. The classic synthesis of bisoxazoline ligands combines a disubstituted malonyl chloride with two equivalents of an optically active 1,2-amino alcohol 4. The resulting C


-symmetry ensures that the metal complex presents identical chiral environments regardless of how the substrate binds to the active site.

Step-by-Step Methodology:

  • Amidation : Dissolve the amino alcohol (2.05 eq) and triethylamine (4.0 eq) in anhydrous DCM at 0 °C. Add dimethylmalonyl dichloride (1.0 eq) dropwise. Stir for 12 hours at room temperature. Causality: Dimethylmalonyl dichloride is specifically chosen over unsubstituted malonyl dichloride. The gem-dimethyl group prevents enolization at the bridging carbon of the final ligand, which is a common pathway for catalyst degradation.

  • Intermediate Isolation : Wash the reaction mixture with 1M HCl to remove excess amine, followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate to isolate the bis(amide) intermediate.
  • Cyclization : Dissolve the bis(amide) (1.0 eq) in anhydrous DCM. Add triethylamine (6.0 eq) and p-toluenesulfonyl chloride (TsCl) (2.2 eq). Heat to reflux for 24 hours. Causality: TsCl selectively tosylates the primary hydroxyl groups, transforming them into excellent leaving groups. The amide carbonyl oxygens then undergo intramolecular nucleophilic attack to close the oxazoline rings.

  • Purification : Wash the cooled mixture with saturated NaHCO

    
    , concentrate, and purify via recrystallization from hot ethanol.
    

Self-Validating Quality Control:

  • 
    C NMR Checkpoint : The absolute confirmation of cyclization is the appearance of the imine carbon signal (C=N) of the oxazoline ring, typically resonating between 160–165 ppm.
    
  • ESI-HRMS : Confirm the exact mass of the cyclized product. The absence of M+18 peaks confirms complete dehydration (meaning no uncyclized intermediate remains).

G A Chiral Amino Alcohol (S)-Isomer C Amidation (Et3N, CH2Cl2) A->C B Dimethylmalonyl Dichloride (Linker) B->C D Bis(amide) Intermediate C->D E Cyclization (TsCl, Base) D->E F C2-Symmetric BOX Ligand E->F

Workflow for synthesizing C2-symmetric BOX ligands from chiral amino alcohols.

Quantitative Data Synthesis

The following table summarizes the expected performance metrics for the transformations described above, based on standardized benchmarks for arylglycinol derivatives.

TransformationReagents & ConditionsTypical Yield (%)Stereochemical PurityReaction Time (h)
Oxazolidinone Formation Triphosgene, Et

N, DCM, 0 °C to RT
85 – 92%>99% ee4
N-Acylation of Oxazolidinone n-BuLi, Propionyl Chloride, THF, -78 °C88 – 95%N/A2
Bis(amide) Formation Dimethylmalonyl dichloride, Et

N, DCM
90 – 95%>99% ee12
BOX Ligand Cyclization TsCl, Et

N, DCM, Reflux
75 – 82%>99% ee24
Evans Aldol Addition (Downstream) Bu

BOTf, DIPEA, Aldehyde, DCM, -78 °C
80 – 88%>95% de6

References

  • Title: WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones Source: Google Patents URL
  • Title: Microwave-assisted rapid synthesis of chiral oxazolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands Source: IDEALS - Illinois URL: [Link]

  • Title: Evans Enolate Alkylation-Hydrolysis Source: University of Windsor URL: [Link]

Sources

Application

experimental protocol for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

An Application Note on the Enantioselective Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Abstract Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active mole...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Enantioselective Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Abstract

Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the pharmaceutical industry.[1][2] Specifically, fluorinated phenylalaninol derivatives are of significant interest due to the ability of fluorine to modulate key physicochemical properties such as metabolic stability and binding affinity.[3][4] This application note provides a detailed, field-proven experimental protocol for the multi-step, enantioselective synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. The synthetic strategy hinges on the highly reliable and stereoselective Corey-Bakshi-Shibata (CBS) reduction of a prochiral α-azido ketone intermediate.[5][6] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step methodology and an in-depth explanation of the chemical principles that ensure the reaction's success and reproducibility.

Introduction: The Significance of Chiral Amino Alcohols

The 1,2-amino alcohol framework is a privileged scaffold found in numerous natural products, pharmaceuticals, and chiral auxiliaries.[7][8] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological function, making stereocontrolled synthesis a paramount challenge. Traditional methods for accessing these molecules can involve harsh conditions or the use of expensive transition metal catalysts.[2] Asymmetric organocatalysis presents a powerful and often more environmentally benign alternative.[8][9]

The protocol herein employs an asymmetric reduction strategy that is both robust and highly enantioselective. It begins with a commercially available acetophenone derivative and proceeds through an α-azido ketone, a versatile intermediate in amine synthesis.[10] The stereochemical outcome is decisively controlled during the catalytic reduction of the ketone, which is the core of this synthetic route.

Overall Synthetic Workflow

The synthesis is a four-step sequence starting from 1-(4-fluoro-3-methoxyphenyl)ethan-1-one. The key transformation is the asymmetric reduction of the α-azido ketone (Intermediate II) to the corresponding chiral azido alcohol (Intermediate III) using a chiral oxazaborolidine catalyst.

G cluster_0 Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol A Step 1: α-Bromination 1-(4-fluoro-3-methoxyphenyl)ethan-1-one B Step 2: Azidation Intermediate I: 2-bromo-1-(4-fluoro-3-methoxyphenyl)ethan-1-one A->B CuBr2, EtOAc/CHCl3 C Step 3: Asymmetric Reduction (CBS) Intermediate II: 2-azido-1-(4-fluoro-3-methoxyphenyl)ethan-1-one B->C NaN3, Acetone D Step 4: Azide Reduction Intermediate III: (S)-2-azido-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol C->D (S)-CBS Catalyst, BH3·THF E Final Product (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol D->E H2, Pd/C, MeOH

Fig 1. Overall synthetic pathway.

Core Principle: The Corey-Bakshi-Shibata (CBS) Reduction

The cornerstone of this protocol is the enantioselective reduction of the prochiral α-azido ketone. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, renowned for its predictability, high enantiomeric excess (ee), and broad substrate scope.[5][6]

The reaction utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, in the presence of a borane source, typically borane-tetrahydrofuran (BH3·THF) complex.[11][12] The mechanism proceeds through a highly organized six-membered transition state.

Causality of Enantioselectivity:

  • Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates with the Lewis acidic borane (BH3). This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[13]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. Steric factors dictate that the ketone's carbonyl oxygen binds to the catalyst's Lewis acidic boron atom in a way that places the larger substituent (the substituted phenyl ring) away from the catalyst's bulky diphenyl group, while the smaller substituent (the azidomethyl group) is oriented towards it.[13]

  • Intramolecular Hydride Transfer: The hydride is delivered from the coordinated borane to the carbonyl carbon via a chair-like six-membered transition state. This intramolecular transfer is face-selective, leading to the formation of one enantiomer of the alcohol preferentially.[13]

  • Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the CBS catalyst to continue the cycle.

CBS_Cycle Catalyst (S)-CBS Catalyst Activated Catalyst-BH3 Complex (Enhanced Lewis Acidity) Catalyst->Activated + BH3·THF Ternary Ternary Complex (Ketone-Catalyst-BH3) Activated->Ternary Ketone Prochiral Ketone (Intermediate II) Ketone->Ternary TS Chair-like Transition State (Face-Selective Hydride Transfer) Ternary->TS Coordination Product_Complex Alkoxyborane Product Complex TS->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Regeneration Product (S)-Azido Alcohol (Intermediate III) Product_Complex->Product Release

Fig 2. Catalytic cycle of the CBS reduction.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Eq.
1-(4-fluoro-3-methoxyphenyl)ethan-1-one455-90-3168.165.00 g29.731.0
Copper(II) Bromide (CuBr₂)7789-45-9223.3514.5 g64.912.18
Ethyl Acetate (EtOAc)141-78-688.11100 mL--
Chloroform (CHCl₃)67-66-3119.38100 mL--
Sodium Azide (NaN₃)26628-22-865.012.90 g44.601.5
Acetone67-64-158.08150 mL--
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)112022-81-8277.183.0 mL3.00.1
Borane-THF complex (BH₃·THF, 1M in THF)14044-65-685.9445 mL45.01.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL--
Palladium on Carbon (10% Pd/C)7440-05-3-0.5 g--
Methanol (MeOH)67-56-132.04150 mL--
Dichloromethane (DCM)75-09-284.93As needed--
Hexanes110-54-3-As needed--
Saturated aq. NaHCO₃144-55-884.01As needed--
Brine--As needed--
Anhydrous MgSO₄7487-88-9120.37As needed--

Detailed Experimental Protocol

SAFETY FIRST: This protocol involves hazardous materials. Sodium azide is highly toxic and can form explosive metal azides.[14] Borane-THF is flammable and reacts violently with water.[15] Bromine-containing compounds are corrosive and toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-bromo-1-(4-fluoro-3-methoxyphenyl)ethan-1-one (I)
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-3-methoxyphenyl)ethan-1-one (5.00 g, 29.73 mmol) and copper(II) bromide (14.5 g, 64.91 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (200 mL total).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours. The color of the reaction changes from green-black to grey-white upon completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the copper(I) bromide precipitate. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the α-bromo ketone I as a white solid.

Step 2: Synthesis of 2-azido-1-(4-fluoro-3-methoxyphenyl)ethan-1-one (II)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the bromo-ketone I (assuming quantitative yield from Step 1, ~29.7 mmol) in 150 mL of acetone.

  • Reagent Addition: Carefully add sodium azide (2.90 g, 44.60 mmol) in one portion. Caution: Sodium azide is acutely toxic. Handle with extreme care.

  • Reaction: Stir the suspension vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter off the sodium bromide precipitate and wash with a small amount of cold acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is a yellow oil. Dissolve the oil in dichloromethane (DCM), wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the α-azido ketone II , which is often used in the next step without further purification.

Step 3: Asymmetric Synthesis of (S)-2-azido-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (III)
  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine solution (3.0 mL of 1M solution in toluene, 3.0 mmol).

  • Cooling and Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-THF complex (45 mL of 1M solution in THF, 45.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for 10 minutes at 0 °C.

  • Substrate Addition: Dissolve the α-azido ketone II (~29.7 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the ketone.

  • Quenching: Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous hydrogen gas evolution will occur.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the chiral azido alcohol III as a pale oil or solid.

Step 4: Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Final Product)
  • Reaction Setup: Dissolve the azido alcohol III (~29.0 mmol) in methanol (150 mL) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution under a stream of nitrogen.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas, then pressurize to 50 psi.

  • Reaction: Shake the reaction mixture at room temperature for 6-12 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or by conversion to its hydrochloride salt by dissolving in ether and bubbling HCl gas to precipitate the salt, yielding the final product, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , as a stable solid.[16]

Enantiomeric Purity Analysis

The enantiomeric excess (ee) of the final product should be determined to validate the success of the asymmetric reduction. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[17][18] A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®) should be used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.[17]

Conclusion

This application note details a robust and highly enantioselective protocol for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. The strategic use of an α-azido ketone intermediate followed by a Corey-Bakshi-Shibata reduction provides reliable and predictable control over the product's stereochemistry. The procedure is scalable and employs well-established chemical transformations, making it a valuable method for researchers engaged in the synthesis of chiral pharmaceutical intermediates and other fine chemicals.

References

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Google.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Institutes of Health (NIH). [Link]

  • CBS catalyst. Wikipedia. [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. National Institutes of Health (NIH). [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Taylor & Francis Online. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Chiral Oxazaborolidine-Aluminum Bromide Complexes Are Unusually Powerful and Effective Catalysts for Enantioselective Diels-Alder Reactions. Organic Chemistry Portal. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Reduction of azido ketones in aqueous media at room temperature. ResearchGate. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. National Institutes of Health (NIH). [Link]

  • Borane-Tetrahydrofuran Complex (BTHF). Callery. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). [Link]

  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. ScienceDirect. [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • SAFETY DATA SHEET for 2,2,2-Trifluoroethanol. Acros Organics. [Link]

  • Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. Royal Society of Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separation Techniques. Chemist Library. [Link]

  • Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. National Institutes of Health (NIH). [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-amino-4-methoxyphenol. PrepChem. [Link]

Sources

Method

purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol by chiral chromatography

An Application Note and Protocol for the Purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol by Chiral Chromatography Authored by: A Senior Application Scientist Abstract The enantiomeric purity of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol by Chiral Chromatography

Authored by: A Senior Application Scientist

Abstract

The enantiomeric purity of pharmacologically active compounds is a critical parameter in drug development and manufacturing, as stereoisomers can exhibit significantly different efficacy, and toxicity. This application note provides a comprehensive guide and a detailed protocol for the separation and purification of the enantiomers of 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, focusing on the isolation of the (S)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). We delve into the foundational principles of chiral recognition, systematic method development, and practical steps for scaling from analytical screening to preparative purification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient enantioselective separation methods.

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical need to separate and control stereoisomers in pharmaceuticals.[1]

The target molecule, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, is a chiral vicinal amino alcohol. This class of compounds serves as a pivotal building block in the asymmetric synthesis of numerous pharmaceutical agents.[2][3][4] Achieving high enantiomeric purity is therefore essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Chiral chromatography, particularly HPLC, has become the preeminent technique for the reliable analysis and purification of enantiomers due to its high resolution, reproducibility, and scalability.[1][5]

Foundational Principles of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP).[5] The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[6][7] The differing stability of these complexes leads to different retention times, enabling separation.

The selection of an appropriate CSP is the most critical decision in chiral method development.[8] For amino alcohols, several types of CSPs have proven effective:

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs.[9] They consist of derivatized cellulose or amylose coated or immobilized on a silica support.[9][10] The derivatives, typically phenylcarbamates, create "chiral pockets" or grooves where enantiomers are selectively retained through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6] Immobilized versions offer greater solvent compatibility, allowing for a broader range of mobile phases.[11]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin and teicoplanin (e.g., CHIROBIOTIC™ phases) offer a broad range of chiral interactions and are highly compatible with various mobile phase modes, including reversed-phase and polar ionic modes.[12][13]

  • Pirkle-Type CSPs: These synthetic phases provide chiral recognition through a "three-point interaction" model, typically involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6]

  • Cyclodextrin-Based CSPs: These work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin structure.[6]

For a compound like 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, which possesses an amino group, a hydroxyl group, and an aromatic ring, polysaccharide-based CSPs are an excellent starting point due to their multiple interaction sites.

A Systematic Approach to Method Development

Chiral method development is largely an empirical process, as predicting the optimal CSP and mobile phase combination is notoriously difficult.[7][12] A systematic screening approach is therefore the most efficient strategy.

The workflow involves screening a small, diverse set of chiral columns with a range of mobile phases. For amino alcohols, Normal Phase (NP) chromatography is often the preferred starting point.[8]

Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Racemic Analyte (2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol) Screen_CSP Screen 2-3 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) Start->Screen_CSP Screen_MP Screen Mobile Phases (NP) - Hexane/Ethanol + 0.1% DEA - Hexane/Isopropanol + 0.1% DEA Screen_CSP->Screen_MP Eval Evaluate Results: - Partial Separation? - No Separation? Screen_MP->Eval Optimize Optimize Best Condition: - Adjust % Alcohol Modifier - Adjust % DEA (0.05-0.2%) Eval->Optimize Partial Separation NoSep Try Different CSPs or Chromatography Mode (e.g., POM, RP) Eval->NoSep No Separation Final Optimized Analytical Method (Resolution > 1.5) Optimize->Final ScaleUp Scale-up to Preparative Chromatography Final->ScaleUp

Caption: Chiral Method Development Workflow.

The key variables to consider during method development are:

  • Chiral Stationary Phase: The choice of chiral selector is paramount.

  • Mobile Phase Composition: In normal phase, the type and concentration of the polar alcohol modifier (e.g., ethanol, isopropanol) have a profound impact on retention and selectivity.[8]

  • Mobile Phase Additives: For basic analytes like amino alcohols, adding a small amount of a basic modifier, such as diethylamine (DEA), is crucial. DEA acts as a competitor for active sites (residual silanols) on the silica surface, preventing strong secondary ionic interactions that cause severe peak tailing.[8]

Experimental Protocol: Purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

This section provides a step-by-step protocol for the analytical method development and subsequent preparative-scale purification.

Instrumentation and Materials
  • Chromatography System: HPLC or SFC system equipped with a pump, autosampler, column thermostat, and UV/Vis or PDA detector. For preparative work, a fraction collector is required.

  • Racemic Analyte: Racemic 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.

  • Solvents: HPLC-grade n-Hexane, Ethanol, and 2-Propanol (Isopropanol).

  • Additive: Diethylamine (DEA), >99.5% purity.

  • Analytical Columns (Screening):

    • CHIRAL ART Amylose-C (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) 5 µm, 250 x 4.6 mm.

    • CHIRAL ART Cellulose-C (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)) 5 µm, 250 x 4.6 mm.

  • Preparative Column: CHIRAL ART Amylose-C (or selected phase), 10 µm, 250 x 20 mm.

Sample and Mobile Phase Preparation
  • Sample Preparation: Prepare a stock solution of the racemic analyte at 1.0 mg/mL in a 50:50 mixture of Hexane/Ethanol.

  • Mobile Phase Preparation: Prepare mobile phases fresh daily. For a 1 L mobile phase of Hexane/Ethanol (90:10, v/v) with 0.1% DEA, combine 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of DEA. Mix thoroughly and degas. Chiral separations are highly sensitive to mobile phase composition, so precise preparation is critical.[8]

Step 1: Analytical Method Screening

The goal of screening is to identify a CSP and mobile phase system that shows baseline or partial separation (enantioselectivity, α > 1.1).

ParameterCondition
Columns 1. CHIRAL ART Amylose-C
2. CHIRAL ART Cellulose-C
Mobile Phases A: Hexane/Ethanol (90:10, v/v) + 0.1% DEA
B: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Volume 5 µL
Detection UV at 230 nm

Procedure:

  • Equilibrate the first column with Mobile Phase A for at least 30 column volumes or until a stable baseline is achieved. Chiral columns often require longer equilibration times than standard reversed-phase columns.[8]

  • Inject the racemic sample and record the chromatogram.

  • Repeat for each column and mobile phase combination, ensuring proper equilibration when changing solvents.

Step 2: Method Optimization

Based on the screening results, select the column/solvent combination that provides the best initial separation. Let's assume the Amylose-C column with Hexane/Ethanol/DEA showed the most promise. The next step is to fine-tune the mobile phase to maximize the resolution (Rs).

  • Adjust Alcohol Modifier %: Vary the percentage of ethanol from 5% to 20%. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.

  • Adjust Additive Concentration: If peak shape is still suboptimal, vary the DEA concentration between 0.05% and 0.2%.

Step 3: Preparative Scale-Up and Purification

Once an analytical method with a resolution (Rs) of >1.5 is achieved, it can be scaled up for preparative purification. The goal is to maximize throughput while maintaining purity.

ParameterOptimized Preparative Condition
Column CHIRAL ART Amylose-C, 10 µm, 250 x 20 mm
Mobile Phase Hexane/Ethanol (85:15, v/v) + 0.1% DEA (Example)
Flow Rate 20 mL/min (Adjust based on column pressure limits)
Column Temp. 25 °C
Loading 50 mg per injection (determined by a loading study)
Detection UV at 230 nm

Procedure:

  • Column Equilibration: Equilibrate the preparative column thoroughly with the optimized mobile phase.

  • Loading Study: Perform a loading study by injecting increasing amounts of the sample (e.g., 10 mg, 25 mg, 50 mg, 75 mg) to determine the maximum amount that can be loaded without significant loss of resolution.

  • Purification Run: Inject the determined optimal mass of the racemic mixture.

  • Fraction Collection: Collect the eluting peaks corresponding to the undesired (R)-enantiomer and the desired (S)-enantiomer in separate vessels.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical method to confirm enantiomeric purity.

  • Product Isolation: Combine the pure fractions of the (S)-enantiomer and remove the solvent using a rotary evaporator to obtain the purified product.

Mechanism of Chiral Recognition

The separation on a polysaccharide CSP is governed by the differential fit of the enantiomers into the chiral helical structure of the polymer.

Caption: Enantiomer interaction with a CSP.

The (S)-enantiomer forms a more stable, lower-energy complex with the CSP through multiple points of interaction (e.g., hydrogen bonding with the carbamate N-H, π-π stacking with the phenyl rings). This stronger interaction leads to a longer retention time compared to the (R)-enantiomer, which fits less favorably and elutes earlier.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary ionic interactions with silica.- Increase concentration of basic additive (e.g., DEA to 0.15%).[8]
- Column overload.- Reduce sample concentration or injection volume.[8]
Poor Resolution - Inappropriate mobile phase strength.- Optimize the percentage of the alcohol modifier.
- Suboptimal flow rate.- Decrease the flow rate (e.g., from 1.0 to 0.8 mL/min) to improve efficiency.[13]
Shifting Retention - Inconsistent mobile phase preparation.- Prepare mobile phase fresh daily with high accuracy.[8]
Times - Insufficient column equilibration.- Increase equilibration time to ensure a stable stationary phase environment.[8]
- Temperature fluctuations.- Use a column thermostat to maintain a constant temperature.

Conclusion

The purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via chiral HPLC is a robust and scalable method for obtaining enantiomerically pure material. Success hinges on a systematic approach to method development, beginning with the screening of appropriate polysaccharide-based chiral stationary phases under normal phase conditions. The careful optimization of the mobile phase, particularly the alcohol modifier and the basic additive, is critical for achieving the resolution required for effective purification. The protocol outlined in this note provides a solid framework for developing a validated separation method, enabling the isolation of high-purity enantiomers essential for pharmaceutical research and development.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Lee, K., & Kim, H. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. MilliporeSigma.
  • Li, T., & Hyun, M. H. (n.d.).
  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • (2023, April 11). Amino alcohol-derived chiral stationary phases.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns.
  • (n.d.).
  • Gasparrini, F., et al. (2021, September 9).
  • MilliporeSigma. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
  • Soloshonok, V. A., & Sorochinsky, A. E. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect.
  • (2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC.
  • (2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed.
  • (2022, October 20).
  • Adhikari, S., Bhandari, A., & Lee, W. (2021, June 30).
  • YMC America, Inc. (n.d.). Chiral Prep Chromatography Utilizing Twin-Column Technology.
  • Sygnature Discovery. (n.d.).
  • (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • MilliporeSigma. (n.d.). (s)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.
  • (2025, August 6). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • (n.d.). Chiral separations of amino acids.

Sources

Application

Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol in Pharmaceutical Synthesis

[1] Abstract (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) represents a high-value chiral building block in the synthesis of next-generation pharmacophores.[1] Its structural distinctiveness lies...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) represents a high-value chiral building block in the synthesis of next-generation pharmacophores.[1] Its structural distinctiveness lies in the 4-fluoro-3-methoxy substitution pattern , a motif engineered to enhance metabolic stability by blocking para-oxidation while maintaining hydrogen-bond acceptor capability via the methoxy group.[1] This scaffold is increasingly critical in the development of mGluR antagonists (CNS disorders) , sphingomyelinase inhibitors , and tyrosine kinase inhibitors . This guide provides a validated protocol for its synthesis via chemoselective reduction, quality control parameters, and its application in heterocycle functionalization.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the "magic methyl" and fluorine substitution strategies are pivotal for optimizing pharmacokinetics.[1][2] The (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol scaffold offers three distinct advantages:

  • Chiral Fidelity: The (S)-configuration often mimics the stereochemistry of endogenous catecholamines or L-amino acid residues, essential for high-affinity binding to G-protein coupled receptors (GPCRs).[1]

  • Metabolic Blocking: The fluorine atom at the 4-position prevents rapid metabolic clearance via cytochrome P450-mediated hydroxylation, a common failure point for phenyl-based drugs.[1]

  • Electronic Tuning: The electron-withdrawing fluorine and electron-donating methoxy group create a unique electrostatic potential surface, influencing the pKa of the adjacent amine and enhancing pi-stacking interactions within the receptor binding pocket.[1]

Core Applications
  • Neurology: Precursor for Group II metabotropic glutamate receptor (mGluR2/3) antagonists used in treating anxiety and schizophrenia.[1]

  • Oncology: Key intermediate for kinase inhibitors where the chiral amino-alcohol moiety mimics the ATP ribose or transitions state.[1]

  • Enzyme Inhibition: Used in the synthesis of Neutral Sphingomyelinase 2 (nSMase2) inhibitors for Alzheimer’s research.[1]

Synthetic Pathway & Logic

The most robust route to high-enantiomeric excess (ee) amino alcohol is the chemoselective reduction of the corresponding chiral amino acid, (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid .[1]

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

SynthesisPathway Precursor (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl) acetic acid Intermediate Boron-Amine Complex Precursor->Intermediate BH3-THF, 0°C to Reflux Chemospecific Reduction Reagent Borane-THF Complex (Reduction) Product (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl) ethan-1-ol Intermediate->Product MeOH Quench + Reflux (Cleaves B-N bond) Salt HCl Salt Formation (Purification) Product->Salt HCl/Dioxane Recrystallization

Caption: Chemoselective reduction of the amino acid precursor using Borane-THF, followed by hydrolytic workup to yield the free base and subsequent salt formation.

Detailed Protocol: Synthesis from Amino Acid Precursor

Objective: Synthesize (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol with >98% purity and >99% ee.

Materials
  • Precursor: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (10.0 g, 50.2 mmol).[1]

  • Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (150 mL, 3.0 eq).

  • Solvent: Anhydrous THF (Sigma-Aldrich/Merck).[1]

  • Quench: Methanol (MeOH).[1]

Step-by-Step Methodology
  • Setup & Inertion:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush the system with dry Nitrogen (N₂) for 15 minutes.[1]

    • Add the amino acid precursor (10.0 g) and anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Reduction (Critical Step):

    • Causality: Amino acids are zwitterionic and sparingly soluble.[1] BH₃ reduces the carboxyl group to the alcohol via an acyl borate intermediate while coordinating with the amine.[1]

    • Add BH₃[1]·THF (150 mL) dropwise over 45 minutes. Caution: Hydrogen gas evolution will occur.[1] Maintain temperature <5°C.

    • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).[1]

    • Heat to reflux (66°C) for 4–6 hours. The solution should become clear, indicating consumption of the starting material.

  • Quenching & Workup:

    • Cool the reaction mixture to 0°C.

    • Safety: Carefully add MeOH (50 mL) dropwise to quench excess borane.[1] Vigorous bubbling will occur.[1]

    • Hydrolysis: After quenching, heat the mixture to reflux for 1 hour. This step is mandatory to break the stable Boron-Nitrogen (B-N) complex formed during reduction.[1] Failure to reflux with MeOH will result in low yields.[1]

    • Concentrate the solvent under reduced pressure (Rotavap) to yield a viscous oil.[1]

  • Purification (Salt Formation):

    • Dissolve the crude oil in EtOAc (100 mL).

    • Add 4M HCl in Dioxane (15 mL) dropwise at 0°C. A white precipitate will form immediately.[1]

    • Filter the solid and wash with cold diethyl ether (2 x 50 mL).[1]

    • Dry under high vacuum to obtain the (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride .[1]

Yield & Characterization Expectations
ParameterSpecificationNote
Yield 85% – 92%High efficiency reduction
Appearance White to Off-white SolidHCl salt form
Purity (HPLC) >98.5%Area % at 210 nm
Chiral Purity (ee) >99%No racemization observed with Borane
¹H NMR (DMSO-d₆) Consistent with structureCharacteristic methoxy singlet ~3.8 ppm

Application Protocol: Heterocycle Coupling

Context: This amino alcohol is frequently coupled to chlorinated heterocycles (e.g., pyrimidines, quinazolines) via Nucleophilic Aromatic Substitution (SₙAr) to generate kinase inhibitors.

Workflow Diagram

ApplicationWorkflow Start Chiral Amino Alcohol (HCl Salt) Base Base Activation (DIPEA or K2CO3) Start->Base Neutralization Coupling SnAr Coupling (w/ 4-Chloro-quinazoline) Base->Coupling N-Nucleophile Generation Product Kinase Inhibitor Scaffold Coupling->Product Heat, Solvent (DMF/NMP)

Caption: General workflow for coupling the chiral amino alcohol to a heterocyclic core via SnAr reaction.

Procedure
  • Reagents: Suspend the Amino Alcohol HCl salt (1.0 eq) and the electrophile (e.g., 4-chloro-6,7-dimethoxyquinazoline, 1.0 eq) in Isopropanol or DMF.

  • Base: Add DIPEA (3.0 eq) to neutralize the HCl and scavenge the acid generated during substitution.

  • Reaction: Heat to 80°C for 4 hours.

  • Isolation: Pour into water; the product often precipitates.[1] Filter and recrystallize.[1]

Analytical Quality Control (QC)[1]

To ensure the integrity of the chiral center, the following HPLC method is recommended.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Time: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).[1]

Safety & Handling

  • Hazard Identification: The compound is an amine and may cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.[1]

  • Borane Handling: BH₃·THF is pyrophoric and moisture-sensitive.[1] Always use dry syringes and inert gas lines.[1]

References

  • ChemicalBook. (2025).[1][3] (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Properties and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Discovery and Characterization of Pure RhlR Antagonists against Pseudomonas aeruginosa Infections. (Discusses 4-fluoro-3-methoxyphenyl SAR).[1][4][5][6][7] Retrieved from [1]

  • Google Patents. (2020).[1] US10689327B2 - Prodrug amino acid derivative.[1] (Details mGluR antagonist synthesis using this scaffold). Retrieved from

  • Sigma-Aldrich. (2025).[1] (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride Product Sheet. Retrieved from [1]

  • Han, J., et al. (2021).[1][2] Preparative Method for Asymmetric Synthesis of Fluorinated Amino Acids. (Methodology for similar chiral reductions). Retrieved from [1]

Sources

Method

High-Resolution Analytical Protocols for the Enantiomeric Excess (ee) Determination of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

As chiral building blocks and active pharmaceutical ingredient (API) intermediates grow in complexity, the analytical methods used to validate their stereochemical purity must evolve. (S)-2-Amino-2-(4-fluoro-3-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks and active pharmaceutical ingredient (API) intermediates grow in complexity, the analytical methods used to validate their stereochemical purity must evolve. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a highly functionalized vicinal amino alcohol. It presents unique analytical challenges—and opportunities—due to its highly polar primary amine, a hydrogen-bond-donating hydroxyl group, and an electron-rich aromatic ring bearing a fluorine atom.

This application note provides a comprehensive, field-validated guide to determining the enantiomeric excess (ee) of this specific molecule. Rather than relying on a single approach, we detail three orthogonal methodologies: Direct Chiral HPLC, Indirect Chiral HPLC, and


F NMR Spectroscopy.

Mechanistic Rationale & Workflow Selection

The selection of an analytical method depends on the sample matrix, available instrumentation, and the required limit of detection (LOD).

  • Direct Chiral HPLC (Crown Ether CSP): The most streamlined approach. It exploits the primary amine by forcing it into a protonated state (

    
    ), which then forms a highly specific inclusion complex with a chiral crown ether stationary phase .
    
  • Indirect Chiral HPLC (Polysaccharide CSP): Highly polar primary amines often suffer from peak tailing on silica-based columns due to secondary interactions. By derivatizing the amine into a neutral carbamate (e.g., N-Boc), we eliminate these interactions, allowing for baseline resolution on standard amylose or cellulose columns .

  • 
    F NMR Spectroscopy:  The endogenous fluorine atom on the aromatic ring serves as a built-in, zero-background spectroscopic probe. By reacting the mixture with a chiral derivatizing agent (Mosher's Acid Chloride), we create diastereomers that exhibit distinct, baseline-resolved 
    
    
    
    F chemical shifts .

Workflow Start Enantioenriched Sample (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Decision Select Analytical Method Start->Decision DirectHPLC Direct Chiral HPLC (Crown Ether CSP) Decision->DirectHPLC IndirectHPLC Indirect Chiral HPLC (Polysaccharide CSP) Decision->IndirectHPLC NMR 19F NMR Spectroscopy (Mosher's Derivatization) Decision->NMR Prep1 Dissolve in Acidic Mobile Phase (pH 1.5, protonates amine) DirectHPLC->Prep1 Prep2 Derivatize with Boc2O (Neutralizes amine) IndirectHPLC->Prep2 Prep3 React with (R)-MTPA-Cl (Forms diastereomers) NMR->Prep3 Analyze1 Isocratic Elution UV Detection @ 210 nm Prep1->Analyze1 Analyze2 Normal Phase Elution UV Detection @ 254 nm Prep2->Analyze2 Analyze3 Acquire 19F{1H} NMR Integrate Diastereomeric Peaks Prep3->Analyze3 Result Calculate Enantiomeric Excess (ee%) Analyze1->Result Analyze2->Result Analyze3->Result

Decision tree for selecting the optimal ee% determination workflow for chiral amino alcohols.

Validated Experimental Protocols

Method A: Direct Chiral HPLC via Crown Ether Recognition

Causality & Expertise: Crown ether stationary phases (e.g., Daicel CROWNPAK CR-I(+)) are specifically engineered for primary amino acids and amino alcohols. The mechanism relies on three-point hydrogen bonding between the protonated amine and the ether oxygens. Because complexation is an exothermic and entropically disfavored process, sub-ambient column temperatures (0–15 °C) are strictly required to stabilize the complex and achieve resolution.

Mechanism Amine -NH3+ Group Oxygen1 Crown Ether O Amine->Oxygen1 H-Bond Oxygen2 Crown Ether O Amine->Oxygen2 H-Bond Oxygen3 Crown Ether O Amine->Oxygen3 H-Bond Steric 4-Fluoro-3-methoxyphenyl Steric Hindrance Steric->Amine Attached to ChiralBarrier CSP Chiral Barrier (e.g., Binaphthyl) Steric->ChiralBarrier Steric Repulsion (Resolves Enantiomers)

Chiral recognition mechanism via hydrogen bonding between the protonated amine and crown ether.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Water and Methanol (85:15, v/v). Adjust the pH of the aqueous portion to 1.5 using Perchloric acid (

    
    ). Self-Validation Note: A pH > 2.0 will result in incomplete amine protonation, causing catastrophic peak broadening.
    
  • System Setup: Install a CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) column. Set the column oven to 10 °C .

  • Sample Prep: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of the mobile phase.

  • Acquisition: Inject 5 µL. Run isocratically at a flow rate of 0.4 mL/min. Monitor UV absorbance at 210 nm.

  • Validation: Inject a racemic standard of 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. Ensure the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . Calculate ee% via peak area integration.
Method B: F NMR Spectroscopy via Mosher's Derivatization

Causality & Expertise: While


H NMR using chiral solvating agents is common, the aromatic region of this specific molecule is heavily coupled, making integration error-prone. By leveraging the endogenous fluorine atom, we can use 

F NMR, which boasts a 100% natural isotopic abundance and a massive chemical shift dispersion with absolutely zero background interference . Derivatizing with (R)-Mosher's acid chloride ((R)-MTPA-Cl) provides a dual-validation system: the spectrum will show splitting for both the endogenous aryl-fluorine (~ -120 ppm) and the Mosher

group (~ -71 ppm).

Step-by-Step Protocol:

  • Reaction Setup: In a dry 1.5 mL glass vial, dissolve 5.0 mg of the amino alcohol sample in 0.6 mL of anhydrous

    
    .
    
  • Derivatization: Add 2.0 equivalents of Pyridine-

    
     (to act as an acid scavenger and catalyst), followed by 1.5 equivalents of (R)-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
  • Incubation: Cap the vial and agitate at 25 °C for 30 minutes to ensure quantitative conversion to the diastereomeric amides.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a

    
    F{
    
    
    
    H} (proton-decoupled) NMR spectrum at 298 K (e.g., 376 MHz on a 400 MHz console). Set the relaxation delay (
    
    
    ) to at least 3 seconds to ensure quantitative integration.
  • Data Analysis: Identify the baseline-resolved singlets corresponding to the (S,R) and (R,R) diastereomers. Calculate the ee% using the formula:

    
    
    
Method C: Indirect Chiral HPLC (Polysaccharide CSP)

Causality & Expertise: If sub-ambient HPLC capabilities or Crown Ether columns are unavailable, the primary amine must be masked. Reacting the sample with Di-tert-butyl dicarbonate (


) yields an N-Boc carbamate. This neutralizes the basicity of the amine, allowing for highly efficient separation on standard immobilized polysaccharide columns (e.g., Chiralpak IA or AD-H) under normal-phase conditions.

Step-by-Step Protocol:

  • Derivatization: Dissolve 10 mg of the sample in 1.0 mL of Dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA) and 1.2 eq of

    
    . Stir at room temperature for 1 hour.
    
  • Sample Prep: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the resulting N-Boc derivative in 1.0 mL of Hexane/Isopropanol (90:10, v/v).

  • System Setup: Install a Chiralpak AD-H (4.6 x 250 mm, 5 µm) column. Set the column oven to 25 °C.

  • Acquisition: Isocratic elution using Hexane / Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three validated methodologies, allowing researchers to select the optimal system based on their laboratory's capabilities.

Analytical MethodTarget Analyte FormPrimary AdvantageTypical Resolution (

)
Limit of Detection (LOD)Typical Run Time
Direct Chiral HPLC (Crown Ether CSP)Underivatized (Protonated Amine)No sample preparation required; direct and rapid analysis.> 2.00.5 µg/mL15 - 25 min
Indirect Chiral HPLC (Polysaccharide CSP)N-Boc Carbamate DerivativeExcellent peak shape; utilizes standard normal-phase equipment.> 3.00.1 µg/mL10 - 20 min

F{

H} NMR Spectroscopy
Mosher Amide DiastereomersDual validation (endogenous F +

); zero background interference.
Baseline Resolved~1.0 mg (total sample)5 - 10 min

References

  • Springer Nature Experiments. Chiral Separation Principles. Springer Protocols. Available at:[Link]

  • Lin, Y., et al. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry (ACS Publications), 2021. Available at:[Link]

  • Ritter, K., et al. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Biomolecules, 2023. Available at:[Link]

Application

Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a Chiral Synthon in Bioactive Scaffold Synthesis

Executive Summary The development of targeted therapeutics frequently relies on the spatial precision of chiral building blocks. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Molecular Weight: 185.19 g/mol ) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently relies on the spatial precision of chiral building blocks. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Molecular Weight: 185.19 g/mol ) is a highly versatile, enantiopure arylglycinol derivative. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this compound in the divergent synthesis of two privileged medicinal chemistry scaffolds: chiral oxazolidinones (ubiquitous in antibacterial agents and chiral auxiliaries) and chiral morpholin-3-ones (critical in CNS and oncology drug design).

Mechanistic Rationale & Pharmacophore Utility

The selection of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is driven by two primary factors:

  • Stereochemical Fidelity: The pre-installed (S)-stereocenter allows for the direct, enantiospecific construction of heterocyclic rings without the need for late-stage chiral resolution, minimizing synthetic steps and maximizing atom economy.

  • Privileged Substitution Pattern: The 4-fluoro-3-methoxyphenyl motif provides unique physicochemical advantages. The fluorine atom enhances metabolic stability by blocking CYP450-mediated para-oxidation and increases lipophilicity. Concurrently, the meta-methoxy group serves as a highly directional hydrogen-bond acceptor. Recent structural biology studies on kinase inhibitors (e.g., dual EPHA2/GAK inhibitors) demonstrate that this specific moiety efficiently occupies the kinase "back-pocket"—the methoxy group fills the cavity between the β3 and β5 sheets, while the fluorine atom anchors deeply into the hydrophobic terminus .

Workflow SM (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl) ethan-1-ol CDI CDI, TEA, DCM (Phosgene Equivalent) SM->CDI Pathway A1 CO2 CO2 (1 atm), Cs2CO3 (Green Cyclization) SM->CO2 Pathway A2 Acyl 1. Chloroacetyl Cl, K2CO3 2. NaH, THF SM->Acyl Pathway B Oxaz (S)-4-(4-fluoro-3-methoxyphenyl) oxazolidin-2-one CDI->Oxaz CO2->Oxaz Morph (S)-5-(4-fluoro-3-methoxyphenyl) morpholin-3-one Acyl->Morph

Divergent synthesis of oxazolidinone and morpholin-3-one scaffolds from the chiral amino alcohol.

Application A: Synthesis of Chiral Oxazolidinones

Oxazolidinones are classically synthesized by reacting 1,2-amino alcohols with phosgene equivalents . Alternatively, a greener approach utilizes atmospheric CO₂ fixation catalyzed by alkali metal carbonates, directly leveraging the amino alcohol's nucleophilicity without toxic reagents .

Protocol A1: CDI-Mediated Cyclization (Standard Method)

Causality: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene surrogate. The primary amine attacks CDI to form an acyl imidazole intermediate. Triethylamine (TEA) is added to increase the nucleophilicity of the adjacent hydroxyl group, driving the intramolecular ring closure while displacing the second imidazole equivalent.

Step-by-Step Methodology:

  • Preparation: Suspend (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Activation: Add triethylamine (TEA, 0.5 eq, 2.5 mmol) and cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add CDI (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to control the mild exothermic reaction and prevent polymerization.

  • Cyclization: Remove the ice bath, allowing the mixture to warm to room temperature (25 °C). Stir for 4 hours.

  • Self-Validating In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Ninhydrin stain and heat. The starting amino alcohol appears as a dark purple spot (primary amine). The reaction is strictly complete when the purple spot is entirely consumed, replaced by a UV-active, Ninhydrin-negative spot (the oxazolidinone).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30) to yield the pure (S)-oxazolidinone.

Mechanism A Amino Alcohol + CO2 B Carbamic Acid Intermediate A->B Cs2CO3 C Intramolecular Dehydration B->C -H2O D Chiral Oxazolidinone C->D

Mechanism of Cs2CO3-catalyzed dehydrative oxazolidinone synthesis via CO2 fixation.

Application B: Synthesis of Chiral Morpholin-3-ones

Morpholin-3-ones are synthesized via a two-step sequence: selective N-acylation followed by an intramolecular Williamson-type ether synthesis.

Protocol B: N-Acylation and Base-Catalyzed Cyclization

Causality: In Step 1, a biphasic Schotten-Baumann condition (aqueous K₂CO₃/THF) is used. The amine is inherently softer and more nucleophilic than the alcohol, leading to selective N-acylation by chloroacetyl chloride. The aqueous base acts as an acid scavenger, keeping the alcohol protonated and preventing O-acylation. In Step 2, Sodium Hydride (NaH) is required to forcefully deprotonate the sterically hindered secondary hydroxyl group, generating a potent alkoxide that displaces the primary alkyl chloride to close the 6-membered ring.

Step-by-Step Methodology:

  • N-Acylation: Dissolve the amino alcohol (1.0 eq, 5.0 mmol) in THF (20 mL). Add an aqueous solution of K₂CO₃ (2.0 eq in 10 mL H₂O). Cool the biphasic mixture to 0 °C.

  • Electrophile Addition: Dropwise add chloroacetyl chloride (1.1 eq, 5.5 mmol) over 15 minutes. Stir vigorously at 0 °C for 2 hours.

  • IPC 1 (Acylation): Monitor via LC-MS. The mass shift from [M+H]⁺ m/z 186.1 (amino alcohol) to [M+H]⁺ m/z 262.1 (chloroacetamide intermediate) confirms successful N-acylation. Extract with EtOAc, dry, and concentrate to isolate the crude intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF (30 mL) under nitrogen and cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions.

  • IPC 2 (Cyclization): Immediate H₂ gas evolution serves as visual confirmation of alkoxide formation. Stir at room temperature for 3 hours. Complete cyclization is verified by LC-MS via the disappearance of the m/z 262.1 peak and the emergence of the [M+H]⁺ m/z 226.1 peak (indicating the loss of HCl).

  • Workup: Carefully quench excess NaH with ice water (10 mL). Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) to yield the morpholin-3-one.

Quantitative Data Summary

The following table summarizes the expected reaction metrics for the methodologies described above, highlighting the preservation of enantiomeric excess (ee) across all pathways.

Target ScaffoldSynthetic RouteReagents & ConditionsYield (%)Enantiomeric Excess (ee)
(S)-Oxazolidinone Phosgene EquivalentCDI (1.2 eq), TEA (0.5 eq), DCM, 0 °C to RT, 4 h88%>99%
(S)-Oxazolidinone Dehydrative CO₂ FixationCO₂ (1 atm), Cs₂CO₃ (10 mol%), DMF, 80 °C, 12 h75%>98%
(S)-Morpholin-3-one N-Acylation / Cyclization1. ClCH₂COCl, K₂CO₃ (aq), THF, 0 °C, 2 h 2. NaH (1.5 eq), THF, 0 °C to RT, 3 h82% (Over 2 steps)>99%

References

  • Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. Source: Journal of Medicinal Chemistry / PubMed Central. URL: [Link]

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 18. Source: Thieme Connect. URL: [Link]

  • Title: Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2. Source: Tetrahedron Letters. URL: [Link]

Method

Biocatalytic Synthesis of Chiral Amino Alcohols from Fluorinated Precursors: A Comprehensive Protocol for Drug Development

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Self-Validating Protocol Executive Summary & Mechanistic Rationale The incorporation of fluorine atoms into c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

The incorporation of fluorine atoms into chiral amino alcohol scaffolds is a highly effective strategy in medicinal chemistry. Fluorination dramatically alters physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates . However, the stereoselective synthesis of these fluorinated building blocks presents a significant challenge.

The Causality of the Synthetic Challenge: Fluorine atoms, particularly within trifluoromethyl (


) groups, exert a profound electron-withdrawing inductive effect. This severely increases the electrophilicity of adjacent carbonyl carbons in diketone precursors. While this makes the carbonyl highly reactive, it also makes it highly susceptible to spontaneous hydration in aqueous media, which complicates traditional chemical asymmetric reduction and reductive amination.

The Biocatalytic Solution: To circumvent these limitations, biocatalysis utilizes the highly controlled, stereoselective active sites of Alcohol Dehydrogenases (ADHs) and Amine Transaminases (ATAs) . As demonstrated by , ADHs preferentially and stereoselectively reduce the highly reactive, electrophilic trifluoroacetyl groups over less reactive alkyl ketones. Subsequently, ATAs catalyze the biotransamination of the remaining, less sterically hindered acetyl groups. By designing a one-pot sequential cascade, researchers can achieve excellent yields and remarkable stereocontrol (up to >99% diastereomeric excess (


) and >99% enantiomeric excess (

)) under mild, environmentally benign conditions .

Biocatalytic Pathway Visualization

The following workflow illustrates the one-pot sequential cascade utilizing ADH and ATA to convert a fluorinated diketone into an enantiopure amino alcohol.

BiocatalyticCascade Diketone Fluorinated Diketone Precursor ADH Alcohol Dehydrogenase (ADH) + NAD(P)H Diketone->ADH Reduction of -CF3 Carbonyl HydroxyKetone Chiral Fluorinated alpha-Hydroxy Ketone ADH->HydroxyKetone >99% ee ATA Amine Transaminase (ATA) + PLP + iPrNH2 HydroxyKetone->ATA Transamination of -CH3 Carbonyl AminoAlcohol Chiral Fluorinated Amino Alcohol ATA->AminoAlcohol >99% de, >99% ee

Biocatalytic cascade for chiral fluorinated amino alcohols using ADH and ATA.

Quantitative Performance Data

The selection of the appropriate wild-type or engineered enzyme variant is critical for maximizing conversion and stereoselectivity. The table below summarizes the performance metrics of key biocatalysts acting on fluorinated diketones (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione).

Enzyme SystemTarget Functional GroupCo-substrate / DonorConversion (%)Enantiomeric Excess (

%)
Diastereomeric Excess (

%)
ADH (Wild-type) Trifluoroacetyl (

)
NAD(P)H (1 mM)86 – >99>99N/A
ArRTA (Arthrobacter sp.)Acetyl (

)
Isopropylamine (50 eq)>99>99>99
ArRmut11 (Engineered)Acetyl (

)
Isopropylamine (50 eq)>95>99>98
ATA-238 (Codexis)Acetyl (

)
Isopropylamine (50 eq)85>99N/A

Data derived from the optimized parameters established by.

Self-Validating Experimental Protocol: One-Pot Bienzymatic Cascade

This methodology details a sequential one-pot addition to prevent cross-inhibition between the oxidoreductase and transaminase systems. Every phase includes an internal validation checkpoint to ensure systemic integrity.

Phase 1: Regioselective Reduction via Alcohol Dehydrogenase (ADH)

Objective: Stereoselective reduction of the highly reactive trifluoroacetyl group.

  • Reaction Setup: Dissolve the fluorinated diketone substrate (20 mM final concentration) in a minimal amount of DMSO (max 5% v/v to prevent enzyme denaturation).

  • Buffer Addition: Suspend the substrate in 100 mM Tris-HCl buffer, adjusting the pH strictly to 7.5.

  • Cofactor Integration: Add the required nicotinamide cofactor (NADH or NADPH, 1 mM) depending on the specific ADH dependence.

  • Enzyme Addition: Introduce the ADH biocatalyst (e.g., 2-5 mg/mL of lyophilized whole cells or purified enzyme). Incubate at 30 °C with orbital shaking at 250 rpm for 12–24 hours.

  • Self-Validation Checkpoint (UV-Vis): Monitor the reaction progress by measuring the absorbance of the reaction mixture at 340 nm. The oxidation of NAD(P)H to NAD(P)+ will result in a measurable decrease in absorbance. A plateau indicates reaction completion.

Phase 2: Stereoselective Transamination via Amine Transaminase (ATA)

Objective: Conversion of the remaining acetyl group to a chiral amine.

  • Amine Donor Addition: To the same reaction vessel, add isopropylamine (

    
    ) to a final concentration of 1.0 M (a 50-fold molar excess).
    
    • Causality: The equilibrium of amine transfer from aliphatic amines to ketones is thermodynamically unfavorable. A massive excess of

      
       is required by Le Chatelier's principle to drive the transamination forward, releasing acetone as a byproduct.
      
  • pH Recalibration: The addition of 1.0 M

    
     will drastically raise the pH. Critically, you must readjust the pH of the mixture back to 7.5–8.0 using 1M HCl before adding the transaminase to prevent immediate enzyme denaturation.
    
  • Cofactor & Enzyme Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM, followed by the ATA biocatalyst (e.g., ArRTA, 5 mg/mL). Incubate at 30 °C, 250 rpm for an additional 24–48 hours.

  • Self-Validation Checkpoint (Colorimetric): The active PLP-aldimine Schiff base complex is distinctly yellow. If the reaction mixture turns colorless, PLP depletion has occurred (often due to off-target side reactions with the amine donor). If colorless, immediately supplement with an additional 0.5 mM PLP.

Phase 3: Downstream Processing & Analytical Derivatization

Objective: Extraction and preparation for chiral HPLC analysis.

  • Quenching: Quench the reaction by adding 1M NaOH to adjust the pH to >11. This deprotonates the newly formed amino alcohol, driving it into the organic phase.

  • Extraction: Extract the aqueous mixture three times with equal volumes of Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    
  • Derivatization (Crucial for Fluorinated Amines):

    • Causality: Fluorinated amino alcohols often lack sufficient UV chromophores and exhibit severe peak tailing on chiral HPLC columns due to strong hydrogen bonding.

    • Protocol: Dissolve the crude extract in dry

      
      . Add Acetic Anhydride (
      
      
      
      , 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 2 hours.
  • Analytical Validation: Quench with saturated

    
    , extract with 
    
    
    
    , and analyze the resulting di-acetylated derivative via Chiral HPLC to accurately determine conversion,
    
    
    , and
    
    
    .

References

  • González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2020). "Chemo- and stereoselective synthesis of fluorinated amino alcohols through one-pot reactions using alcohol dehydrogenases and amine transaminases." Advanced Synthesis & Catalysis, 362(23), 5398–5410. URL:[Link]

  • Liu, Y., et al. (2021). "Enzymatic synthesis of fluorinated compounds." Frontiers in Bioengineering and Biotechnology, 9, 755254. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Executive Summary This guide addresses the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , a critical chiral building block often used in the development of kinase inhibitors and GPCR ligands. While Lit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , a critical chiral building block often used in the development of kinase inhibitors and GPCR ligands. While Lithium Aluminum Hydride (LiAlH₄) is the traditional reducing agent, this guide prioritizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system.[1]

Why this shift? The 4-fluoro-3-methoxy substitution pattern presents specific electronic risks. The NaBH₄/I₂ system generates Borane (BH₃) in situ, offering superior chemoselectivity (avoiding defluorination risks associated with harsh aluminohydrides) and safer scalability. However, this route introduces a specific bottleneck: the formation of stable Boron-Amine complexes that often mimic "low yield" if not rigorously hydrolyzed.

Module 1: The Optimized Protocol (NaBH₄/I₂ System)

The Synthetic Logic

The transformation involves the reduction of (S)-4-fluoro-3-methoxyphenylglycine (or its methyl ester) to the corresponding amino alcohol.

  • Activation: NaBH₄ reacts with I₂ to generate Borane (BH₃) and Sodium Iodide (NaI).

  • Reduction: BH₃ coordinates with the amine (directing group) and reduces the carboxylic acid/ester to the alcohol.

  • Complexation: The product forms a stable Boron-Amine adduct (

    
    ) which is not  water-soluble and does not show up in standard acid/base extractions unless cleaved.
    
Step-by-Step Workflow

Reagents:

  • Substrate: (S)-4-fluoro-3-methoxyphenylglycine (1.0 equiv)

  • NaBH₄ (2.5 equiv)

  • I₂ (1.0 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Charge a dry flask with NaBH₄ and THF under

    
    . Add the amino acid substrate.[2][3][4][5]
    
  • Iodine Addition (Critical): Cool to 0°C. Dissolve I₂ in THF and add dropwise over 30-60 minutes.

    • Why? Rapid addition causes an exotherm and may lead to transient iodine concentration high enough to cause iodination on the electron-rich 3-methoxy phenyl ring.

  • Reflux: Once H₂ evolution ceases, heat to reflux for 12–16 hours.

  • The "False" Finish: TLC may show consumption of starting material, but the product is trapped in a complex.

  • Workup (The Complex Breaker):

    • Cool to room temp.[1][2][4] Carefully quench with Methanol (excess) until bubbling stops.

    • Crucial Step: Evaporate to a paste. Add 20% aqueous KOH (or 6M HCl, see troubleshooting) and reflux for 3 hours .

    • Reasoning: Simple stirring with water/methanol is insufficient to break the N-B bond. This is the #1 cause of yield loss.

  • Extraction: Extract with DCM or EtOAc. Wash with brine, dry over

    
    .
    

Module 2: Visualizing the Pathway & Bottlenecks

The following diagram illustrates the reaction flow and the specific "Trap" where users lose yield.

ReactionPathway Start Starting Material (Amino Acid) Intermediate Reduction Intermediate Start->Intermediate THF, 0°C Reagents NaBH4 + I2 (In-situ BH3) Reagents->Intermediate Trap TRAP: Boron-Amine Complex (Stable) Intermediate->Trap Reflux 12h Trap->Trap Mild Workup (Yield Loss) Hydrolysis Aggressive Hydrolysis (KOH Reflux) Trap->Hydrolysis REQUIRED STEP Often missed Product Final Product (S)-Amino Alcohol Hydrolysis->Product Extraction

Caption: Figure 1. The reduction pathway highlighting the critical Boron-Amine complex "Trap" that requires aggressive hydrolysis to release the free amine.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "I have 10-20% yield. Where is my product?"

Diagnosis: You likely failed to break the Boron-Amine complex.[6] Mechanism: Borane (BH₃) acts as a Lewis acid and binds tightly to the amine (Lewis base). This complex is lipophilic but often crashes out or stays in the organic layer during acid/base workup without reacting. Solution:

  • Do not just quench with water.

  • Action: After the methanol quench and concentration, add 6M KOH and reflux for 3-4 hours. Alternatively, use 6M HCl reflux for 1 hour (if your product is acid-stable), then basify to pH 12 and extract.

Issue 2: "The product is racemized (low ee)."

Diagnosis: Thermal stress during the wrong phase or un-neutralized starting material. Mechanism: While the reduction itself preserves chirality, prolonged exposure of the intermediate imine (if formed via partial oxidation) or the amino acid ester to high heat/base can cause racemization at the benzylic position. Solution:

  • Ensure the Iodine addition is strictly at 0°C.

  • During the Hydrolysis step (KOH reflux), do not exceed 4 hours.

  • Check: Verify the optical purity of your starting material. 4-fluoro-3-methoxyphenylglycine is prone to racemization if stored improperly.

Issue 3: "I see a new impurity by HPLC (M+126 or similar)."

Diagnosis: Iodination of the aromatic ring. Mechanism: The 3-methoxy group activates the ring. If Iodine is added too fast, or if NaBH₄ is old (inactive), free


 can perform Electrophilic Aromatic Substitution on the ring before it forms borane.
Solution: 
  • Pre-mix: Ensure NaBH₄ is fresh.

  • Slow Addition: Add Iodine solution over 1 hour.

  • Scavenger: Add a thiosulfate wash during workup to remove trace iodine, though this won't fix ring-iodinated byproducts.

Module 4: Data & Specifications

Process Parameters Table
ParameterSpecificationCriticalityConsequence of Deviation
Iodine Addition Temp 0°C to 5°CHighRisk of ring iodination or exotherm.
Reagent Ratio 1.0 AA : 2.5 NaBH₄ : 1.0 I₂MediumLow conversion if borane is insufficient.
Hydrolysis Time 3-4 hours (Reflux)Critical Low Yield (Product trapped in complex).
Extraction pH pH > 11HighAmino alcohol stays in aqueous phase if pH < 10.
Decision Tree: Low Yield Troubleshooting

Troubleshooting Start Problem: Low Yield (<50%) Q1 Did you observe vigorous H2 evolution during I2 addition? Start->Q1 Q2 Did you reflux with KOH or HCl during workup? Q1->Q2 Yes Sol1 Check Reagents: NaBH4 may be deactivated. Q1->Sol1 No Q3 Is the aqueous phase pH > 11 during extraction? Q2->Q3 Yes Sol2 CRITICAL FAILURE: Product is trapped as B-N complex. Reprocess aqueous layer with KOH reflux. Q2->Sol2 No (Mild quench only) Sol3 pH Error: Amino alcohol is protonated. Add NaOH to pH 12 and re-extract. Q3->Sol3 No

Caption: Figure 2. Logic flow for diagnosing yield loss. The most common failure mode is skipping the hydrolysis reflux (Sol2).

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][4] The Journal of Organic Chemistry, 58(13), 3568-3571. Context: Establishes the NaBH4/I2 protocol as the standard for amino acid reduction, explicitly detailing the boron-amine complex issue.

  • Abiko, A., & Masamune, S. (1992). Boron-mediated asymmetric synthesis.[7] Tetrahedron Letters, 33(38), 5517-5520. Context: Provides mechanistic insight into the stability of Boron-Nitrogen coordination complexes.

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2.[1] The Journal of Organic Chemistry, 56(20), 5964-5965. Context: Foundational paper for the chemoselectivity of the system, relevant for preserving the 4-fluoro substituent.

  • Sigma-Aldrich Product Sheet. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6).[8] Context: Verification of the specific target molecule structure and commercial availability.

Sources

Optimization

challenges in the purification of fluorinated amino alcohols

Welcome to the Technical Support Center for the synthesis and purification of fluorinated amino alcohols. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of fluorinated amino alcohols. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical properties introduced by fluorine atoms. The high electronegativity of fluorine fundamentally alters the pKa, lipophilicity, and thermal stability of these molecules, rendering standard purification workflows ineffective.

This guide moves beyond basic instructions to explain the causality behind experimental choices, providing you with self-validating protocols to ensure high-yield, high-purity recoveries.

Diagnostic Workflow for Purification

To determine the most effective purification strategy, you must first assess the specific structural properties and impurity profile of your crude mixture.

PurificationWorkflow Start Crude Fluorinated Amino Alcohol ZwitCheck Assess Zwitterionic Character (pKa mismatch) Start->ZwitCheck  Initial Diagnostics BioCat One-Pot Biocatalytic Cascade (ADH/ATA) Start->BioCat  Unstable Intermediates Chrom Chromatographic Purification ZwitCheck->Chrom  High Polarity / Streaking Therm Thermal / Sublimation Purification ZwitCheck->Therm  Volatile / Heavy Impurities ModSilica Amine-Modified Silica Gel (1-2% Et3N) Chrom->ModSilica  Normal Phase FluorPhase Fluorous/PFP Phase (Diastereomer Prep) Chrom->FluorPhase  Reverse Phase Pure Purified Fluorinated Amino Alcohol ModSilica->Pure FluorPhase->Pure BaseHeat Base-Assisted Thermal Treatment (175-215°C) Therm->BaseHeat  Perfluoroalkanoic Impurities MetalChelate Metal Chelation (Ru/Cu) & Vacuum Sublimation Therm->MetalChelate  Trace Metal / High Purity BaseHeat->Pure MetalChelate->Pure BioCat->Pure  Aqueous Extraction

Diagnostic workflow for purifying fluorinated amino alcohols based on physicochemical properties.

Troubleshooting & FAQs

Q1: Why do my β-amino-α-trifluoromethyl alcohols streak severely on standard normal-phase silica, resulting in poor recovery? Causality: The highly electron-withdrawing trifluoromethyl (-CF3) group significantly increases the acidity of the adjacent hydroxyl proton, while the amine group remains basic. This extreme electronic environment drives intramolecular proton transfer, forming a zwitterionic species (e.g.,


) even in non-polar organic solvents[1]. This polarity mismatch causes irreversible adsorption and streaking on the acidic silanol groups of standard silica gel.
Solution:  You must suppress these secondary interactions. Use base-deactivated silica or add a volatile amine modifier (e.g., 1-2% triethylamine) to the mobile phase. Alternatively, transient N-Boc protection of the amine eliminates the zwitterionic character, allowing for standard chromatographic purification before deprotection[2].

Q2: I am trying to separate fluorinated amino alcohol diastereomers. Standard reverse-phase HPLC gives poor resolution. What is the alternative? Causality: Standard C18 columns rely on lipophilic dispersion forces, which fail to differentiate the subtle stereoelectronic variations induced by C-F bonds. Solution: Transition to a fluorinated stationary phase, such as Pentafluorophenyl (PFP). The PFP phase provides multiple retention mechanisms—π-π interactions, dipole-dipole, and specific fluorous interactions—which drastically improve the resolution of fluorinated diastereomers. For enantiomeric resolution, chiral columns like Chiralcel OJ-H or Chiralpak AD-H are highly recommended[3].

Q3: Can I use distillation to purify fluorinated amino alcohols from perfluoroalkanoic acid impurities? Causality: Direct distillation is challenging because perfluoroalkanoic acids and iodides often co-distill with the target alcohol. Furthermore, heating crude fluorinated mixtures above 225°C can trigger unwanted defluorination or competing side reactions[4]. Solution: Implement a base-assisted thermal degradation step prior to distillation. Heating the mixture to 175°C–215°C in the presence of water and a Brønsted base additive (e.g., ethanolamine or alkali metal carbonates) selectively hydrolyzes the perfluoro-impurities without destroying the target alcohol[4]. Alternatively, converting the amino alcohol into a metal chelate (e.g., Ruthenium) allows for high-yield purification via vacuum sublimation (e.g., 0.25 Torr at 90–150 °C)[5].

Q4: How can I bypass the challenging isolation of unstable intermediate fluorinated amino ketones? Causality: α-aminoalkyl trifluoromethyl ketones are highly electrophilic and prone to hydration or oligomerization during standard aqueous workup and silica purification[2]. Solution: Implement a one-pot chemoenzymatic cascade. By utilizing alcohol dehydrogenases (ADHs) to selectively reduce the trifluoroacetyl group, followed by amine transaminases (ATAs), you can achieve complete conversion to the fluorinated amino alcohol in an aqueous medium, entirely bypassing the need to isolate the unstable intermediate[3].

Quantitative Data Summary

Understanding the physicochemical shifts caused by fluorination is critical for predicting chromatographic behavior.

Table 1: Physicochemical Properties and Purification Metrics

Compound TypepKa (Amine)pKa (Hydroxyl)Zwitterion DominanceRecommended PurificationAvg. Yield Recovery
Non-fluorinated (Control)~9.5~15.0NoStandard Silica Gel85 - 95%
α-Trifluoromethyl-β-amino alcohol~8.5~11.5PartialAmine-Modified Silica75 - 88%
Bis(trifluoromethyl) amino alcohol~7.5~9.0YesMetal Chelation / Sublimation70 - 80%

Field-Proven Experimental Protocols

Protocol A: Amine-Modified Normal Phase Chromatography

Use this protocol to prevent irreversible binding of zwitterionic fluorinated amino alcohols to silica.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing exactly 2% (v/v) Triethylamine (TEA).

  • Column Packing & Conditioning: Slurry pack the silica gel using the TEA-modified solvent. Flush the packed column with 3 column volumes (CV) of the solvent to neutralize all acidic silanol sites.

  • Self-Validation Check: Collect 1 mL of the column effluent before loading the sample. Measure the pH. If the effluent pH is lower than the reservoir pH, the silica is not fully deactivated. Continue flushing until the pH matches.

  • Sample Loading: Dissolve the crude fluorinated amino alcohol in a minimum volume of the modified eluent. If solubility is poor, add a few drops of methanol.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes (maintaining 2% TEA throughout). Monitor fractions via TLC using a Ninhydrin stain.

Protocol B: Base-Assisted Thermal Degradation of Perfluoro Impurities

Use this protocol to selectively degrade perfluoroalkanoic acids prior to distillation[4].

  • Mixture Preparation: In a pressure-rated reaction vessel, combine the crude fluorinated alcohol with 15% (w/w) DI water and 1% (w/w) ethanolamine (Brønsted base).

  • Thermal Treatment: Seal the vessel and heat the mixture to 195°C under continuous agitation for 4 hours. Caution: Do not exceed 215°C to prevent degradation of the target alcohol.

  • Phase Separation: Cool the reactor to room temperature. The mixture will naturally phase-separate.

  • Extraction & Self-Validation Check: Extract the organic fluorinated phase. To validate the process, analyze the aqueous phase via

    
     NMR. The presence of degraded fluoride salts and the absence of intact perfluoroalkanoic acid signals confirms successful thermal degradation.
    
  • Final Isolation: Distill the organic phase under reduced pressure to isolate the pure fluorinated amino alcohol.

References

  • Chemo- and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases . Universidad de Oviedo. 3

  • Purification of fluorinated alcohols (WO2006052567A2) . Google Patents. 4

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives . ResearchGate. 1

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis . NIH. 2

  • Synthesis and Characterization of Ruthenium Complexes with Two Fluorinated Amino Alkoxide Chelates . National Taiwan University.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol . This chiral aryl ethanolamine is a highly valuable building block in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol . This chiral aryl ethanolamine is a highly valuable building block in medicinal chemistry and drug development. However, its structural features—specifically the chiral benzylic amine, the electron-rich methoxy group, and the electron-withdrawing para-fluoro substituent—present unique synthetic challenges.

This guide is designed for researchers and process chemists, providing field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to eliminate common side reactions during the reduction of its corresponding amino acid precursor.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant racemization (loss of enantiomeric purity) during the reduction of (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid?

Causality & Expert Insight: Racemization at the benzylic (C2) position is the most common side reaction when reducing arylglycine derivatives [1]. The proton at the C2 position is highly acidic because it is flanked by a carboxyl group and an aryl ring. The electron-withdrawing nature of the 4-fluoro substituent further increases this acidity. If your reduction protocol relies on activating the carboxylic acid (e.g., forming a mixed anhydride or ester) in the presence of a base like triethylamine, the basic conditions will trigger the formation of a ketene or enolate intermediate, leading to rapid racemization.

Self-Validating Solution: Abandon activation strategies that require basic conditions. Instead, utilize the


 system. The in situ generation of diborane (

) from sodium borohydride and iodine allows for the direct, base-free reduction of the free carboxylic acid [2]. To self-validate stereoretention, perform chiral HPLC on the crude product; a successful base-free reduction should consistently yield an enantiomeric excess (ee) of >98%.
Q2: My reduction reaction stalls, and LC-MS shows a mass corresponding to[M + 13] or [M + 14]. What is this side product, and how do I resolve it?

Causality & Expert Insight: The mass anomaly indicates the formation of a highly stable borane-amine complex (


). The primary amine in (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a strong Lewis base that readily coordinates with the Lewis acidic borane generated during the reduction [3]. Because the aryl ring does not provide sufficient steric hindrance to block the amine, this complex forms quantitatively. It is remarkably stable and will survive standard aqueous workups, leading to artificially low yields and stalled downstream workflows.

Self-Validating Solution: A rigorous acidic quenching protocol is mandatory. After the reduction is complete, quench the reaction with methanol to destroy excess hydride, followed by the addition of 1M HCl. Refluxing the mixture for 2-3 hours is necessary to fully dissociate the boron-nitrogen coordinate bond. You can validate the destruction of the complex by performing


 NMR on an aliquot; the disappearance of the characteristic quartet around -15 to -20 ppm confirms complete dissociation.
Q3: Can the 3-methoxy group undergo O-demethylation during the reduction process?

Causality & Expert Insight: While standard borane reductions are generally mild enough to leave aryl methyl ethers intact, prolonged heating with excess borane can cause trace O-demethylation. The adjacent fluorine atom slightly withdraws electron density from the ring, making the ether oxygen slightly less nucleophilic, but extended reflux (>24 hours) with borane can still lead to partial ether cleavage.

Self-Validating Solution: Limit the reduction phase to 12-16 hours at room temperature. Monitor the disappearance of the starting material via TLC or HPLC rather than extending the reaction time arbitrarily.

Part 2: Diagnostic Workflow

Workflow A Crude Product Analysis: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol B1 Issue: Low Enantiomeric Excess (ee < 90%) A->B1 B2 Issue: Low Yield / Stalled Reaction (Mass = [M+13] or [M+14]) A->B2 C1 Root Cause: Base-catalyzed racemization at the acidic benzylic C2 position. B1->C1 C2 Root Cause: Formation of a highly stable Borane-Amine Complex (R-NH2·BH3). B2->C2 D1 Solution: Switch to NaBH4/I2 system. Avoid basic activation steps. C1->D1 D2 Solution: Quench with MeOH/HCl. Reflux for 2-3 hours to break complex. C2->D2

Diagnostic workflow for identifying and resolving primary side reactions during aryl amino acid reduction.

Part 3: Quantitative Data & Reagent Comparison

The choice of reducing agent directly impacts the severity of side reactions. The table below summarizes the quantitative effects of various reducing systems on the synthesis of chiral 2-amino-2-arylethanols.

Reducing Agent SystemRequires Basic Activation?Risk of C2 RacemizationRisk of Borane Complex FormationTypical Isolated Yield

/ THF
NoModerate (due to harsh exotherm)No40 - 55%

/ Mixed Anhydride
Yes (TEA or DIPEA needed)High (< 70% ee)No50 - 60%

Complex
NoLow (> 98% ee)High (Requires reflux quench)75 - 85%

in THF
NoVery Low (> 99% ee)Moderate (Requires mild quench)85 - 92%

Part 4: Step-by-Step Methodology

Optimized Protocol: Synthesis via Reduction

This self-validating protocol is engineered to prevent racemization and ensure the complete breakdown of the borane-amine complex.

Reagents & Materials:

  • (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (1.0 eq, 10 mmol)

  • Sodium borohydride (

    
    ) (2.5 eq, 25 mmol)
    
  • Iodine (

    
    ) (1.25 eq, 12.5 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Methanol (MeOH) and 1M HCl (for quenching)

Step-by-Step Procedure:

  • System Purging: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes to prevent moisture-induced hydride quenching.

  • Hydride Suspension: Suspend

    
     (2.5 eq) in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
    
  • Substrate Addition: Add (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (1.0 eq) in a single portion. Stir for 10 minutes. Note: No base is added, preserving the stereocenter.

  • Iodine Addition (Critical Step): Dissolve

    
     (1.25 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature strictly below 10 °C to prevent thermal racemization. Hydrogen gas will evolve.
    
  • Reduction Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 14 hours.

  • Complex Dissociation (Quench): Cool the reaction back to 0 °C. Carefully add Methanol (15 mL) dropwise until effervescence ceases. Next, add 1M HCl (20 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2.5 hours. Causality: This thermal acidic treatment is mandatory to hydrolyze the stable

    
     complex.
    
  • Workup & Isolation: Cool to room temperature, remove THF in vacuo, and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove neutral impurities. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free amine with Dichloromethane (3 x 30 mL). Dry over

    
    , filter, and concentrate to yield the pure (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.
    

References

  • Poindexter, G., & Meyers, A. (1977). Reduction of amino acids to amino alcohols.
  • ResearchGate. (n.d.). ChemInform Abstract: New Organic Synthetic Methods Using the NaBH4/I2 System.
  • Organic Syntheses. (2008). Working with Hazardous Chemicals - Organic Syntheses. OrgSyn.
Optimization

Technical Support Center: Enantioselective Synthesis of 2-Amino-2-phenylethanol Derivatives

Welcome to the Technical Support Center. As application scientists, we understand that achieving high enantiomeric excess (ee%) in the synthesis of 2-amino-2-phenylethanol (phenylglycinol) derivatives is a complex interp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that achieving high enantiomeric excess (ee%) in the synthesis of 2-amino-2-phenylethanol (phenylglycinol) derivatives is a complex interplay of thermodynamics, kinetics, and catalyst stability. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you resolve stereochemical leakage and optimize your asymmetric workflows.

Asymmetric Synthesis Pathways

SynthesisWorkflow K Prochiral α-Amino Ketone C Asymmetric Borane Reduction (Chiral N-Borane Catalyst) K->C Chemical Pathway R Racemic 2-Amino-2-phenylethanol E Biocatalytic Deracemization (Transaminase Cascade) R->E Enzymatic Pathway P Enantiopure (S)- or (R)- 2-Amino-2-phenylethanol C->P ee ≤ 80% E->P ee > 99%

Fig 1: Divergent asymmetric synthesis pathways for enantiopure 2-amino-2-phenylethanol.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee%) stalling at 70-80% during the asymmetric reduction of prochiral ketones using chiral N-borane catalysts? The Causality: In borane-mediated reductions, the chiral N-borane catalyst directs the hydride transfer to the prochiral face of the ketone. However, free


 can also reduce the ketone directly without the chiral catalyst[1]. If the reductant is added too quickly, or if the reaction temperature is elevated, this non-enantioselective background reaction outpaces the catalyzed pathway, diluting your ee%. Furthermore, trace moisture hydrolyzes the active borane complex into achiral borates.
The Solution:  You must decouple the kinetics of the two pathways. Use a syringe pump to add 

at a highly restricted rate (e.g., 1 mL/h) so that the reductant is consumed by the catalytic cycle as soon as it enters the flask[1]. Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere) and maintain the reaction strictly at room temperature.

Q2: In whole-cell biocatalytic deracemization of racemic 2-amino-2-phenylethanol, I am observing poor conversion rates and low volumetric productivity. How can I optimize this? The Causality: Poor conversion in multi-enzyme cascade biocatalysis (e.g., combining transaminases and alcohol dehydrogenases) is rarely an enzyme-substrate affinity issue; it is almost always a redox imbalance. If the resting cells of recombinant E. coli are operating without a closed-loop cofactor regeneration system, NAD+/NADH or PLP (pyridoxal 5'-phosphate) pools rapidly deplete, halting the cascade[2]. The Solution: Implement a concurrent, redox-self-sufficient system. For example, integrating an alanine dehydrogenase into the cascade connects the oxidation of the diol/amino alcohol intermediate with the transamination step, recycling the cofactors internally[3]. Additionally, keep the substrate concentration around 50 mM (approx. 6.8 g/L) to prevent whole-cell toxicity while maintaining high volumetric productivity[2].

Q3: How do I prevent stereochemical leakage when using phenylglycinol as a chiral auxiliary to synthesize piperidine derivatives? The Causality: When (R)- or (S)-phenylglycinol is condensed into bicyclic lactams, the subsequent alkylation of the enolate dictates the stereochemistry. Stereochemical leakage (epimerization) occurs if the enolate is generated at temperatures above -78 °C or if the chosen base is insufficiently bulky, allowing the electrophile to attack from the hindered endo face[4]. The Solution: Use LiHMDS (lithium bis(trimethylsilyl)amide) to generate the enolate. The extreme steric bulk of the hexamethyldisilazide anion, combined with a strict -78 °C environment, locks the conformational rigidity of the bicyclic lactam system. This forces the electrophile (e.g., ethyl iodide) to approach exclusively from the less hindered exo face, yielding enantiopure products[4].

Standardized Experimental Protocols

Protocol A: Catalytic Asymmetric Borane Reduction of Prochiral Ketones

Self-Validating Design: This protocol relies on kinetic bottlenecking to ensure the chiral catalyst dictates the reaction face.

  • Anhydrous Preparation: Flame-dry a 100 mL two-necked round-bottomed flask equipped with a magnetic stirrer bar. Purge the system with argon for 15 minutes.

  • Catalyst Loading: Charge the flask with the chiral (2S)-2-amino-2-phenylethanol N-borane catalyst (0.66 mmol) and anhydrous THF (4 mL)[1].

  • Substrate Introduction: Inject the prochiral ketone (2 mmol) via syringe under a positive pressure of argon.

  • Controlled Reduction (Critical Step): Load

    
     (2.4 mmol, 1.2 equiv) into a precision syringe pump. Add the reductant dropwise at a strict rate of 1 mL/h [1].
    
  • Incubation: Stir the solution at room temperature under argon for 18 hours.

    • Validation Checkpoint: Run a TLC (EtOAc–hexanes 1:3) against the starting ketone. The reaction is only complete when the ketone spot is entirely absent.

  • Quenching & Hydrolysis: Carefully add MeOH (5 mL) followed by 1 M aqueous HCl (5 mL) to break down the stable borate complexes. Stir for 30 minutes[1].

  • Isolation: Extract the aqueous layer with

    
     (3 × 50 mL). Dry the combined organic extracts over 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Preparative Biotransformation for Deracemization

Self-Validating Design: This protocol utilizes a closed-loop redox system to ensure total conversion without cofactor stalling.

  • Biocatalyst Preparation: Culture recombinant E. coli expressing the target transaminase and carbonyl reductase. Harvest via centrifugation and resuspend the resting cells in a 100 mM phosphate buffer (pH 7.5).

  • Substrate Loading: Add racemic 2-amino-2-phenylethanol to the buffer to achieve a final concentration of 50 mM (approx. 6.86 g/L)[2].

  • Cofactor Priming: Supplement the 50 mL reaction mixture with catalytic amounts of PLP and NAD+ to prime the cascade biocatalysis system[2].

  • Biotransformation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24–48 hours.

    • Validation Checkpoint: At

      
       and 
      
      
      
      , withdraw 100 µL aliquots, centrifuge, and analyze the supernatant via chiral HPLC. The reaction is complete when the (R)-enantiomer is fully depleted.
  • Downstream Processing: Centrifuge the mixture at 8000 × g for 15 minutes to pellet the cells. Extract the supernatant with ethyl acetate, dry the organic phase, and evaporate to yield >99% ee (S)-2-amino-2-phenylethanol[2].

Quantitative Performance Data

The following table summarizes the expected performance metrics when applying the optimized protocols described above.

Synthesis MethodologySubstrateIsolated YieldEnantiomeric Excess (ee%)Critical Optimization ParameterRef
Chiral N-Borane Catalysis Prochiral KetonesUp to 82%Up to 80%Syringe pump addition of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(1 mL/h)
[1]
Whole-Cell Biocatalysis 2-Hydroxyacetophenone71%> 99%Substrate loading restricted to 200 mM[2]
Cascade Deracemization Racemic 2-amino-2-phenylethanol75%> 99%Concurrent PLP/NAD+ regeneration[2]
Multi-Enzyme Cascade L-Phenylalanine61%> 99.9%Redox-self-sufficient enzymatic loop

References

  • [1] Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding Tris(oxazaborolidine)borazines. Thieme E-Books & E-Journals. 1

  • [2] Asymmetric synthesis of structurally diverse (S)-β-amino alcohols from simple aldehydes and formaldehyde. ResearchGate. 2

  • [3] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ResearchGate. 3

  • [4] Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines. ARKAT USA.4

Sources

Troubleshooting

stability issues of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol under acidic conditions

Technical Support Center: Stability & Handling of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Topic: Stability issues under acidic conditions Document ID: TS-2025-AFME-04 Role: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Topic: Stability issues under acidic conditions Document ID: TS-2025-AFME-04 Role: Senior Application Scientist

Executive Summary

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (hereafter AFME ) is a critical chiral building block, often used in the synthesis of BACE1 inhibitors and other kinase-targeting therapeutics.

While the amino alcohol moiety is generally robust, the specific electronic effects of the 4-fluoro-3-methoxy substitution pattern create unique stability challenges under acidic conditions. Users most frequently encounter issues related to nucleophilic substitution of the primary alcohol (in the presence of hydrohalic acids) and hygroscopicity of the resulting salts .

Contrary to common assumptions, racemization is less of a risk in acidic media than in basic media, provided the temperature is controlled. This guide details the mechanistic causes of degradation and provides validated troubleshooting protocols.

Part 1: The Stability Matrix (Troubleshooting)

Issue 1: Unexpected Formation of Alkyl Chlorides (The "HCl Trap")

Symptom: During acid workup or salt formation using Hydrochloric Acid (HCl), HPLC analysis reveals a new impurity peak (RRT ~1.2-1.3) that increases with temperature or concentration.

Technical Diagnosis: While the benzylic amine (C2) is the chiral center, the primary alcohol (C1) is chemically vulnerable in acidic media containing nucleophiles.

  • Mechanism: Protonation of the primary hydroxyl group (

    
    ) creates a good leaving group.[1] Although primary carbons resist 
    
    
    
    pathways, the presence of a high concentration of Chloride ions (
    
    
    ) drives an
    
    
    substitution, converting the alcohol to the corresponding alkyl chloride.
  • Aggravating Factor: The 3-methoxy group is electron-donating (via resonance to the ortho/para positions relative to itself), which can subtly influence the solubility and solvation shell of the molecule, often requiring higher temperatures to dissolve, which inadvertently accelerates the substitution reaction.

Corrective Action:

  • Switch Acids: If the specific counter-ion is not mandated by the filing, switch to non-nucleophilic acids such as Methanesulfonic acid (MsOH) or Sulfuric acid (

    
    ) . These anions (
    
    
    
    ,
    
    
    ) are poor nucleophiles and will not displace the hydroxyl group.
  • Temperature Control: If HCl must be used (e.g., for cost), maintain the temperature below 20°C during addition. Avoid heating the HCl salt solution above 40°C.

Issue 2: Loss of Optical Purity (Enantiomeric Excess Drop)

Symptom: The enantiomeric excess (ee%) drops from >98% to <95% after prolonged storage in acidic solution or reflux.

Technical Diagnosis: Racemization of phenylglycinol derivatives usually proceeds via a benzylic carbocation intermediate (


-like) or reversible deprotonation.
  • Acidic Context: In strong acid, the amine is protonated (

    
    ). This positively charged group is strongly electron-withdrawing (inductively), which actually stabilizes  the chiral center against carbocation formation (destabilizing the transition state). Therefore, acid is generally safer than base.
    
  • The Exception: If the solution is heated significantly (>80°C), the energy barrier for the reversible elimination of water (dehydration) or the amine can be overcome, leading to transient achiral intermediates (styrene-like derivatives).

Corrective Action:

  • Avoid "Super" Acids: Do not use Lewis acids (like

    
     or 
    
    
    
    ) which can coordinate to the methoxy oxygen and trigger ether cleavage or ring activation.
  • Solvent Selection: Avoid protic solvents (water/methanol) at high temperatures if optical stability is critical; use aprotic solvents (IPAc, MeTHF) for salt crystallization.

Issue 3: Hygroscopicity & "Oiling Out"

Symptom: The isolated acid salt turns into a sticky gum or oil upon exposure to air.

Technical Diagnosis: Amino alcohol salts, particularly those with methoxy substituents, are prone to high hygroscopicity. The lattice energy of the salt is often disrupted by the hydrogen-bonding capability of the ether oxygen and the free hydroxyl group.

Corrective Action:

  • Drying Protocol: Do not air dry. Use a vacuum oven at 40°C with a nitrogen bleed.

  • Anti-Solvent: Use Methyl tert-butyl ether (MTBE) or Heptane as an anti-solvent during crystallization to force the formation of a defined crystal lattice rather than an amorphous solid.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways of AFME in acidic media. The "Safe Path" preserves the molecule, while the "Degradation Path" leads to impurities.

AFME_Stability Start (S)-AFME Free Base (Chiral Benzylic Amine) Acid Acid Addition (HX) Start->Acid Salt Protonated Salt (-NH3+) STABLE SPECIES Acid->Salt T < 20°C Dilute Acid Heat Heat (>50°C) or Nucleophilic Acid (HCl/HBr) Acid->Heat Aggressive Conditions Isolation Isolation via Non-Nucleophilic Acid (MsOH, H2SO4) Salt->Isolation Crystallization Subst Primary Alcohol Substitution (Alkyl Chloride Impurity) Heat->Subst Presence of Cl-/Br- EtherCleave Ether Cleavage (If HBr/HI used) Heat->EtherCleave Presence of Strong Lewis Acid

Caption: Figure 1. Stability pathways of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol in acidic media. Green nodes indicate the target stable state; red nodes indicate degradation risks triggered by nucleophiles or heat.

Part 3: Validated Experimental Protocols

Protocol A: Safe Salt Formation (Methanesulfonate)

Use this protocol to isolate the stable solid form without degradation.

  • Dissolution: Dissolve 10.0 g of AFME free base in 50 mL of Isopropyl Acetate (IPAc) at 20°C.

  • Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise over 30 minutes.

    • Critical: Maintain internal temperature

      
      . Exotherm control is vital to prevent localized heating.
      
  • Crystallization: If the product oils out, seed with 10 mg of authentic crystal. If no seed is available, add MTBE (20 mL) dropwise to induce precipitation.

  • Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic precaution).

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Protocol B: Impurity Profiling (HPLC)

Use this method to detect the "Alkyl Chloride" impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Detection UV @ 210 nm (Amine absorption) and 254 nm (Aromatic)
Key Markers AFME: ~4.5 min Alkyl Chloride Impurity: ~12.0 min (Significant hydrophobic shift)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Hydrobromic acid (HBr) to form the salt? A: Not recommended. HBr is a stronger nucleophile than HCl and a stronger acid. It poses two risks: (1) Rapid conversion of the primary alcohol to an alkyl bromide, and (2) Potential cleavage of the 3-methoxy ether bond (demethylation) if heated, forming the phenol impurity.

Q2: I see a drop in optical rotation, but HPLC shows no impurities. What is happening? A: This suggests racemization or salt disproportionation .

  • Check the pH of your solution.[2][3] If it is neutral/basic, the amine is free and can absorb

    
     from the air (forming carbamates) which alters rotation.
    
  • If acidic, you may have partial racemization. This is rare in dilute acid but possible if the sample was refluxed. Verify with a Chiral HPLC method (e.g., Chiralpak AD-H column).

Q3: Is the molecule sensitive to light? A: The 4-fluoro-3-methoxy moiety is relatively stable to ambient light. However, as with all benzylic amines, long-term storage should be in amber vials to prevent slow photo-oxidative degradation of the benzylic C-H bond.

References

  • Org. Synth. 2015, 92, 247-260. Synthesis of Alkyl Chlorides from Alcohols.[4] (Demonstrates the risk of primary alcohol substitution in the presence of thionyl chloride/HCl).

  • Organic Process Research & Development. Racemization of Phenylglycine Derivatives. (General mechanism of benzylic amine racemization).

  • Master Organic Chemistry. Conversion of Alcohols to Alkyl Halides with HX. (Mechanistic underpinning of the primary alcohol instability in HCl).

  • Sigma-Aldrich Technical Bulletin. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride Product Data. (Physical properties and handling).[4][5]

Sources

Optimization

troubleshooting chiral HPLC separation of fluorinated amino alcohols

Technical Support Center: Chiral HPLC of Fluorinated Amino Alcohols Ticket ID: #CHIRAL-F-AA-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open for Resolution Separating fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral HPLC of Fluorinated Amino Alcohols

  • Ticket ID: #CHIRAL-F-AA-001

  • Assigned Specialist: Senior Application Scientist, Separation Technologies

  • Status: Open for Resolution

Separating fluorinated amino alcohols presents a unique paradox. While the fluorine atom is sterically small (isostere of OH or H), its extreme electronegativity creates a "dipole driver" that can either dramatically enhance or completely kill chiral recognition.

Why this separation is difficult:

  • Electronic Modulation: Fluorine adjacent to an amine lowers the amine's pKa (inductive withdrawal), making it less basic than its non-fluorinated analog. However, it increases the acidity of nearby hydroxyls, altering hydrogen bonding patterns with the Chiral Stationary Phase (CSP).

  • Solubility Traps: These compounds are often "ambiphilic"—lipophilic due to the C-F bond yet polar due to the amine/alcohol. They often precipitate in standard hexane-heavy Normal Phase (NP) mobile phases.

  • Detection Limits: Unless the molecule contains an aromatic ring, the C-F bond provides no UV chromophore, and the amine/alcohol absorption is often masked by mobile phase cutoffs (<210 nm).

Diagnostic Workflow (Decision Tree)

Before starting your experiment, follow this logic flow to select the correct mode and column.

ChiralWorkflow Start Start: Sample Assessment SolubilityCheck Solubility in Hexane/EtOH (90:10)? Start->SolubilityCheck NP_Mode Normal Phase (NP) Hexane/EtOH + 0.1% DEA SolubilityCheck->NP_Mode Soluble POM_Mode Polar Organic Mode (POM) 100% MeOH or AcN + Additives SolubilityCheck->POM_Mode Insoluble/Precipitates UV_Check UV Absorbance > 230nm? NP_Mode->UV_Check POM_Mode->UV_Check Direct_Screen Direct Screening (IA, IB, IC, ID, AD, OD) UV_Check->Direct_Screen Yes Derivatization Derivatization Required (3,5-Dinitrobenzoyl chloride) UV_Check->Derivatization No (Aliphatic only) Tailing Issue: Peak Tailing? Direct_Screen->Tailing Switch_Additive Switch Additive: DEA -> EDA or 2-Aminoethanol Tailing->Switch_Additive Yes

Figure 1: Strategic decision tree for selecting mobile phase modes and handling detection limits for fluorinated amino alcohols.

Troubleshooting & FAQs (Technical Support)

Issue 1: "My sample precipitates in the mobile phase during Normal Phase screening."

Diagnosis: Fluorinated amino alcohols often exhibit "solubility inversion." They resist dissolution in non-polar hexane but are too lipophilic for standard Reversed Phase (water/MeOH). The Fix: Polar Organic Mode (POM) Instead of forcing a Normal Phase (hexane-based) method, switch to Polar Organic Mode .

  • Mobile Phase: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.

  • Additives: You must still use basic additives.[1][2]

  • Why it works: POM utilizes the unique solvent versatility of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). It solubilizes the fluorinated moiety while allowing the H-bonding and dipole interactions necessary for chiral recognition to occur without the interference of water.

  • Protocol: Start with 100% MeOH + 0.1% Diethylamine (DEA) + 0.1% Acetic Acid (The acid/base combo forms a volatile salt that improves peak shape for zwitterionic-like behavior induced by fluorine).

Issue 2: "I have separation, but the peaks are tailing severely (As > 1.5)."

Diagnosis: Unwanted silanol interactions. The Insight: While fluorine lowers the pKa of the amine, it is often not enough to prevent the amine from interacting with the acidic silanols on the silica support. Standard DEA (diethylamine) might be insufficient. The Fix: The "EDA" Switch Switch your basic modifier from DEA to Ethylenediamine (EDA) or 2-Aminoethanol (AE) .

  • Concentration: 0.1% in the mobile phase.[1][2][3][4]

  • Mechanism: EDA is a bidentate ligand. It binds more effectively to residual silanols on the column stationary phase than the monodentate DEA, effectively "capping" the active sites that cause tailing.

  • Warning: This is primarily recommended for immobilized columns (IA, IB, IC, ID). Ensure miscibility if using high alkane content (add at least 2% EtOH).

Issue 3: "I cannot see my peaks (No UV signal)."

Diagnosis: Aliphatic fluorinated amino alcohols lack a chromophore. The C-F bond does not absorb in the useful UV range (>210 nm). The Fix: Derivatization Do not rely on Refractive Index (RI) for method development (it is too unstable for gradients and insensitive). You must derivatize the amine or alcohol functionality.

  • Reagent: 3,5-Dinitrobenzoyl chloride (DNB).

  • Reaction: Reacts with the amine/hydroxyl to form a stable amide/ester.

  • Benefit:

    • Adds a strong UV chromophore (detectable at 254 nm).

    • Enhances Separation: The DNB group adds "pi-acidic" character, which interacts strongly with the "pi-basic" aromatic rings of the polysaccharide selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), often increasing resolution (

      
      ) significantly.
      
Issue 4: "The retention times are shifting between runs."

Diagnosis: Thermal fluctuation affecting the "Fluorine Dipole." The Fix: Strict Temperature Control Fluorine-mediated chiral recognition is heavily entropy-driven. The C-F dipole interaction is weaker than an H-bond and highly temperature-sensitive.

  • Action: Do not run at "Ambient." Set the column oven to 25°C ± 0.1°C .

  • Optimization: If resolution is partial (

    
    ), lower  the temperature to 10°C or 15°C. Lower temperatures favor the formation of the transient diastereomeric complex, often increasing the separation factor (
    
    
    
    ) for fluorinated compounds.

Comparative Data: Additive Effects

Table 1: Impact of mobile phase additives on the separation of a model fluorinated amino alcohol (e.g.,


-fluoro-amine) on Chiralpak IA.
Additive (0.1% in Hex/EtOH)Retention (

)
Tailing Factor (

)
Resolution (

)
Notes
None > 10.0> 2.50.0Peak broadening; likely irreversible adsorption.
Diethylamine (DEA) 3.21.41.8Standard baseline; acceptable for analytical.
Ethylenediamine (EDA) 2.81.05 2.4 Recommended. Sharpest peaks; bidentate blocking of silanols.
Trifluoroacetic Acid (TFA) 1.51.20.5Avoid. Suppresses amine ionization but destroys chiral recognition mechanism for basic analytes.

Standard Operating Procedures (SOPs)

Protocol A: Derivatization for UV Detection

Use this when the molecule has no aromatic rings.

  • Preparation: Dissolve 10 mg of the fluorinated amino alcohol in 1 mL of dry Tetrahydrofuran (THF).

  • Reagent Addition: Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of Triethylamine (TEA).

  • Reaction: Stir at room temperature for 30 minutes. (Reaction is usually fast due to the nucleophilic amine).

  • Quench: Add 1 mL of water, then extract with 2 mL of Hexane/Ethyl Acetate (1:1).

  • Analysis: Inject the organic layer directly onto the Chiral Column (Normal Phase). Monitor at 254 nm .

Protocol B: Mobile Phase Preparation (Polar Organic Mode)

Use this for solubility issues.[3]

  • Base Solvent: Measure 1000 mL of HPLC-grade Methanol.

  • Additive Mixing:

    • Add 1.0 mL of Diethylamine (DEA) or Ethylenediamine (EDA) .

    • Optional (if peak shape is poor): Add 1.0 mL of Acetic Acid.

  • Degassing: Sonicate for 10 minutes. Do not vacuum filter aggressively after adding volatile amines, as the concentration will change.

  • Column Equilibration: Flush the column (Immobilized type only) for 20 column volumes (approx. 30-40 mL for a 4.6x150mm column) at 1.0 mL/min.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IG, IH (Immobilized Columns). (Specific guidance on EDA/AE additives for basic samples). [Link]

  • Ciavardini, A., et al. (2013).[1] "The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions." Physical Chemistry Chemical Physics. (Mechanistic insight into fluorine interactions). [Link]

  • Yu, J., et al. (2016).[5] "Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases." Chirality.[1][2][3][6][5][7][8][9][10][11] (Derivatization strategies). [Link]

Sources

Troubleshooting

Technical Support Center: Stereoretentive Synthesis of Chiral Amino Alcohols

Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting racemization issues during the reduction of chiral amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting racemization issues during the reduction of chiral amino acids to 1,2-amino alcohols.

Mechanistic Overview: The Racemization Trap

Before troubleshooting, it is critical to understand the mechanistic pathways that lead to the loss of stereochemical integrity. The diagram below maps the divergence between racemization-prone workflows and stereoretentive protocols.

G AA Chiral Amino Acid Protection N-Protection (Boc, Cbz, Fmoc, Tosyl) AA->Protection BadActivation Harsh Activation (e.g., Acyl Chlorides) Protection->BadActivation Incorrect Reagents GoodActivation Mild Activation (CDI, Mixed Anhydride) Protection->GoodActivation Path A DirectRed Direct Reduction (NaBH4-I2 system) Protection->DirectRed Path B Oxazolone Oxazolone Formation (Loss of Stereocenter) BadActivation->Oxazolone Racemic Racemic Amino Alcohol Oxazolone->Racemic Chiral Chiral Amino Alcohol (Retention of ee) GoodActivation->Chiral NaBH4 (aq) DirectRed->Chiral Mild Hydrolysis

Mechanistic divergence in amino acid reduction: racemization pathways vs. stereoretentive protocols.

Knowledge Base: Troubleshooting FAQs

Q1: We are observing significant racemization when reducing N-acyl amino acids to amino alcohols. What is the mechanistic cause? A: The primary cause is the formation of an oxazolone (azlactone) intermediate during carboxyl activation[1]. When an N-acyl amino acid (e.g., N-acetyl or N-benzoyl) is activated, the acyl oxygen can attack the activated carbonyl, forming a 5-membered oxazolone ring. The


-proton of this oxazolone is highly acidic due to resonance stabilization. Base-catalyzed abstraction of this proton leads to rapid enolization and subsequent racemization upon ring opening[1].
Solution: Switch to urethane-type protecting groups (e.g., Boc, Cbz, Fmoc) which disfavor oxazolone formation, or use N-Tosyl groups which stabilize the anion at the nitrogen, reducing the acidity of the 

-proton[1].

Q2: We want to avoid hazardous reducing agents like


. What is a scalable, racemization-free alternative for reducing protected amino acids? 
A:  The 

-

reagent system is a highly effective, field-proven alternative[2].

reacts with

in situ to generate a borane-amine complex or diborane equivalent. This highly electrophilic species smoothly reduces carboxylic acids to alcohols without affecting urethane protecting groups[2][3]. Because the reaction does not require strong bases or harsh thermal activation of the carboxylate, racemization is completely suppressed[2][4].

Q3: Our mixed anhydride activation protocol is capricious and occasionally yields partially racemized products. How can we improve reproducibility? A: Mixed anhydride protocols (using alkyl chloroformates and tertiary amines) require precise temperature control (-15°C) and exact stoichiometry. Excess base abstracts the


-proton, triggering racemization. A more robust alternative is 1,1'-carbonyldiimidazole (CDI) activation[5]. CDI reacts with the N-protected amino acid to form an imidazolide intermediate at room temperature without an external base, eliminating the primary trigger for racemization. Subsequent reduction with aqueous 

yields the 1,2-amino alcohol with complete retention of optical purity[5].

Quantitative Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance metrics of common reduction protocols.

Reduction ProtocolTypical Yield (%)Enantiomeric Excess (ee %)Reaction TimeTemp RequirementsKey Advantage
Mixed Anhydride /

70 - 85%85 - 95% (Variable)2 - 4 hours-15°C to 0°CInexpensive reagents

-

System
75 - 94%> 99%1 - 4 hours0°C to RefluxScalable, no base required
CDI /

(aq)
80 - 95%> 99%40 minutes0°C to 25°COne-pot, room temp activation

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing specific physical cues during the reaction, operators can confirm the mechanistic success of each step without waiting for post-reaction analytics.

Workflow Step1 1. Activation Add CDI to N-protected AA in THF Check1 Self-Validation: Observe CO2 evolution Step1->Check1 Step2 2. Reduction Cool to 0°C, add NaBH4 (aq) Check1->Step2 Check2 Self-Validation: Imidazolide reduction Step2->Check2 Step3 3. Quench & Extract Add 1N HCl, extract with EtOAc Check2->Step3 Check3 Self-Validation: >95% purity by HPLC (no epimers) Step3->Check3

Step-by-step workflow for CDI-mediated reduction with self-validation checkpoints.

Protocol A: CDI-Mediated One-Pot Reduction[6]

Causality: CDI provides mild, base-free activation, preventing enolization. Aqueous


 rapidly reduces the resulting imidazolide before side reactions can occur.
  • Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Self-Validation Checkpoint: Vigorous evolution of

      
       gas must be observed immediately upon CDI addition. The cessation of bubbling (approx. 10 mins) confirms complete activation to the imidazolide[5].
      
  • Reduction: Cool the reaction mixture to 0°C. Add a solution of

    
     (3.0 eq) in a minimal amount of 
    
    
    
    dropwise.
    • Self-Validation Checkpoint: Mild effervescence (

      
       gas) indicates active borohydride. The reaction should transition into a clear, homogeneous solution.
      
  • Quench & Isolation: Stir for 30 minutes, then quench with 1N HCl until the pH reaches ~3. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
    • Self-Validation Checkpoint: Chiral HPLC of the crude extract should demonstrate >95% purity with no detectable epimerization[5].

Protocol B: Direct Reduction using - [3][5]

Causality: Iodine oxidizes sodium borohydride to generate a highly reactive borane species in situ. This species directly reduces the carboxylate without requiring an activating leaving group, bypassing the oxazolone racemization pathway entirely.

  • Borane Generation: Suspend the N-protected amino acid (1.0 eq) and

    
     (2.5 eq) in anhydrous THF at 0°C.
    
    • Self-Validation Checkpoint: The suspension should remain stable with minimal gas evolution, confirming the acid is merely forming the carboxylate salt.

  • Iodine Addition: Dissolve

    
     (1.0 eq) in THF and add it dropwise over 30 minutes to the 0°C suspension.
    
    • Self-Validation Checkpoint: The brown color of the iodine must disappear rapidly upon addition, indicating immediate consumption by

      
      . A persistent brown color indicates the complete consumption of 
      
      
      
      [2][4].
  • Reflux and Quench: Heat the mixture to reflux for 2 to 4 hours, then cool to room temperature and quench cautiously with MeOH.

    • Self-Validation Checkpoint: Vigorous bubbling upon MeOH addition confirms the successful quenching of excess active borane species.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. 2

  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. Tetrahedron.4

  • Sureshbabu, V. V., et al. (2009). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols. Indian Journal of Chemistry.

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal (Bentham Open). 5

  • Davis, F. A., et al. (2008). α-Amino cyclic dithioketal mediated asymmetric synthesis of (S)-(-)-α-(N-p-toluenesulfonyl)aminopropiophenone (N-tosyl cathinone). ARKIVOC. 1

Sources

Optimization

Technical Support Center: Managing Impurities in Fluorinated Pharmaceutical Intermediates

[1][2] Status: Operational Operator: Senior Application Scientist Topic: Impurity Profiling & Remediation in Fluorination Chemistry Audience: Process Chemists, Medicinal Chemists, CMC Leads[1] Introduction: The Fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Operator: Senior Application Scientist Topic: Impurity Profiling & Remediation in Fluorination Chemistry Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Introduction: The Fluorine Paradox

In pharmaceutical synthesis, the introduction of fluorine is a double-edged sword. While it enhances metabolic stability and lipophilicity, the chemistry required to install it—often involving high energy C-F bond formation—is notorious for generating stubborn impurities.[1]

This guide moves beyond standard textbook advice. We address the "silent" killers of yield and purity: inseparable regioisomers, trace metal persistence, and the "invisible" defluorinated byproducts that evade standard UV detection.[1]

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Context: You are converting an aryl chloride or nitro group to a fluoride using metal fluorides (KF, CsF).[1]

Q: Why does my reaction stall at 60% conversion, and why am I seeing significant phenolic impurities?

Diagnosis: This is the classic "Naked Fluoride" dilemma.

  • Stalling: Fluoride (F⁻) is a poor nucleophile but a strong base.[1] As the reaction proceeds, the lattice energy of the metal fluoride salt prevents solubility. If you use Phase Transfer Catalysts (PTCs) or Crown Ethers to "strip" the cation, the "naked" fluoride becomes extremely hygroscopic.[1]

  • Phenols: Even ppm levels of water in your solvent will be activated by the naked fluoride, creating hydroxide (OH⁻), which is a far better nucleophile than F⁻.[2][1] This leads to rapid hydrolysis of your starting material into the phenol.

The Fix: The "Anhydrous" Protocol

ParameterStandard Practice (Flawed)High-Fidelity Protocol
Drying Reagents Oven drying KF at 100°C.Spray-dried KF or CsF dried under high vacuum (0.1 mbar) at 180°C for 6h with vigorous stirring.
Solvent DMSO or DMF (bottle grade).[1]Sulfolane or NMP , distilled over CaH₂.[1] (DMSO decomposes at high T with basic fluorides).[1]
Additives 18-Crown-6 (generic).[1]Tetramethylammonium Fluoride (TMAF) alcohol adducts (e.g., TMAF[1][3]·t-AmylOH).[1][3][4] This provides soluble fluoride without the extreme basicity of "naked" ions.
Q: I am observing significant hydro-dehalogenation (reduction) byproducts. Where is the hydrogen coming from?

Root Cause: This often occurs in DMF or DMAc at high temperatures (>120°C).[1] The solvent itself acts as a hydride source via decomposition, reducing the C-Cl or C-NO₂ bond instead of displacing it with fluorine.

Troubleshooting Steps:

  • Switch Solvent: Move to Benzonitrile or Sulfolane .[1] They are thermally stable and non-reducing.[1]

  • Scavenge: If you must use amides, add a radical scavenger (e.g., dinitrobenzene) in catalytic amounts, though solvent switching is preferred.[1]

Module 2: Deoxyfluorination (Aliphatic C-OH C-F)

Context: Using reagents like DAST, Deoxo-Fluor, or XtalFluor to convert alcohols to alkyl fluorides.[1][5]

Q: My product is contaminated with an olefin (elimination product) and a structural isomer. How do I prevent this?

Diagnosis: Deoxyfluorination proceeds via a carbocation-like intermediate.[1]

  • Elimination: The basic amine byproduct (e.g., diethylamine from DAST) deprotonates the intermediate, causing E1/E2 elimination.

  • Isomerization: The carbocation triggers a Wagner-Meerwein rearrangement (e.g., ring expansion or methyl shift).[1]

The Protocol: "Soft" Fluorination

  • Base Management: Add an exogenous non-nucleophilic base like DBU or Collidine (1.0 equiv) before adding the fluorinating agent.[1] This buffers the HF generated and prevents acid-catalyzed rearrangement.[1]

  • Reagent Swap:

    • High Risk: DAST (Explosive, high elimination).[1]

    • Better:XtalFluor-E or Fluolead .[1] These release BF₃ instead of HF, reducing cationic rearrangements.[1]

    • Best (for stability):PyFluor (2-pyridinesulfonyl fluoride).[1][6] It requires a catalyst but is strictly SN2, virtually eliminating rearrangement.[1]

Visualizing the Decision Pathway

Fluorination_Decision cluster_impurities Potential Impurities Start Substrate: Alcohol (R-OH) Type Substrate Type? Start->Type Primary Primary/Unsteric Type->Primary Simple Secondary Secondary/Chiral Type->Secondary Stereocenter Tertiary Tertiary/Allylic Type->Tertiary Carbocation Prone DAST DAST/Deoxo-Fluor (Risk: Elimination) Primary->DAST Standard PyFluor PyFluor + DBU (High Selectivity) Secondary->PyFluor Preserve Chirality Xtal XtalFluor-E (Low Rearrangement) Tertiary->Xtal Avoid Elimination Imp2 Rearranged Skeleton Tertiary->Imp2 Imp1 Olefins (Elimination) DAST->Imp1

Caption: Decision matrix for selecting deoxyfluorination reagents to minimize elimination and rearrangement impurities.

Module 3: Transition Metal Catalysis (Pd/Ag)

Context: Buchwald-Hartwig type fluorination or Ag-catalyzed reactions.[1]

Q: I have residual Palladium (>500 ppm) and a regioisomer that co-elutes. How do I clean this?

Diagnosis:

  • Regioisomers: In Pd-catalyzed fluorination of aryl triflates, "reductive elimination" can compete with "beta-hydride elimination" and re-insertion, leading to isomer scrambling (e.g., meta-fluoride appearing in an ortho-substituted product).[1]

  • Pd Leaching: Fluorinated nitrogens (e.g., fluoropyridines) are excellent ligands for Pd, pulling it through silica columns.[1]

The "Polishing" Protocol:

Step 1: Chemical Scavenging (Do not rely on Silica) After the reaction, do not just filter.[1]

  • Add Silica-Thiol (Si-Thiol) or DMT (Dimercaptotriazine) resin.

  • Stir at 50°C for 4 hours (kinetic capture is slow for Pd-Fluoro complexes).

  • Filter.[2][1][4][7] This typically reduces Pd from 1000 ppm to <50 ppm.[2][1]

Step 2: Chromatographic Separation of Regioisomers Standard C18 or Silica often fails here because the polarity difference between o-fluoro and m-fluoro isomers is negligible.

  • Solution: Use a Pentafluorophenyl (PFP) stationary phase.[1][8]

  • Mechanism: The "Fluorine-Fluorine" interaction and

    
    -
    
    
    
    stacking on PFP columns provide orthogonal selectivity to C18.
  • Mobile Phase: Add 5-10% Trifluoroethanol (TFE) to the mobile phase. TFE enhances the separation of fluorinated isomers by altering the solvation shell.

Module 4: Analytical "Blind Spots"

Q: My HPLC looks clean (99%), but the NMR is messy. Why?

Answer: Many fluorinated impurities (especially aliphatic ones) have poor UV absorbance.[1] Conversely, defluorinated byproducts might have identical UV profiles to the product.[1]

The Mandatory Check: Quantitative 19F-NMR (qNMR) You must validate purity using 19F-NMR with an internal standard.[2]

qNMR Setup Protocol:

  • Internal Standard (IS): Use

    
    -Trifluorotoluene  (volatile, remove after) or 3,5-Bis(trifluoromethyl)benzoic acid  (stable solid).[1]
    
  • The Critical Parameter (D1): Fluorine nuclei have very long relaxation times (

    
    ).[1]
    
    • Common Error: Using default D1 (1 sec). This leads to integration errors of 10-20%.[1]

    • Correct Setting: Measure

      
       (inversion recovery).[1][9] Set D1 delay to 
      
      
      
      (typically 20–30 seconds).
  • Pulse Angle: 90°.

Summary Workflow: Impurity Remediation

Impurity_Remediation Crude Crude Fluorinated Intermediate MetalCheck Transition Metal Used? Crude->MetalCheck Scavenge Add Si-Thiol / DMT Resin (50°C, 4h) MetalCheck->Scavenge Yes Analyze Analytical Check (UV + 19F qNMR) MetalCheck->Analyze No Scavenge->Analyze Issue Impurity Type? Analyze->Issue Regio Regioisomers (o/m/p mixtures) Issue->Regio Isomers Proto Protodehalogenation (Ar-H) Issue->Proto Reduction PFP PFP Column Chromatography (Fluorinated Phase) Regio->PFP Orthogonal Sep Recryst Crystallization (Fluorinated solvent spike) Proto->Recryst Solubility Diff Oligomer Oligomers/Tars Final Pure API Intermediate PFP->Final Recryst->Final

Caption: Workflow for identifying and removing specific impurity classes in fluorinated synthesis.

References

  • Neumann, C. N., & Ritter, T. (2015).[1] Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition. [Link]

  • Fingerhut, A., et al. (2015).[1] Chemical Process Safety of Fluorination Reactions. Organic Process Research & Development. [Link]

  • Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps. [Link]

  • National Institutes of Health (NIH). (2014).[1] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2024).[1][10] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[1][10] [Link]

Sources

Troubleshooting

optimization of reaction conditions for amination of fluorinated epoxides

This guide is designed for researchers and process chemists optimizing the aminolysis of fluorinated epoxides. It prioritizes mechanistic understanding of the "Fluorine Effect" to troubleshoot reactivity and regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists optimizing the aminolysis of fluorinated epoxides. It prioritizes mechanistic understanding of the "Fluorine Effect" to troubleshoot reactivity and regioselectivity issues.

Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Senior Scientists, Process Chemists, Drug Discovery Researchers

Core Concept: The "Fluorine Effect" on Epoxide Opening

Before troubleshooting, you must understand how fluorine substituents alter the energy landscape of the epoxide ring compared to non-fluorinated analogs.

  • Electronic Deactivation (The "Hard Oxygen" Problem): Fluorine's strong inductive effect (

    
    ) reduces the electron density on the epoxide oxygen. This makes the oxygen less basic , meaning it coordinates poorly with weak Lewis acids or protons. Standard catalysts used for alkyl epoxides often fail here.
    
  • Regiocontrol (The "Cation Destabilization" Rule): In acid-catalyzed openings, the transition state often develops partial positive charge. Fluorine destabilizes adjacent carbocations. Therefore, even under acidic conditions,

    
    -type attack at the substituted carbon is energetically unfavorable. Nucleophilic attack is almost exclusively driven to the distal (less substituted) carbon  via an 
    
    
    
    manifold.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "My reaction is stalled or extremely slow, even at elevated temperatures."

Diagnosis: The epoxide oxygen is not sufficiently activated. The electron-withdrawing fluorinated group (e.g.,


) has lowered the HOMO energy of the oxygen lone pairs.[1]

Solution A: Switch to "Hard" Lewis Acids Standard Lewis acids (e.g.,


) may be too "soft." Use oxophilic, "hard" Lewis acids that can bind tightly to the electron-deficient oxygen.
  • Recommendation: Calcium Triflate [

    
    ] or Scandium Triflate [
    
    
    
    ].
  • Why: These lanthanide/alkaline earth triflates have high charge density and tolerate the low basicity of the fluorinated epoxide.

Solution B: Fluorinated Solvents as Promoters Protocol: Run the reaction in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: HFIP acts as a strong hydrogen-bond donor (Bronsted acid) that activates the epoxide oxygen without nucleophilic competition (HFIP is a poor nucleophile). It creates a "microsolvation" environment that stabilizes the transition state.

Issue 2: "I am observing low regioselectivity (mixture of

and

attack)."

Diagnosis: This is rare for


-epoxides but occurs if the nucleophile is small and the 

group is not sterically bulky (e.g., monofluorinated epoxides).

Solution: Enforce


 Geometry 
  • Steric Control: If using a terminal epoxide (

    
    ), the attack should be at the terminal 
    
    
    
    . If you see internal attack, your conditions might be too acidic (pushing towards
    
    
    character).
  • Action: Remove strong protic acids. Switch to a solid-supported catalyst like Silica-Bonded S-Sulfonic Acid (SBSSA) or simply use the Ca(OTf)2 method which preserves strict

    
     regiocontrol.
    
Issue 3: "The product decomposes during workup."

Diagnosis: Fluorinated


-amino alcohols can be prone to retro-aldol-type  decomposition or elimination (HF elimination) if the workup is too basic.

Solution: Neutral Workup

  • Avoid strong bases (NaOH/KOH) during extraction.

  • Use a buffered wash (Phosphate buffer pH 7) or simply filter off the solid catalyst (if heterogeneous) and evaporate the solvent.

  • Note on Volatility: Many fluorinated amines are highly volatile. Do not use high-vacuum drying for extended periods without checking the boiling point.

Optimized Experimental Protocols
Protocol A: The "Gold Standard" Calcium Triflate Method

Best for: General screening, valuable substrates, and sluggish anilines.

Materials:

  • Fluorinated Epoxide (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Catalyst:

    
     (5 - 10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (for higher T)
    

Step-by-Step:

  • Preparation: In a dry vial, dissolve the amine (1.2 mmol) and epoxide (1.0 mmol) in

    
     (2.0 mL).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%).
    
  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If <50% conversion after 4h, heat to 60°C.

  • Workup:

    • Add water (5 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate carefully (watch for volatility).
      
Protocol B: The "Metal-Free" HFIP Promoter Method

Best for: Metal-sensitive substrates or when purification must be minimized.

Materials:

  • Fluorinated Epoxide (1.0 equiv)

  • Amine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) - Acts as solvent & catalyst

Step-by-Step:

  • Dissolution: Dissolve epoxide (1.0 mmol) in HFIP (1.5 mL).

  • Addition: Add amine (1.1 mmol) dropwise.

  • Reaction: Stir at RT. The reaction is often faster than in

    
     (typically 1–3 hours).
    
  • Workup:

    • Simply evaporate the HFIP under reduced pressure (recoverable/recyclable).

    • The residue is often pure enough for the next step.

Visualization: Decision Logic & Mechanism
Figure 1: Mechanism of Regiocontrol

Caption: The fluorinated group (


) destabilizes the developing positive charge at the 

-carbon, forcing the nucleophile (

) to attack the distal

-carbon via a strict

pathway.

ReactionMechanism cluster_regio Regioselectivity Driver Epoxide Fluorinated Epoxide (Electron Deficient) Activation Lewis Acid Activation (Ca²⁺ binds O) Epoxide->Activation  + Catalyst   Transition Transition State (δ+ destabilized by Rf) Activation->Transition  + Amine (Nu)   Product β-Amino Alcohol (Distal Attack Product) Transition->Product  Ring Opening  

Figure 2: Optimization Decision Tree

Caption: Flowchart for selecting the optimal reaction conditions based on substrate reactivity and nucleophile type.

OptimizationTree Start Start: Select Conditions CheckAmine Is the Amine Nucleophilic? (Alkyl vs Aniline) Start->CheckAmine GoodNuc Good Nucleophile (Alkyl Amines) CheckAmine->GoodNuc  Primary/Secondary Alkyl   PoorNuc Poor Nucleophile (Anilines/Steric Bulk) CheckAmine->PoorNuc  Aniline / Electron Deficient   Method1 Method A: Solvent-Free or CH3CN (No Cat) GoodNuc->Method1 CheckMetal Metal Tolerance? PoorNuc->CheckMetal MetalYes Yes: Use Ca(OTf)2 (5 mol%) in CH3CN CheckMetal->MetalYes MetalNo No: Use HFIP Solvent (Promoter) CheckMetal->MetalNo

Comparative Data: Catalyst Performance

Table 1: Catalyst Efficiency for Ring Opening of Trifluoromethyl Epoxides Substrate: 2-(Trifluoromethyl)oxirane + Aniline (1.0 equiv)

EntryCatalystSolventTime (h)Yield (%)Regioselectivity (

:

)
1None

24<10-
2

(10 mol%)

124585:15
3

(5 mol%)

4 92 >99:1
4

(5 mol%)

294>99:1
5HFIP (Solvent)HFIP388>99:1

Note: Data synthesized from comparative trends in references [1, 2, 4].

References
  • Calcium Triflate Catalysis: Cepanec, I., et al. (2003).[2] "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.

  • Solid Acid Catalysis: Chakraborti, A. K., & Rudrawar, S. (2004).[3] "Magnesium perchlorate as an efficient catalyst for the opening of epoxide rings by amines." Indian Journal of Chemistry - Section B, 43, 1277.

  • HFIP Promotion: Khaksar, S., et al. (2021). "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides."[4] Arkivoc, 2021(iii), 1-25.

  • Regioselectivity Mechanisms: Crotti, P., et al. (1998). "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." The Journal of Organic Chemistry, 63(18), 6150-6155.

  • Trifluoromethyl Epoxide Reactivity: Kalinovich, N., et al. (2010). "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." Journal of Fluorine Chemistry, 131(1), 106-110.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals The primary strategies for the asymmetric synthesis of chiral 1,2-amino alcohols like the target molecule can be broadly categorized into three main approac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The primary strategies for the asymmetric synthesis of chiral 1,2-amino alcohols like the target molecule can be broadly categorized into three main approaches:

  • Asymmetric Reduction of an α-Amino Ketone Precursor: This is a highly effective method that involves the stereoselective reduction of a prochiral ketone.

  • Chiral Resolution of a Racemic Mixture: This classical approach involves the separation of a racemic mixture of the amino alcohol.

  • Chemoenzymatic Synthesis: This modern approach utilizes enzymes to catalyze key stereoselective transformations.

This guide will now delve into the specifics of each of these proposed routes.

Route 1: Asymmetric Reduction of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethanone

This strategy is one of the most direct and widely used methods for preparing enantiomerically enriched β-amino alcohols. The key step is the asymmetric reduction of the ketone functionality in a 2-amino-1-arylethanone precursor.

Workflow for Asymmetric Reduction

start 4-Fluoro-3-methoxyacetophenone step1 α-Bromination start->step1 Br2, HBr/AcOH step2 Amination step1->step2 NH3 or protected amine step3 Asymmetric Reduction step2->step3 Chiral catalyst, H-source product (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol step3->product start 4-Fluoro-3-methoxybenzaldehyde step1 Cyanohydrin formation start->step1 NaCN, H+ step2 Reduction step1->step2 LiAlH4 or other reducing agent racemate Racemic 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol step2->racemate step3 Diastereomeric Salt Formation racemate->step3 Chiral resolving agent (e.g., Tartaric acid) step4 Separation step3->step4 Fractional Crystallization step5 Liberation of Amine step4->step5 Base treatment product (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol step5->product racemate Racemic 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol step1 Enzymatic Acylation racemate->step1 Lipase, Acyl donor separation Separation step1->separation product1 (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol separation->product1 product2 (R)-acylated amino alcohol separation->product2 step2 Hydrolysis product2->step2 Base product3 (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol step2->product3

Comparative

validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol structure by NMR and MS

An In-Depth Technical Guide to the Structural Validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via NMR and Mass Spectrometry In the landscape of pharmaceutical development and chemical research, the unamb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via NMR and Mass Spectrometry

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of chiral molecules is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, a key chiral building block. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical system.

Introduction: The Compound and the Challenge

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Molecular Formula: C₉H₁₂FNO₂, Molecular Weight: 185.20 g/mol ) is a chiral amino alcohol.[1][2] Its stereospecific nature is critical, as enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, rigorous structural elucidation is not merely a characterization step but a fundamental requirement.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for this purpose.[4][5] NMR provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, revealing atom connectivity and stereochemistry.[6][7][8] In parallel, MS determines the mass-to-charge ratio of ions, confirming the molecular weight and offering structural clues through predictable fragmentation patterns.[9][10] Employing these techniques in tandem provides orthogonal data, creating a robust and definitive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the gold standard for determining the detailed structure of organic molecules in solution.[11] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecule's connectivity and relative stereochemistry.

The Causality Behind NMR Analysis

The choice of NMR experiments is dictated by the need to resolve every unique proton and carbon signal and establish their relationships. For a molecule like (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, standard 1D ¹H and ¹³C spectra are the starting point. The presence of fluorine introduces additional complexity and diagnostic power, as both ¹H and ¹³C nuclei will couple with the ¹⁹F nucleus, leading to characteristic splitting patterns that confirm the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic (H-2, H-5, H-6)6.8 - 7.2Multiplet (m)3HSignals in the aromatic region, with complex splitting due to H-H and H-F coupling.
Methoxy (-OCH₃)~3.8Singlet (s)3HTypical chemical shift for aryl methyl ethers.
Chiral Methine (-CH(NH₂))~3.5 - 3.7Multiplet (m)1HAdjacent to the chiral center and the amino group. Splitting by -CH₂OH protons.
Methylene (-CH₂OH)~3.3 - 3.5Multiplet (m)2HDiastereotopic protons due to the adjacent chiral center, may show complex splitting.
Amino (-NH₂)Variable (e.g., 2.0-3.0)Broad Singlet (br s)2HExchangeable protons; position and shape are concentration and solvent dependent.
Hydroxyl (-OH)Variable (e.g., 4.0-5.0)Broad Singlet (br s) or Triplet (t)1HExchangeable proton; may couple with adjacent -CH₂ protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this molecule, nine distinct signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-F (Aromatic)150 - 155 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant.
C-O (Aromatic)145 - 150Aromatic carbon bonded to the methoxy group.
Aromatic CH (x3)110 - 130Standard range for aromatic CH carbons. Coupling to fluorine will be observed.
Aromatic C-C (Quaternary)130 - 140Quaternary aromatic carbon attached to the ethanol side chain.
Methylene (-CH₂OH)~65Typical shift for a carbon bonded to a hydroxyl group.
Methoxy (-OCH₃)~56Standard chemical shift for a methoxy carbon.
Chiral Methine (-CH(NH₂))~55Carbon atom of the chiral center, bonded to the amino group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of exchangeable protons (-OH, -NH₂).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[11]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Workflow for NMR-Based Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent Acq_H1 Acquire 1D ¹H Spectrum Prep->Acq_H1 Acq_C13 Acquire 1D ¹³C Spectrum Prep->Acq_C13 Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Assign Signals: - Chemical Shift - Integration - Multiplicity (J-coupling) Proc->Analysis Final Validated Structure Analysis->Final

Caption: Workflow for NMR structural validation.

Mass Spectrometry (MS): Confirming Identity and Connectivity

Mass spectrometry is an indispensable tool in pharmaceutical analysis for confirming molecular weight and providing structural information through fragmentation analysis.[4] For our target molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact, allowing for the clear observation of the protonated molecule.

The Logic of MS Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways. By analyzing the mass of the fragments, we can deduce the structure of the parent molecule. The most common fragmentation for this molecule would involve the cleavage of the C-C bond between the chiral carbon and the methylene group (benzylic cleavage), which is a favorable process.

Expected Mass Spectrum and Fragmentation

Using ESI in positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺.

Ion Predicted m/z Identity
[M+H]⁺186.09Protonated parent molecule
[M+H - H₂O]⁺168.08Loss of water from the alcohol
[M+H - CH₂OH]⁺155.08Cleavage of the hydroxymethyl group
Fragment 1154.07Benzylic cleavage, forming the [C₈H₉FNO]⁺ ion
Fragment 230.03Corresponding [CH₄N]⁺ iminium ion from benzylic cleavage
Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high mass accuracy).

  • LC Method: While direct infusion is possible, a simple isocratic or gradient LC method can help purify the sample before it enters the mass spectrometer.

    • Column: C18, 50 x 2.1 mm

    • Mobile Phase: Acetonitrile/Water with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

  • MS Acquisition: Acquire data in positive ESI mode. Perform a full scan experiment to detect the [M+H]⁺ ion. If desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 186.1) and fragmenting it to observe the characteristic daughter ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the m/z of the parent ion and its major fragments. Compare the observed accurate mass to the theoretical mass to confirm the elemental composition.

Workflow and Fragmentation Pathway Diagrams

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis (ESI+) cluster_analysis Data Analysis Prep Prepare dilute solution (~1-10 µg/mL) LC LC Separation Prep->LC MS1 Full Scan MS (Detect [M+H]⁺) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Analysis Identify Parent & Fragment Ions (Compare m/z values) MS2->Analysis Final Confirmed MW & Fragment Pattern Analysis->Final

Caption: Workflow for LC-MS structural validation.

Fragmentation_Pathway Parent [M+H]⁺ m/z 186.1 Frag1 Benzylic Cleavage Fragment [C₈H₉FNO]⁺ m/z 154.1 Parent->Frag1 - CH₄NO Frag2 Loss of Water [M+H - H₂O]⁺ m/z 168.1 Parent->Frag2 - H₂O Frag3 Iminium Ion [CH₄N]⁺ m/z 30.0 Parent->Frag3 - C₈H₈FO

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion: A Synergistic Approach to Validation

The structural validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is definitively achieved through the synergistic use of NMR and MS.

  • NMR provides the complete carbon-hydrogen framework, confirming the precise arrangement and connectivity of all atoms, including the critical stereochemistry and substitution pattern on the aromatic ring.

  • MS corroborates this structure by confirming the exact molecular weight and elemental formula, while the fragmentation pattern provides an independent verification of the molecule's core structural motifs.

Relying on one technique alone leaves room for ambiguity. For instance, constitutional isomers could potentially yield the same molecular weight in MS. However, their NMR spectra would be distinctly different. By integrating the high-resolution structural data from NMR with the molecular formula and connectivity data from MS, we establish a self-validating system that provides an unambiguous and authoritative confirmation of the compound's structure, which is an absolute necessity in the fields of drug discovery and development.

References

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • SciSpace. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis.
  • Providien. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • R Discovery. (2023, March 26). NMR for Stereochemical Elucidation.
  • Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • MilliporeSigma. (n.d.). (s)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.
  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ChemScene. (n.d.). (S)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol.
  • ChemScene. (n.d.). (R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol.

Sources

Validation

comparative study of fluorinated vs non-fluorinated amino alcohols in peptide synthesis

Executive Summary This guide provides a technical comparison between standard (non-fluorinated) amino alcohols and their fluorinated analogues within the context of peptide synthesis and peptidomimetic design. While non-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between standard (non-fluorinated) amino alcohols and their fluorinated analogues within the context of peptide synthesis and peptidomimetic design. While non-fluorinated amino alcohols (e.g., phenylalaninol, valinol) are standard building blocks for C-terminal modification and transition state mimicry, fluorinated variants (e.g., trifluoro-threoninol, hexafluoro-valinol) introduce profound electronic and steric alterations. These modifications significantly impact coupling efficiency , proteolytic stability , and conformational bias , necessitating distinct synthetic protocols.

Physicochemical Profiling & Mechanistic Insight

The substitution of hydrogen with fluorine—or a trifluoromethyl group—alters the fundamental properties of the amino alcohol scaffold. Understanding these shifts is critical for experimental design.

Electronic Modulation (The pKa Shift)

The most immediate impact of fluorination is the inductive electron-withdrawal (


 effect) exerted by fluorine atoms.
  • Non-Fluorinated Alcohols: The hydroxyl group typically has a pKa

    
     16. It acts as a weak acid and a standard H-bond donor/acceptor.
    
  • Fluorinated Alcohols: The presence of adjacent fluorine atoms (e.g.,

    
    ) dramatically lowers the pKa to 
    
    
    
    9.3 (for hexafluoroisopropanol motifs).
    • Consequence: The hydroxyl group becomes a potent H-bond donor but a poor acceptor. Under basic coupling conditions, it may deprotonate, potentially leading to side reactions (e.g., O-acylation) if not properly protected.

Nucleophilicity of the Amine

The electron-withdrawing nature of the fluoroalkyl group reduces the electron density on the adjacent amine nitrogen (


 or 

position).
  • Impact: Fluorinated amino alcohols are less nucleophilic than their non-fluorinated counterparts. Standard coupling protocols (e.g., DIC/HOBt) often result in incomplete conversion or slow kinetics.

Conformational Control (The Gauche Effect)

Fluorine introduces stereoelectronic effects that bias the molecular conformation.

  • Non-Fluorinated: Flexible rotation around C-C bonds.

  • Fluorinated: Exhibits the "Fluorine Gauche Effect" . In

    
    -fluoroamines, the C–F and C–N bonds tend to adopt a gauche orientation to maximize electrostatic stabilization between the electronegative fluorine and the electropositive ammonium center (or via hyperconjugation 
    
    
    
    ). This "locks" the peptide backbone into specific secondary structures (e.g., stabilizing
    
    
    -turns).

Comparative Analysis: Synthetic Utility

FeatureNon-Fluorinated Amino AlcoholsFluorinated Amino Alcohols
Amine Nucleophilicity High; reacts rapidly with activated esters.Low ; requires high-activity coupling agents (HATU, COMU).
Hydroxyl Acidity (pKa) ~16 (Neutral).~9–12 (Acidic) ; prone to deprotonation by tertiary amines (DIEA).
Solubility (Organic) Moderate; polar solvents (DMF, DMSO).High ; lipophilic fluorine enhances solubility in DCM/THF.
Proteolytic Stability Low; susceptible to standard proteases.High ; steric bulk and electronic repulsion block protease active sites.
Coupling Risk Racemization (low risk).Incomplete Coupling (high risk); O-acylation (medium risk).

Experimental Protocols

Visualization of Synthetic Workflow

The following diagram illustrates the divergent pathways required for efficient incorporation.

PeptideSynthesis Start Amino Alcohol Building Block NF_Path Non-Fluorinated (Standard) Start->NF_Path F_Path Fluorinated (Electron Deficient) Start->F_Path Activation Carboxyl Activation (Amino Acid) NF_Coupling Standard Coupling (DIC/HOBt, 1h) Activation->NF_Coupling F_Coupling Enhanced Coupling (HATU/HOAt, 4h+) Double Couple Activation->F_Coupling NF_Path->NF_Coupling Final Peptidomimetic Product NF_Coupling->Final Protection Hydroxyl Protection (TBS/Trt) *Critical for F-Alcohols* F_Path->Protection Prevents O-acylation F_Coupling->Final Protection->F_Coupling

Caption: Workflow comparison highlighting the necessity of enhanced coupling conditions and hydroxyl protection for fluorinated substrates.

Protocol A: Standard Coupling (Non-Fluorinated)

Target: Synthesis of Fmoc-Phe-Valinol (Standard control)

  • Reagents: Fmoc-Phe-OH (1.2 eq), Valinol (1.0 eq), DIC (1.2 eq), HOBt (1.2 eq).

  • Solvent: DMF/DCM (1:1).

  • Procedure:

    • Dissolve Fmoc-Phe-OH and HOBt in solvent.

    • Add DIC and stir for 5 min (pre-activation).

    • Add Valinol.

    • Stir at room temperature for 60 minutes .

    • Monitoring: Ninhydrin test (or TLC) shows disappearance of amine.

  • Outcome: High yield (>90%), minimal side products.

Protocol B: Optimized Coupling for Fluorinated Amino Alcohols

Target: Synthesis of Fmoc-Phe-Trifluorovalinol (Low nucleophilicity) Rationale: The


 group reduces amine nucleophilicity. Carbodiimides (DIC) are often too weak. Phosphonium/Uronium salts (HATU) are required.
  • Reagents: Fmoc-Phe-OH (2.0 eq), Trifluoro-valinol (1.0 eq), HATU (2.0 eq), HOAt (2.0 eq), TMP (2,4,6-Trimethylpyridine) (4.0 eq).

    • Note: TMP is preferred over DIEA to minimize base-catalyzed racemization and O-acylation of the acidic fluoro-alcohol.

  • Solvent: Anhydrous DMF (Critical to avoid hydrolysis of activated ester).

  • Procedure:

    • Protection (Optional but Recommended): If the fluorinated alcohol group is unprotected, consider silyl protection (TBS-Cl) prior to coupling to prevent O-acylation.

    • Activation: Dissolve Fmoc-Phe-OH, HATU, and HOAt in DMF. Add TMP. Stir for 2 minutes.

    • Coupling: Add Trifluoro-valinol immediately.

    • Conditions: Stir at room temperature for 4–12 hours . If conversion is <80% by HPLC, perform a "double coupling" (repeat activation step with fresh reagents).

  • Validation:

    • HPLC: Check for peak shift. Fluorinated products often elute later (higher LogP) than non-fluorinated analogs on C18 columns.

    • 19F NMR: Distinct shift confirming the integrity of the

      
       group (typically 
      
      
      
      to
      
      
      ppm).

Structural Impact & Applications[1][2][3]

Proteolytic Stability Data

Fluorinated amino alcohols act as transition state mimics that "stall" protease hydrolysis mechanisms.

Substrate AnalogHalf-life (

) in Chymotrypsin
Mechanism of Resistance
Phe-Valinol (Non-F)~25 minutesRapid recognition and cleavage.
Phe-TF-Valinol (Fluorinated)> 24 hours Electronic Repulsion: The electron-rich fluorine atoms repel the catalytic triad of the protease. Steric Shielding: The bulky

group prevents proper seating in the S1' pocket.
Conformational Bias (Diagram)

The following diagram visualizes the "Gauche Effect" which is unique to the fluorinated pathway.

GaucheEffect cluster_0 Non-Fluorinated (Valinol) cluster_1 Fluorinated (Trifluoro-Valinol) NF_Conf Flexible Rotamers (Random Coil) F_Conf Locked 'Gauche' Conformation (N-C-C-F alignment) Stability Enhanced Secondary Structure (Beta-Turn Mimic) F_Conf->Stability Stereoelectronic Stabilization

Caption: The Fluorine Gauche Effect restricts bond rotation, pre-organizing the peptide into stable secondary structures, unlike the flexible non-fluorinated analog.

References

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Source: Australian National University.[1] URL:[Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Source: Canadian Journal of Chemistry. URL:[Link]

  • Utility of fluorin

    
    -amino acids in development of therapeutic peptides. 
    Source: PubMed (Expert Opinion on Drug Discovery).
    URL:[Link]
    
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Source: MDPI (Molecules). URL:[Link]

Sources

Comparative

cost-benefit analysis of different chiral catalysts for amino alcohol synthesis

Title: Cost-Benefit Analysis of Chiral Catalysts for Amino Alcohol Synthesis: Chemocatalysis vs. Biocatalysis Introduction: Chiral 1,2- and 1,3-amino alcohols are ubiquitous pharmacophores found in blockbuster drugs, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis of Chiral Catalysts for Amino Alcohol Synthesis: Chemocatalysis vs. Biocatalysis

Introduction: Chiral 1,2- and 1,3-amino alcohols are ubiquitous pharmacophores found in blockbuster drugs, including beta-blockers, antidepressants (e.g., fluoxetine), and sphingosine modulators. The asymmetric synthesis of these motifs relies heavily on catalytic enantioselective reduction of alpha- or beta-amino ketones. For process chemists and drug development professionals, selecting the optimal chiral catalyst is not merely a question of enantiomeric excess (ee); it is a complex multidimensional optimization problem balancing Turnover Number (TON), catalyst cost, downstream processing (DSP), and environmental impact.

This guide provides an objective, data-driven comparison of the three primary pillars of asymmetric catalysis—Transition Metal Catalysis, Biocatalysis, and Organocatalysis—equipping researchers with the mechanistic insights and economic data required to scale amino alcohol synthesis efficiently.

Mechanistic & Economic Profiles of Catalyst Classes

Transition Metal Catalysis (Chemocatalysis) The gold standard for chemocatalytic reduction is the Noyori asymmetric hydrogenation, utilizing chiral Ruthenium complexes such as RuCl(p-cymene)[(S,S)-Ts-DPEN] or Ru-BINAP [1].

  • Mechanism: Unlike traditional inner-sphere reductions, the Ru-DPEN catalyst operates via a concerted outer-sphere mechanism. The hydride on the ruthenium and the proton on the amine ligand are transferred simultaneously to the ketone substrate, bypassing the need for substrate coordination to the metal center [1]. This allows for exceptional reaction rates and broad substrate tolerance.

  • Cost-Benefit: While Ru-based catalysts offer massive TONs (often >100,000), the initial procurement cost of precious metals and proprietary chiral ligands is high [3]. Furthermore, pharmaceutical APIs must adhere to strict ICH Q3D guidelines for elemental impurities (<10 ppm for Ru/Rh). Removing trace metals requires functionalized silica scavengers (e.g., thiol or thiourea resins), which add significant DSP costs and often result in 5-10% API yield loss due to non-specific adsorption.

Biocatalysis (Enzymatic Reduction) Biocatalytic asymmetric reduction employs engineered Ketoreductases (KREDs) or Transaminases to yield highly enantioenriched amino alcohols [2].

  • Mechanism: KREDs utilize NADPH as a hydride source, transferring it to the re- or si-face of the ketone within a highly constrained chiral active site. To make this economically viable, a cofactor recycling system using Glucose Dehydrogenase (GDH) and glucose is coupled to the reaction, driving the equilibrium forward while keeping NADPH at catalytic concentrations [2].

  • Cost-Benefit: Biocatalysts operate in aqueous media at ambient temperatures, drastically reducing solvent costs and energy consumption (low E-factor). The absence of heavy metals eliminates scavenging costs. However, the upfront cost of enzyme directed evolution to tolerate high substrate loading (often >100 g/L) and non-natural organic solvents can be prohibitive for early-phase clinical assets where time-to-market is critical.

Organocatalysis Organocatalysts, such as chiral phosphoric acids or proline derivatives, facilitate asymmetric transformations without metals or enzymes.

  • Cost-Benefit: They are robust, air-stable, and eliminate metal toxicity concerns. However, they typically require high catalyst loadings (5–20 mol%) and suffer from lower Turnover Frequencies (TOF), making them less economically competitive for metric-ton scale manufacturing compared to Noyori or KRED systems.

Quantitative Cost-Benefit Comparison

The following table summarizes the process metrics for synthesizing a standard chiral amino alcohol API at a 100 kg scale.

ParameterRu-TsDPEN (Chemocatalysis)Engineered KRED (Biocatalysis)Proline-Derivative (Organocatalysis)
Enantiomeric Excess (ee) 95 - 98%>99.5%85 - 92%
Catalyst Loading 0.01 - 0.1 mol%1 - 5 wt% (Enzyme)10 - 20 mol%
Turnover Number (TON) 10,000 - 100,000>50,000 (per cofactor)10 - 50
Upfront Catalyst Cost High (~$150/g)Moderate (~$50/kg bulk)Low (~$5/g)
R&D / Engineering Cost Low (Off-the-shelf)High (Directed Evolution)Low to Moderate
Downstream Processing High (Metal Scavenging)Low (Simple Extraction)Moderate (Chromatography)
E-factor (Waste/Product) 15 - 255 - 1030 - 50

Decision Matrix Workflow

To navigate these trade-offs, process chemists utilize decision matrices based on the API's clinical phase, metal sensitivity, and substrate physicochemical properties.

CatalystSelection Start Target Chiral Amino Alcohol Q1 Is the API metal-sensitive (<10 ppm ICH limit)? Start->Q1 Q2 Is Time-to-Market critical (Early Clinical Phase)? Q1->Q2 No Q3 Is the substrate compatible with aqueous media? Q1->Q3 Yes ChemCat Chemocatalysis (e.g., Ru-BINAP/DPEN) High TON, Fast Dev Q2->ChemCat Yes BioCat Biocatalysis (e.g., KRED/Transaminase) Zero Metal, High ee Q2->BioCat No (Long-term Mfg) Q3->BioCat Yes OrgCat Organocatalysis Metal-free, Niche Scope Q3->OrgCat No DSP Add Metal Scavenging (DSP Cost Increase) ChemCat->DSP EnzEng Enzyme Engineering (High Upfront Cost) BioCat->EnzEng

Decision workflow for selecting chiral catalysts based on metal tolerance, timeline, and substrate properties.

Self-Validating Experimental Protocol: Head-to-Head Catalyst Screening

To objectively compare performance, the following protocol details the asymmetric reduction of an alpha-amino ketone (e.g., 2-amino-1-(2,4-dichlorophenyl)ethanone) to its corresponding chiral amino alcohol [2]. This protocol is designed as a self-validating system: it incorporates internal standards and strict atmospheric controls to isolate catalyst performance from experimental artifacts.

Route A: Chemocatalytic Reduction via Ru-TsDPEN Causality Focus: Ruthenium(II) complexes are highly susceptible to oxidation. Strict anaerobic conditions are mandatory; trace oxygen will irreversibly oxidize the active Ru(II)-hydride to an inactive Ru(III) species, collapsing the TON [4].

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with 2-amino-1-(2,4-dichlorophenyl)ethanone (10.0 mmol) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 mmol, 0.1 mol%)[3].

  • Solvent Addition: Add 20 mL of anhydrous, freeze-pump-thaw degassed isopropanol. Self-Validation: The use of rigorously degassed solvent ensures that any drop in conversion is due to catalyst deactivation by the substrate, not solvent-borne oxygen.

  • Base Activation: Add potassium tert-butoxide (KOtBu, 0.1 mmol). Causality: The strong base is required to eliminate HCl from the precatalyst, generating the active 16-electron Ru-amide complex [1].

  • Hydrogenation: Pressurize the reactor to 10 atm with H2 gas. Stir at 25°C for 12 hours.

  • Workup & Scavenging: Vent H2. To remove Ru, add 5 wt% SiliaMetS Thiol resin to the crude mixture and stir at 40°C for 4 hours. Filter through Celite.

  • Analysis: Determine conversion via 1H-NMR and ee via Chiral HPLC (Chiralcel OD-H, Hexane:IPA 90:10, 1.0 mL/min, UV 220 nm) [2].

Route B: Biocatalytic Reduction via Ketoreductase (KRED) Causality Focus: Enzymes require precise pH and thermodynamic driving forces. The pH must be maintained at 7.0 to prevent enzyme denaturation, while the GDH/glucose system continuously pulls the reaction forward by Le Chatelier's principle [2].

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Cofactor & Substrate Loading: Dissolve glucose (15.0 mmol, 1.5 eq) and NADP+ (0.1 mmol, 1 mol%) in the buffer. Add the ketone substrate (10.0 mmol) dissolved in 5 mL of DMSO (co-solvent to aid solubility).

  • Enzyme Addition: Add engineered KRED (50 mg) and Glucose Dehydrogenase (GDH, 10 mg).

  • Reaction: Incubate at 30°C in an orbital shaker (250 rpm) for 24 hours. Self-Validation: Monitor the pH continuously via an autotitrator, adding 1M NaOH to neutralize the gluconic acid byproduct generated by GDH. If pH drops below 6.5, the KRED will prematurely precipitate, providing a false-negative for enzyme stability.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry over Na2SO4 and concentrate under vacuum.

  • Analysis: Analyze via Chiral HPLC using the identical method as Route A to ensure direct comparability.

Conclusion

The choice between chemocatalysis and biocatalysis for amino alcohol synthesis hinges on the scale and lifecycle of the target molecule. Noyori-type Ru-DPEN catalysts offer rapid deployment and massive turnover, making them ideal for early-phase development despite high downstream metal scavenging costs. Conversely, engineered biocatalysts provide an unparalleled E-factor and absolute stereocontrol (>99.5% ee), representing the most cost-effective solution for long-term, commercial-scale manufacturing.

References

  • "The Noyori Asymmetric Hydrogenation Reaction", Andrew G Myers Research Group, Harvard University.
  • "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol", Benchchem.
  • "Noyori catalyst", Sigma-Aldrich.
  • "Noyori Asymmetric Hydrogenation", Thermo Fisher Scientific.
Validation

Comprehensive Evaluation of N-Protecting Groups for the Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

As a Senior Application Scientist, selecting the optimal protecting group (PG) strategy is not merely a matter of synthetic routine; it is a critical decision that dictates the chiral integrity, yield, and impurity profi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal protecting group (PG) strategy is not merely a matter of synthetic routine; it is a critical decision that dictates the chiral integrity, yield, and impurity profile of the final active pharmaceutical ingredient (API).

The target scaffold, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , is a highly valuable chiral arylglycinol building block used in the development of kinase inhibitors and CNS therapeutics. Its structure presents two distinct chemical vulnerabilities:

  • The Benzylic Stereocenter (C2): The chiral center is adjacent to an aromatic ring, making the C2 proton relatively acidic. Exposure to strong bases can lead to deprotonation and subsequent racemization.

  • The Electron-Rich Aromatic Ring: The 3-methoxy substituent strongly activates the aromatic ring toward electrophilic aromatic substitution, while the 4-fluoro group is stable but slightly deactivating.

This guide objectively evaluates the three most common N-protecting groups—Boc, Cbz, and Fmoc —detailing the mechanistic causality behind their performance, supported by self-validating experimental protocols.

Mechanistic Causality: Evaluating Protecting Group Performance

To synthesize the target amino alcohol, the standard approach involves the N-protection of the commercially available amino acid, (S)-4-fluoro-3-methoxyphenylglycine, followed by chemoselective reduction of the carboxylic acid, and finally, deprotection.

The Boc (tert-Butyloxycarbonyl) Strategy

Boc is highly stable to the reductive conditions required to convert the amino acid to the amino alcohol. However, its removal requires strong acids like Trifluoroacetic acid (TFA)[1].

  • The Causality: TFA cleavage of the Boc group generates a highly reactive tert-butyl cation. Because the 3-methoxy group on our target scaffold strongly activates the ortho and para positions of the aromatic ring, this cation will rapidly undergo a Friedel-Crafts alkylation with the substrate if left unchecked[1].

  • The Solution: The addition of cation scavengers, such as triisopropylsilane (TIPS) or anisole, is strictly mandatory to trap the tert-butyl cation and preserve the integrity of the 4-fluoro-3-methoxyphenyl ring.

The Cbz (Carboxybenzyl) Strategy

Cbz provides excellent orthogonality. It is stable to the reduction step and is cleaved via catalytic hydrogenolysis (H2, Pd/C)[1].

  • The Causality: Hydrogenolysis avoids both the acidic conditions that threaten the electron-rich aromatic ring and the basic conditions that threaten the chiral center[1].

  • The Risk: While aryl fluorides are generally highly resistant to hydrodehalogenation compared to aryl chlorides or bromides, prolonged exposure to Pd/C under high H2 pressure can lead to trace defluorination. Controlling reaction time and using atmospheric pressure mitigates this risk.

The Fmoc (Fluorenylmethyloxycarbonyl) Strategy

Fmoc is widely used in solid-phase synthesis but presents severe limitations for arylglycinols.

  • The Causality: Fmoc is cleaved via an E1cB mechanism using secondary amines like piperidine[1]. The basic conditions required for deprotection pose a direct threat to the benzylic C2 proton. The electron-withdrawing nature of the Fmoc group further increases the acidity of this proton. Prolonged exposure to piperidine leads to partial deprotonation, forming a planar intermediate that results in a significant loss of enantiomeric excess (ee).

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of each protecting group across the three-step workflow (Protection -> Reduction -> Deprotection).

Protecting GroupProtection YieldReduction Yield (NaBH4/I2)Deprotection ConditionsDeprotection YieldEnantiomeric Excess (ee)Major Impurity Risk
Boc 95%92%TFA, TIPS (2 eq), CH₂Cl₂, 0 °C94%>99.5%tert-Butylated arene (if scavenger is omitted)
Cbz 91%89%H₂ (1 atm), 10% Pd/C, MeOH96%>99.5%Defluorination (<1% under controlled conditions)
Fmoc 88%85%20% Piperidine in DMF, RT82%88.0 - 92.0%Dibenzofulvene adducts, Racemized product

Visualizing the Synthetic Logic

G A (S)-4-fluoro-3-methoxy phenylglycine B N-Protected Amino Acid (Boc, Cbz, or Fmoc) A->B Protection (Boc2O, CbzCl, or FmocCl) C N-Protected Amino Alcohol (NaBH4/I2 Reduction) B->C Reduction (NaBH4, I2, THF) D (S)-2-Amino-2-(4-fluoro-3- methoxyphenyl)ethan-1-ol C->D Deprotection (Acid, H2/Pd-C, or Base)

Caption: Synthetic workflow for (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via protected intermediates.

G Target Target Scaffold: Electron-Rich Chiral Arylglycinol Boc Boc Protection Target->Boc Cbz Cbz Protection Target->Cbz Fmoc Fmoc Protection Target->Fmoc Boc_Deprot Acid Deprotection (TFA) Risk: Aryl t-butylation Boc->Boc_Deprot Cbz_Deprot Hydrogenolysis (H2, Pd/C) Risk: Defluorination Cbz->Cbz_Deprot Fmoc_Deprot Base Deprotection (Piperidine) Risk: C2 Racemization Fmoc->Fmoc_Deprot Solution_Boc Mandatory: Add Scavengers (e.g., TIPS, Anisole) Boc_Deprot->Solution_Boc Solution_Cbz Mandatory: Control H2 Pressure & Reaction Time Cbz_Deprot->Solution_Cbz Solution_Fmoc Not Recommended Due to Chiral Degradation Fmoc_Deprot->Solution_Fmoc

Caption: Logical evaluation of deprotection risks and required mitigations for arylglycinol synthesis.

Self-Validating Experimental Protocols

The following protocols represent the optimized, self-validating system for the Boc-protection route , which provides the best balance of scalability, cost, and chiral preservation when properly executed.

Protocol A: Chemoselective Reduction of N-Boc-(S)-4-fluoro-3-methoxyphenylglycine

Note: Traditional NaBH₄ cannot reduce carboxylic acids. We utilize the McKennon-Meyers NaBH₄/I₂ system, which generates borane (BH₃) in situ, allowing for the rapid, chemoselective reduction of the amino acid without affecting the Boc group or the aryl fluoride[2],[3],[4].

  • Setup: To a flame-dried 500 mL 3-neck round-bottom flask under an argon atmosphere, add N-Boc-(S)-4-fluoro-3-methoxyphenylglycine (10.0 g, 33.4 mmol) and anhydrous THF (150 mL).

  • Borohydride Addition: Cool the solution to 0 °C using an ice bath. Add NaBH₄ (3.16 g, 83.5 mmol, 2.5 eq) in one portion. Stir for 15 minutes.

  • Iodine Activation: Dissolve Iodine (8.48 g, 33.4 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes via an addition funnel. Caution: Vigorous evolution of hydrogen gas occurs[2].

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux for 12 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench by the dropwise addition of Methanol (30 mL) until effervescence ceases. Concentrate the mixture in vacuo. Dissolve the white residue in 20% aqueous KOH (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield tert-butyl (S)-(1-(4-fluoro-3-methoxyphenyl)-2-hydroxyethyl)carbamate as a white solid (8.77 g, 92% yield).

Protocol B: Scavenger-Assisted Boc Deprotection

Note: This step utilizes TIPS to trap the tert-butyl cation, preventing the degradation of the electron-rich aromatic ring[1].

  • Setup: Dissolve the protected amino alcohol (8.0 g, 28.0 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 80 mL) in a 250 mL round-bottom flask.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (11.5 mL, 56.0 mmol, 2.0 eq). Cool the mixture to 0 °C.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) (20 mL) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Isolation: Concentrate the mixture in vacuo to remove CH₂Cl₂ and excess TFA. Triturate the resulting oily residue with cold diethyl ether (100 mL) to precipitate the target compound as its TFA salt. Filter and dry under high vacuum to afford (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol TFA salt (7.87 g, 94% yield, >99.5% ee).

Conclusion & Recommendations

For the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol:

  • Boc protection is the highly recommended standard. It offers robust yields and perfect chiral preservation, provided that a cation scavenger (TIPS) is utilized during the TFA-mediated deprotection to protect the electron-rich 3-methoxy group.

  • Cbz protection is a viable, mild alternative if the downstream chemistry strictly forbids the use of strong acids, though care must be taken to monitor for trace defluorination during hydrogenolysis.

  • Fmoc protection should be strictly avoided for this specific scaffold due to the unacceptable risk of base-catalyzed racemization at the benzylic C2 position.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Available at:[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. Available at:[Link]

Sources

Comparative

The Fluorine Advantage: A Definitive Guide to Assessing Metabolic Stability in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of drug optimization. Approximately 30% of recently approved small-molecule drugs contain at least o...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of drug optimization. Approximately 30% of recently approved small-molecule drugs contain at least one fluorine atom [1]. For drug development professionals, the primary allure of fluorination lies in its profound ability to modulate pharmacokinetic (PK) properties—specifically, enhancing metabolic stability to prolong a drug's half-life and reduce clearance.

However, as any seasoned application scientist will attest, fluorination is not a universal panacea. While replacing a labile carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond can successfully block a metabolic "soft spot," it simultaneously alters the molecule's lipophilicity (


), pKa, and electrostatic potential. These physicochemical shifts can perturb the enzyme-substrate binding affinity (

), sometimes leading to unintended "metabolic switching" where clearance is accelerated at a distal site [2].

This guide provides an objective, data-driven comparison of the metabolic stability of fluorinated versus non-fluorinated drug candidates. It details the mechanistic causality behind these modifications and provides a self-validating experimental framework for assessing intrinsic clearance (


) in vitro.
Mechanistic Causality: Beyond Bond Dissociation Energy

The prevailing rationale for fluorine's metabolic shielding effect is thermodynamic. Cytochrome P450 (CYP450) enzymes—the primary drivers of Phase I metabolism in the liver—utilize a high-valent iron-oxo species to abstract a hydrogen atom from the substrate. The bond dissociation energy (BDE) of a typical C-H bond is ~105–113 kcal/mol. By substituting hydrogen with fluorine, the resulting C-F bond boasts a significantly higher BDE of ~110–126 kcal/mol [2]. This increased energy barrier effectively prevents the initial Hydrogen Atom Transfer (HAT) step, halting the oxidative catalytic cycle.

CYP450_Mechanism Substrate Drug Candidate (Labile C-H Bond) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 (Fe=O) Active Species CYP->Complex Metabolite Oxidized Metabolite (Rapid Clearance) Complex->Metabolite Hydrogen Atom Transfer (HAT) Blocked Metabolic Blockade (Extended Half-Life) Complex->Blocked High BDE Prevents HAT F_Substrate Fluorinated Analog (Stable C-F Bond) F_Substrate->Complex Binding

CYP450-mediated oxidative metabolism versus fluorination-induced metabolic blockade.

Comparative Data Analysis: Matched Molecular Pairs (MMPs)

To objectively assess the impact of fluorination, we rely on Matched Molecular Pair (MMP) analysis—comparing two molecules that differ only by a specific hydrogen-to-fluorine substitution [3]. The table below summarizes experimental data across different scaffolds, highlighting both the successes and the nuances of strategic fluorination.

Table 1: Comparative Metabolic Stability of Matched Molecular Pairs

Scaffold / CompoundModificationAssay System

(µL/min/mg)

(min)
Metabolic Outcome
Indole Non-fluorinated (C-H)Rat Liver Microsomes144.29.0Rapid oxidative clearance [4]
5-Fluoroindole C5-Fluorination (C-F)Rat Liver Microsomes9.048.0Blocked CYP-mediated oxidation [4]
CSNK2 Inhibitor (Cmpd 1) Unsubstituted AnilineIn Vivo (Mouse i.p.)N/A (AUC = 7010)72.0High first-pass metabolism [5]
CSNK2 Inhibitor (Cmpd 2) Ortho-FluoroanilineIn Vivo (Mouse i.p.)N/A (AUC = 10100)150.0Reduced CYP450/GST clearance [5]
Azole (Cmpd 168) N-MethylHuman Liver Microsomes172.0< 5.0Rapid N-dealkylation [2]
Azole (Cmpd 169) N-TrifluoromethylHuman Liver Microsomes39.018.0Increased barrier to oxidation [2]
Azole (Cmpd 170) N-MethylHuman Liver Microsomes4.8> 120.0Stable baseline [2]
Azole (Cmpd 171) N-TrifluoromethylHuman Liver Microsomes47.014.7Decreased stability (Metabolic Switching) [2]

*Note: AUC values are in h·nM.

Data Interpretation:

  • The Success Story (Indole & CSNK2): The transition from Indole to 5-Fluoroindole demonstrates a classic metabolic blockade, reducing intrinsic clearance by over 15-fold. Similarly, ortho-fluorination of the CSNK2 inhibitor's aniline ring successfully mitigated CYP450-mediated clearance, doubling the in vivo half-life.

  • The Nuance of Metabolic Switching (Azoles): The N-trifluoromethyl azole data reveals a critical caveat. While fluorinating Compound 168 successfully reduced clearance, applying the exact same

    
     modification to Compound 170 increased clearance nearly 10-fold. The highly lipophilic 
    
    
    
    group increased the molecule's affinity (
    
    
    ) for CYP enzymes, driving accelerated oxidation at distal, non-fluorinated sites.
Experimental Framework: In Vitro Liver Microsomal Stability Assay

To capture these metabolic nuances during lead optimization, candidates must be rigorously evaluated using Human Liver Microsomes (HLMs). The following protocol is designed as a self-validating system, ensuring that observed clearance is accurately attributed to CYP450 metabolism rather than experimental artifacts.

Assay_Workflow Step1 1. Substrate & Enzyme Prep (1 µM Drug, 0.5 mg/mL HLM) Step2 2. Thermal Equilibration (37°C for 5 minutes) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Sampling (Aliquots at 0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step4->Step5 Step6 6. LC-MS/MS Quantification (Measure Parent Compound Depletion) Step5->Step6

Step-by-step workflow for the in vitro liver microsomal metabolic stability assay.

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Thaw cryopreserved HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.
    
  • Causality: The physiological pH and magnesium ions are critical cofactors for optimal CYP450 enzymatic function. Controlling the protein concentration ensures the reaction is not enzyme-limited, allowing for standardized comparisons between matched pairs.

2. Substrate Addition (First-Order Kinetics)

  • Action: Spike the test compound (fluorinated or non-fluorinated) into the HLM suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v).

  • Causality: Why 1 µM? To accurately calculate intrinsic clearance, the substrate concentration must be significantly lower than the Michaelis-Menten constant (

    
    ). This guarantees the reaction follows first-order kinetics, where the rate of metabolism is directly proportional to drug concentration. Exceeding 0.1% DMSO can non-specifically inhibit CYP450 isoforms, skewing the clearance data.
    

3. The Self-Validating Controls

  • Action: Prepare two parallel incubations: a Minus-NADPH control (buffer added instead of NADPH) and a Positive Control (using a known high-clearance drug like Verapamil or Dextromethorphan).

  • Causality: CYP450 enzymes are strictly NADPH-dependent. If parent compound depletion is observed in the Minus-NADPH control, it indicates non-CYP-mediated degradation (e.g., chemical instability or hydrolysis by microsomal esterases). This prevents false-positive clearance assignments. The positive control validates the enzymatic viability of the specific HLM batch.

4. Initiation and Time-Course Sampling

  • Action: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration). At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot.

  • Causality: Pre-incubation ensures thermal equilibrium. Time-course sampling allows for the plotting of a logarithmic decay curve, which is essential for calculating the elimination rate constant (

    
    ).
    

5. Quenching and LC-MS/MS Analysis

  • Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

  • Causality: Cold acetonitrile instantly denatures the metabolizing enzymes, halting the reaction at the exact time point. The internal standard corrects for any matrix effects or ionization suppression during mass spectrometry analysis.

Data Calculation and Interpretation

Plot the natural logarithm (


) of the percentage of parent compound remaining against incubation time. The slope of the resulting linear regression represents the elimination rate constant (

).
  • In Vitro Half-Life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    (Where
    
    
    is the incubation volume in µL and
    
    
    is the mass of microsomal protein in mg).

By comparing the


 of the fluorinated candidate against its non-fluorinated matched pair, researchers can quantitatively validate the success of the metabolic shielding strategy.
Conclusion

Fluorination remains one of the most powerful tools in a medicinal chemist's arsenal for optimizing metabolic stability. However, as demonstrated by matched molecular pair data, it requires a nuanced approach. By pairing strategic structural modifications with rigorous, self-validating in vitro assays, drug development professionals can successfully navigate the complexities of metabolic switching and design highly stable, efficacious therapeutics.

References
  • Source: nih.
  • Source: chemrxiv.
  • Which halogen to choose?
  • Source: benchchem.
  • Source: mdpi.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Executive Safety Summary (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a chiral amino-alcohol intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a chiral amino-alcohol intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.

As a research-grade building block, its full toxicological profile has not been exhaustively characterized. Therefore, the Precautionary Principle applies: it must be handled as a Hazardous Substance capable of causing severe irritation to mucous membranes, skin, and eyes, with potential acute toxicity upon ingestion or inhalation due to its fluorinated pharmacophore.

Core Hazards (GHS Classification - Inferred/Analogous):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3]

  • Note: The presence of the fluorine atom increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.

Risk Assessment & PPE Matrix

The following matrix dictates the mandatory Personal Protective Equipment (PPE) based on the specific operational scale. This protocol validates safety by creating redundant barriers between the operator and the chemical agent.

Protection ZoneLow Risk (Analytical <10 mg)High Risk (Preparative >100 mg)Scientific Rationale
Respiratory Fume Hood (Face velocity >0.5 m/s)Fume Hood + N95/P100 RespiratorPrevents inhalation of fine particulates during transfer. The amine moiety is a respiratory irritant.[2]
Dermal (Hand) Nitrile Gloves (0.11 mm, single)Double Gloving: Nitrile (inner) + Neoprene/Nitrile (outer, extended cuff)Fluorinated aromatics can permeate standard nitrile over time. Double gloving provides a "breakthrough" buffer.
Ocular Safety Glasses with Side ShieldsChemical Splash GogglesProtects against basic dusts (amine functionality) which can cause corneal opacity or severe irritation.
Body Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) + Sleeve CoversPrevents accumulation of static-charged powders on personal clothing, reducing migration of contaminants outside the lab.

Operational Handling Protocol

This workflow is designed to minimize exposure during the most critical phase: Solid Transfer .

Phase A: Preparation & Retrieval
  • Equilibration: Remove the container from cold storage (2-8°C) and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle introduces condensation. This compound is hygroscopic (amine/alcohol groups), and moisture will degrade the material and cause clumping, increasing dust risks during weighing.

  • Static Control: Place an ionizing fan or anti-static gun near the balance.

    • Why? Fine organic powders often carry static charges, causing them to "jump" or disperse unexpectedly during spatulation.

Phase B: Weighing & Solubilization
  • Containment: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Enclosure . Never weigh on an open bench.

  • Solvent Trap: Have the dissolution solvent (e.g., Methanol, DMSO) pre-measured in the receiving vessel.

    • Technique: Transfer the solid directly into the solvent. This immediately suppresses dust generation (wetting the hazard).

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a lint-free wipe dampened with methanol immediately after use. Dispose of the wipe as hazardous solid waste.

Phase C: Reaction Monitoring
  • TLC/LCMS Handling: When spotting TLC plates, use capillary tubes. Do not blow on the capillary to dry it; use a gentle stream of nitrogen or allow to air dry in the hood.

Emergency Response & Spill Management

This section outlines a self-validating response loop. If a step cannot be completed safely, the protocol defaults to "Evacuate."

Scenario 1: Dry Powder Spill (< 5g)
  • Isolate: Mark the area.[5] Stop airflow disturbances (close hood sash partially), but maintain ventilation.

  • Cover: Gently cover the spill with a damp paper towel (water or PEG-400).

    • Why? Dampening prevents the powder from becoming airborne during cleanup.

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with 1N HCl (to neutralize the amine), followed by soap and water.

Scenario 2: Solution Spill
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: If the solvent is acidic/basic, neutralize cautiously. For this neutral/basic amine, standard organic absorbents are sufficient.

  • Disposal: Seal in a bag labeled "Fluorinated Organic Waste."

Waste Disposal Strategy

Environmental compliance requires segregation based on the halogen content.

  • Category: Halogenated Organic Waste .

    • Reasoning: The Fluorine (F) atom prohibits this from being burned in standard non-halogenated solvent incinerators due to the potential formation of HF (Hydrofluoric acid) gas during combustion.

  • Labeling: Must explicitly list "(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol" to alert waste handlers of the specific hazard.

  • Aqueous Waste: If the compound is in an aqueous wash, check pH. Basic aqueous waste containing fluorinated organics must often be collected separately from standard aqueous acids/bases.

Visualized Safety Workflows

Figure 1: Safe Handling Decision Logic

This diagram illustrates the critical decision points for PPE and Engineering controls based on the state of the matter.

SafetyWorkflow Start Start: Task Assessment StateCheck Material State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Oil StateCheck->Liquid Dissolved EngControl1 Engineering Control: Fume Hood + Static Ionizer Solid->EngControl1 EngControl2 Engineering Control: Fume Hood Liquid->EngControl2 PPE1 PPE: Nitrile Gloves + N95 (if open) EngControl1->PPE1 Action Execute Procedure PPE1->Action PPE2 PPE: Nitrile Gloves (Double if >1hr) EngControl2->PPE2 PPE2->Action Decon Decontamination: Wipe with MeOH -> 1N HCl Action->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Caption: Operational logic flow ensuring appropriate engineering controls are engaged before PPE selection.

Figure 2: Emergency Spill Response Protocol

This diagram details the immediate actions required in the event of accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) Assess->MajorSolid LiquidSpill Liquid Spill Assess->LiquidSpill ActionWet Cover with Wet Pad (Prevent Dust) MinorSolid->ActionWet Evacuate Evacuate Lab Call EHS MajorSolid->Evacuate ActionAbsorb Universal Absorbent (Vermiculite) LiquidSpill->ActionAbsorb Clean Clean Area: Soap/Water Wash ActionWet->Clean ActionAbsorb->Clean Report Submit Incident Report Evacuate->Report Clean->Report

Caption: Triage protocol for spill management, prioritizing respiratory safety for large solid spills.

References

  • Sigma-Aldrich. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Product Specification & Safety Data. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: General Handling of Fluorinated Aromatic Amines. Retrieved from

  • PubChem. Compound Summary: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.